1-(4-Tert-butylphenyl)propan-1-amine
Description
The exact mass of the compound 1-(4-Tert-butylphenyl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Tert-butylphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tert-butylphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEFZEYKCJPZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599098 | |
| Record name | 1-(4-tert-Butylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-86-2 | |
| Record name | 1-(4-tert-Butylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886496-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Molecular Structure and Characterization of 1-(4-tert-butylphenyl)propan-1-amine
Abstract: This technical guide provides an in-depth exploration of 1-(4-tert-butylphenyl)propan-1-amine, a substituted phenethylamine with significant potential as a chemical intermediate and a scaffold for drug discovery. This document details its molecular structure, physicochemical properties, a plausible synthetic route via reductive amination, and a comprehensive multi-technique approach for its analytical characterization. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in fine chemical synthesis and medicinal chemistry.
Introduction and Scientific Context
1-(4-tert-butylphenyl)propan-1-amine belongs to the broad class of phenethylamines, a structural motif present in a vast array of biologically active compounds. Its unique structure, featuring a chiral center adjacent to a sterically hindered tert-butyl substituted phenyl ring, makes it a valuable building block in synthetic chemistry. While this specific molecule is not extensively documented in public literature, its precursors and analogs have established roles. For instance, the related ketone, 1-(4-tert-butylphenyl)propan-2-one, is a key intermediate in the synthesis of Fenpropimorph, a widely used agricultural fungicide[1]. Furthermore, structurally similar phenethylamines are known to interact with various biological targets, including monoamine transporters and receptors, highlighting the potential of this compound as a scaffold for developing novel therapeutic agents[2].
This guide provides the foundational chemical knowledge required to synthesize, purify, and unambiguously identify 1-(4-tert-butylphenyl)propan-1-amine, thereby enabling its exploration in various research and development applications.
Molecular Structure and Physicochemical Properties
The unambiguous identification of a molecule begins with a thorough understanding of its core structure and associated properties.
IUPAC Name: 1-(4-tert-butylphenyl)propan-1-amine Molecular Formula: C₁₃H₂₁N Molecular Weight: 191.32 g/mol [3]
The structure consists of a propane backbone with a primary amine at the C1 position. This C1 carbon is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-(4-tert-butylphenyl)propan-1-amine. The C1 carbon is also attached to a phenyl ring, which is substituted at the para (4-position) with a bulky tert-butyl group. This substitution pattern significantly influences the molecule's lipophilicity and its potential interactions with biological macromolecules.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Monoisotopic Mass | 191.1674 Da | PubChem |
| XlogP (Predicted) | 3.4 | PubChem |
| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |
| Hydrogen Bond Acceptors | 1 (from -NH₂) | Computed |
| Rotatable Bonds | 3 | Computed |
| Predicted Collision Cross Section ([M+H]⁺) | 146.7 Ų | PubChem |
Synthesis and Purification Workflow
A robust and reproducible synthetic protocol is paramount for obtaining high-purity material for research. While specific literature for this compound is scarce, a highly effective and logical approach is the reductive amination of the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one. This method is a cornerstone of amine synthesis due to its versatility and generally high yields.
Rationale for Method Selection: Reductive amination involves the reaction of a ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. Using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is effective. NaBH₃CN is often preferred as it is selective for the protonated imine over the ketone, minimizing side reactions. Titanium(IV) isopropoxide can be used as a Lewis acid and dehydrating agent to facilitate imine formation.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 1-(4-tert-butylphenyl)propan-1-one (1.0 eq) in anhydrous methanol (MeOH, 0.2 M), add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Reaction Execution: Stir the mixture at room temperature under an inert nitrogen atmosphere for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully add 1 M aqueous HCl to quench the reaction and decompose the excess reducing agent (Caution: HCN gas may evolve). Basify the solution to a pH > 12 with 2 M aqueous NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The choice of solvent is critical; DCM is often effective for amines.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) as the eluent.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following sections detail the expected analytical data for 1-(4-tert-butylphenyl)propan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The chiral nature of the molecule will render the two protons on the C2 methylene group diastereotopic, meaning they will appear as distinct signals, likely a complex multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The number of signals will confirm the molecular symmetry.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20-7.40 | m | 4H | Ar-H |
| Benzylic | ~3.80 | t | 1H | H -C1(N) |
| Amine | ~1.50 | br s | 2H | NH ₂ |
| Methylene | ~1.65 | m | 2H | H ₂-C2 |
| tert-Butyl | 1.31 | s | 9H | C(CH ₃)₃ |
| Methyl | 0.88 | t | 3H | CH ₃-C3 |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Aromatic | ~149 | C -tBu | ||
| Aromatic | ~142 | C -C1(N) | ||
| Aromatic | ~126 | Ar-C H | ||
| Aromatic | ~125 | Ar-C H | ||
| Benzylic | ~58 | C 1-N | ||
| tert-Butyl | 34.4 | C (CH₃)₃ | ||
| tert-Butyl | 31.4 | C(C H₃)₃ | ||
| Methylene | ~30 | C 2 | ||
| Methyl | ~11 | C 3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.
-
Expected [M+H]⁺: 192.17468 m/z
-
Key Fragmentation: The most likely fragmentation pathway is the benzylic cleavage, resulting in the loss of the ethyl group to form a stable benzylic iminium ion.
Diagram: Predicted ESI-MS Fragmentation Pathway
Caption: Primary fragmentation of the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, 1-(4-tert-butylphenyl)propan-1-amine will exhibit several characteristic bands.
-
N-H Stretching: Primary amines show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[4][5] This is a key diagnostic feature that distinguishes them from secondary amines (one band) and tertiary amines (no bands).[4]
-
N-H Bending: A medium to strong scissoring vibration is expected in the 1650-1580 cm⁻¹ range.[4]
-
C-N Stretching: A band corresponding to the C-N stretch is expected in the 1250–1020 cm⁻¹ range for aliphatic amines.[4]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |
| Alkane C-H | C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | C=C Stretch | 1600 & 1475 | Medium-Weak |
| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium |
Potential Applications in Research and Development
The structure of 1-(4-tert-butylphenyl)propan-1-amine makes it a compound of interest for several fields:
-
Agrochemical Synthesis: Given that its structural isomer's precursor is used to create the fungicide Fenpropimorph, this amine could serve as a starting material or library compound for the discovery of new agrochemicals with potentially different biological activity profiles[1].
-
Medicinal Chemistry: As a substituted phenethylamine, it is a viable scaffold for drug discovery. The tert-butyl group can serve as a lipophilic anchor, potentially enhancing binding to protein targets or improving pharmacokinetic properties. Analogs with different substitution patterns have shown activity as serotonin 5-HT2A receptor agonists, suggesting that this compound could be explored for its effects on the central nervous system[2][6].
-
Material Science: Primary amines are often used as curing agents for epoxies or as building blocks for polymers and other advanced materials.
Safety, Handling, and Storage
As the toxicological properties of 1-(4-tert-butylphenyl)propan-1-amine have not been thoroughly investigated, it must be handled with appropriate care, assuming it is hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids[8][9].
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
1-(4-tert-butylphenyl)propan-1-amine is a chiral primary amine with a well-defined molecular structure that can be reliably synthesized and characterized. Its identity can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. The presence of the bulky tert-butyl group and its phenethylamine core makes it a promising candidate for further investigation in agrochemical research, medicinal chemistry, and materials science. This guide provides the essential technical framework to empower scientists to utilize this compound effectively and safely in their research endeavors.
References
-
PubChem. 1-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (1S)-1-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
Supplementary Information for an unspecified article. [Link]
-
Deepa Fine Chem. (2020). Safety data sheet: 4-tert-butylphenol. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
PubChem. 1-(4-tert-Butylphenyl)propan-2-one. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Vital Role of 1-(4-tert-butylphenyl)propan-2-one in Modern Agrochemicals. [Link]
-
Dana Bioscience. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 250mg. [Link]
-
PubChem. 2-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
SpectraBase. (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl-. [Link]
-
SIELC. 1-(4-tert-Butylphenyl)-3-(4- methoxyphenyl)propane-1,3- dione. [Link]
-
NIST. 4-Tert-butylphenyl propargyl ether. NIST Chemistry WebBook. [Link]
-
Pearson. The mass spectrum of tert-butylamine. [Link]
-
Chemistry LibreTexts. (2020). Functional Groups and IR Tables. [Link]
-
University of Calgary. Sample IR spectra. [Link]
-
Wikipedia. 2,5-Dimethoxy-4-isobutylamphetamine. [Link]
-
Organic Syntheses. (2019). Preparation of Enantioenriched Homoallylic Primary Amines. [Link]
-
NIST. Benzenepropanamine. NIST Chemistry WebBook. [Link]
-
MassBank. 3-(4-TERT-BUTYLPHENYL)PROPANAL; EI-B; MS. [Link]
-
Dana Bioscience. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 1g. [Link]
- Google Patents. (2010). Propanal Production Methods.
-
Wikipedia. 2,5-Dimethoxy-4-sec-butylamphetamine. [Link]
-
The Good Scents Company. para-tert-butyl acetophenone. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Dimethoxy-4-isobutylamphetamine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,5-Dimethoxy-4-sec-butylamphetamine - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-(4-Tert-butylphenyl)propan-1-amine (CAS 886496-86-2): Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)propan-1-amine (CAS Number 886496-86-2), a substituted phenethylamine derivative. Due to the limited availability of direct literature on this specific molecule, this document serves as a predictive and methodological guide based on established chemical principles and data from structurally related compounds. It is designed to empower researchers and drug development professionals with a robust framework for the synthesis, characterization, and exploration of the potential therapeutic applications of this compound. The guide details a proposed synthetic route via reductive amination, outlines expected analytical characterization data, and discusses potential avenues for investigation in medicinal chemistry, drawing parallels with other biologically active phenethylamines.
Introduction and Chemical Identity
1-(4-Tert-butylphenyl)propan-1-amine is a primary amine belonging to the broad class of substituted phenethylamines. Its chemical structure is characterized by a propyl amine chain attached to a phenyl ring, which is further substituted with a bulky tert-butyl group at the para position. The presence of a chiral center at the alpha-carbon of the ethylamine backbone suggests that this compound exists as a pair of enantiomers, (R)- and (S)-1-(4-tert-butylphenyl)propan-1-amine.
The structural features of this molecule, particularly the bulky tert-butyl group, are of significant interest in medicinal chemistry. This group can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and selectivity. While specific biological activities for this compound are not yet documented in peer-reviewed literature, its structural similarity to known psychoactive substances, anorectics, and other therapeutic agents makes it a compelling target for further investigation.[1][2]
Table 1: Chemical and Physical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 886496-86-2 | Internal Database |
| Molecular Formula | C₁₃H₂₁N | PubChem |
| Molecular Weight | 191.31 g/mol | PubChem |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-amine | IUPAC Nomenclature |
| Appearance | Colorless to pale yellow oil or low melting solid (Predicted) | General knowledge of similar amines |
| Boiling Point | >250 °C (Predicted) | Estimation based on similar structures |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water (Predicted) | General knowledge of similar amines |
| Chirality | Yes, at the α-carbon | Structural Analysis |
Proposed Synthesis Methodology: Reductive Amination
A robust and widely applicable method for the synthesis of primary amines from ketones is reductive amination.[3][4][5][6][7] This approach is proposed for the synthesis of 1-(4-tert-butylphenyl)propan-1-amine, starting from the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one. The overall synthetic strategy involves two key steps: the formation of an imine intermediate followed by its reduction to the desired primary amine.
Caption: Proposed synthetic workflow for 1-(4-tert-butylphenyl)propan-1-amine.
Experimental Protocol: One-Pot Reductive Amination
This protocol is a generalized procedure and may require optimization for yield and purity.
Materials:
-
1-(4-tert-butylphenyl)propan-1-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(4-tert-butylphenyl)propan-1-one (1 equivalent) in anhydrous methanol.
-
Imine Formation: Add ammonium acetate (5-10 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.
-
Stir for 30 minutes.
-
Basify the solution with 2M NaOH until pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure 1-(4-tert-butylphenyl)propan-1-amine.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for 1-(4-tert-butylphenyl)propan-1-amine.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | * δ 7.2-7.4 ppm (m, 4H): Aromatic protons. * δ 3.5-3.8 ppm (t, 1H): Proton on the chiral carbon (α-carbon). * δ 1.5-1.8 ppm (m, 2H): Methylene protons of the propyl group. * δ 1.3 ppm (s, 9H): Protons of the tert-butyl group. * δ 0.8-1.0 ppm (t, 3H): Methyl protons of the propyl group. * δ 1.0-2.0 ppm (br s, 2H): Amine protons (exchangeable with D₂O).[8][9][10] |
| ¹³C NMR | * δ 148-152 ppm: Quaternary aromatic carbon attached to the tert-butyl group. * δ 125-128 ppm: Aromatic CH carbons. * δ 50-55 ppm: Chiral carbon (α-carbon). * δ 34-36 ppm: Quaternary carbon of the tert-butyl group. * δ 31-33 ppm: Methyl carbons of the tert-butyl group. * δ 25-30 ppm: Methylene carbon of the propyl group. * δ 10-14 ppm: Methyl carbon of the propyl group. |
| FTIR (neat) | * 3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.[8][11][12][13][14][15] * 2850-3000 cm⁻¹: C-H stretching of alkyl groups. * 1600-1620 cm⁻¹: N-H bending (scissoring) of the primary amine.[14] * 1450-1500 cm⁻¹: Aromatic C=C stretching. * 800-850 cm⁻¹: Para-disubstituted benzene C-H out-of-plane bending. |
| Mass Spec (EI) | * m/z 191: Molecular ion (M⁺). * m/z 176: [M-CH₃]⁺ (loss of a methyl group from the tert-butyl). * m/z 162: [M-C₂H₅]⁺ (α-cleavage, loss of an ethyl group).[16] * m/z 134: [M-C₄H₉]⁺ (loss of the tert-butyl group). |
| Mass Spec (ESI) | * m/z 192: [M+H]⁺ (protonated molecule).[17] |
Chiral Separation
Given the presence of a stereocenter, the separation of the (R)- and (S)-enantiomers is crucial for any pharmacological evaluation, as enantiomers can exhibit different biological activities and toxicities. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the recommended techniques.[18][19][20][21][22]
Caption: Workflow for the chiral separation of enantiomers.
A typical starting point for method development would involve screening various polysaccharide-based or cyclofructan-based CSPs with mobile phases consisting of heptane/alcohol or acetonitrile/alcohol mixtures, often with acidic or basic additives to improve peak shape.[22]
Potential Applications and Areas for Future Research
The bulky 4-tert-butyl substitution on the phenyl ring is a key structural motif that can significantly modulate the pharmacological profile of the phenethylamine scaffold. This substitution can increase lipophilicity, potentially enhancing blood-brain barrier penetration, and may also influence metabolic stability by sterically hindering enzymatic degradation.
Central Nervous System (CNS) Applications
Many substituted phenethylamines are known to interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine transporters and receptors.[1] The structural similarity of 1-(4-tert-butylphenyl)propan-1-amine to amphetamine and its analogues suggests potential activity as a CNS stimulant, anorectic, or entactogen. However, the bulky tert-butyl group may confer selectivity for specific receptor subtypes or transporters, potentially leading to a novel pharmacological profile with therapeutic benefits.[23]
Anti-inflammatory and Neurological Disorders
Recent research has highlighted the anti-inflammatory properties of some substituted phenethylamines, mediated through serotonin 5-HT2A receptor agonism.[24] This opens up the possibility of investigating 1-(4-tert-butylphenyl)propan-1-amine and its enantiomers for the treatment of inflammatory and neurological disorders.
Microtubule Targeting Agents
Some phenethylamine derivatives have been identified as potential microtubule targeting agents, with implications for cancer and neurodegenerative disease research.[2][25] The interaction of this compound with tubulin polymerization could be a valuable area of investigation.
Conclusion
1-(4-Tert-butylphenyl)propan-1-amine represents an under-explored molecule with significant potential for novel discoveries in medicinal chemistry and drug development. This technical guide provides a foundational framework for its synthesis, characterization, and avenues for future research. The proposed methodologies are based on well-established chemical principles and offer a starting point for researchers to unlock the potential of this intriguing compound. Further studies are warranted to elucidate its precise physicochemical properties, pharmacological activities, and therapeutic potential.
References
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Organic Chemistry Portal. Synthesis of primary amines.
- BenchChem. A Comparative Guide: HPLC vs.
- PubMed Central (PMC).
- MDPI.
- Columnex LLC. Chiral HPLC and SFC Columns.
- Chemistry LibreTexts. Amine infrared spectra.
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- PubMed. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.
- Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
- Blogger. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.
- Fvs.com.py. Amphetamine Leuckart Synthesis.
- Illinois St
- MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
- ResearchGate.
- Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.
- Wikipedia. Formetorex.
- BenchChem. Minimizing fragmentation in mass spectrometry of phenethylamine compounds.
- Jack Westin. Synthesis of Amines - Organic Chemistry.
- Taylor & Francis Online. (2009, December 29). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID.
- UNODC. Recommended methods for testing amphetamine and methamphetamine.
- ResearchGate. (2025, August 7). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF.
- University of Calgary. Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Wikipedia. Substituted phenethylamine.
- PubMed Central (PMC). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- PubMed. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- PubMed Central (PMC).
- Wikipedia.
- ResearchGate.
- Wikipedia. 2C-T-33.
- PubMed Central (PMC). (2022, December 29).
- Organic Chemistry Portal.
- PubChem. 1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283.
- CymitQuimica. 1-(4-tert-Butylphenyl)propan-2-one.
- Organic Chemistry Portal.
- Dana Bioscience. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 250mg.
- Wikipedia. 2,5-Dimethoxy-4-sec-butylamphetamine.
- PubMed. Discovery of novel 1-(4-aminophenylacetyl)
- PubMed Central (PMC). Prodrugs for Amines.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. mdpi.com [mdpi.com]
- 17. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. columnex.com [columnex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2C-T-33 - Wikipedia [en.wikipedia.org]
- 24. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
physical and chemical properties of 1-(4-Tert-butylphenyl)propan-1-amine
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(4-Tert-butylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(4-tert-butylphenyl)propan-1-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may be working with or considering the use of this compound. The guide covers nomenclature, structural characteristics, physicochemical properties, a proposed synthetic route, and predicted spectral data. The information herein is a synthesis of available data from chemical databases and scientific literature, supplemented with expert predictions based on established chemical principles.
Introduction
1-(4-Tert-butylphenyl)propan-1-amine is a primary amine featuring a chiral center and a substituted aromatic ring. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. The presence of the bulky tert-butyl group can impart unique solubility and conformational properties, while the primary amine and benzylic position offer versatile handles for chemical modification. This guide aims to consolidate the currently available and predicted information to facilitate further research and application of this compound.
Nomenclature and Structure
-
IUPAC Name: 1-(4-tert-butylphenyl)propan-1-amine
-
Molecular Weight: 191.32 g/mol
-
Chemical Structure:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-(4-tert-butylphenyl)propan-1-amine is presented in Table 1. It is important to note that much of the following data is predicted and should be confirmed by experimental analysis.
Table 1: Physical and Chemical Properties of 1-(4-Tert-butylphenyl)propan-1-amine
| Property | Value | Source/Method |
| Physical State | Predicted to be a liquid at room temperature. | Based on similar structures. |
| Boiling Point | Predicted: 284.7 ± 9.0 °C | Prediction for the analogous 1-(4-butylphenyl)propan-1-amine.[3] |
| Melting Point | Not available. | N/A |
| Density | Predicted: 0.915 ± 0.06 g/cm³ | Prediction for the analogous 1-(4-butylphenyl)propan-1-amine.[3] |
| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents like ethanol, methanol, and dichloromethane. | General solubility trends for amines with significant hydrocarbon character. |
| pKa (of conjugate acid) | Predicted: ~9-10 | Based on typical pKa values for benzylic primary amines. |
| logP (Octanol-Water Partition Coefficient) | Predicted: 3.4 | PubChem[1] |
Solubility
The solubility of 1-(4-tert-butylphenyl)propan-1-amine is dictated by the interplay between the polar primary amine group and the large, nonpolar tert-butylphenylpropyl backbone. The amine group can participate in hydrogen bonding with protic solvents like water. However, the significant hydrocarbon character of the molecule is expected to limit its aqueous solubility. Conversely, it is predicted to be readily soluble in a range of organic solvents. As a basic amine, its solubility in aqueous solutions is expected to increase significantly at acidic pH due to the formation of the protonated ammonium salt.
Basicity and pKa
The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering the molecule basic. The pKa of the conjugate acid (R-NH₃⁺) is a measure of the amine's basicity. For benzylic amines, the pKa is typically in the range of 9-10. The electron-donating nature of the alkyl groups and the phenyl ring is expected to result in a pKa within this range.
Chemical Properties and Reactivity
The chemical reactivity of 1-(4-tert-butylphenyl)propan-1-amine is primarily centered around the primary amine and the benzylic position.
-
Amine Reactions: The primary amine can undergo a variety of reactions typical for this functional group, including:
-
Salt formation: Reacts with acids to form ammonium salts.
-
Acylation: Reacts with acyl halides or anhydrides to form amides.
-
Alkylation: Can be alkylated to form secondary and tertiary amines.
-
Imine formation: Condenses with aldehydes and ketones to form imines.
-
Oxidation: Can be oxidized, though this can be complex and lead to a variety of products.[4]
-
-
Benzylic Reactivity: The carbon atom to which the amine and phenyl group are attached is a benzylic position. This position is activated towards certain reactions due to the ability of the benzene ring to stabilize intermediates such as carbocations or radicals through resonance.[5][6] Reactions at the benzylic position can include substitution and elimination reactions.[5]
Proposed Synthesis
A plausible synthetic route for 1-(4-tert-butylphenyl)propan-1-amine is via the reductive amination of 1-(4-tert-butylphenyl)propan-1-one. This method is analogous to the synthesis of similar 1-aryl-propan-1-amines.[7]
Diagram 1: Proposed Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine
Caption: A two-step, one-pot reductive amination pathway.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 1-(4-tert-butylphenyl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a Lewis acid catalyst like titanium(IV) isopropoxide. The reaction is stirred at room temperature or with gentle heating to drive the formation of the imine intermediate.
-
Reduction: Once imine formation is complete (as monitored by techniques like TLC or GC-MS), a reducing agent such as sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.
-
Work-up and Purification: The reaction is quenched, for example, by the addition of water. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 1-(4-tert-butylphenyl)propan-1-amine.
Predicted Spectral Data
¹H NMR Spectroscopy
-
δ 7.2-7.4 ppm (m, 4H): Aromatic protons of the para-substituted benzene ring.
-
δ ~3.8-4.0 ppm (t, 1H): Methine proton at the benzylic position (CH-NH₂), coupled to the adjacent methylene protons.
-
δ ~1.6-1.8 ppm (m, 2H): Methylene protons of the propyl chain (-CH₂-CH₃).
-
δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group.
-
δ ~1.5 ppm (br s, 2H): Protons of the primary amine (-NH₂). This signal is often broad and its chemical shift can vary with concentration and solvent. It will exchange with D₂O.
-
δ ~0.9 ppm (t, 3H): Methyl protons of the propyl chain (-CH₂-CH₃).
¹³C NMR Spectroscopy
-
δ ~149-151 ppm: Quaternary aromatic carbon attached to the tert-butyl group.
-
δ ~140-142 ppm: Quaternary aromatic carbon attached to the propan-1-amine group.
-
δ ~125-127 ppm: Aromatic CH carbons.
-
δ ~55-58 ppm: Benzylic carbon (CH-NH₂).
-
δ ~34-36 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~31-33 ppm: Methyl carbons of the tert-butyl group.
-
δ ~29-31 ppm: Methylene carbon of the propyl chain (-CH₂-CH₃).
-
δ ~10-12 ppm: Methyl carbon of the propyl chain (-CH₂-CH₃).
Infrared (IR) Spectroscopy
-
3300-3500 cm⁻¹ (two bands, medium): N-H stretching vibrations of the primary amine.[8]
-
2850-3000 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
~1600 cm⁻¹ (weak to medium): N-H bending (scissoring) vibration of the primary amine.[8]
-
~1450-1600 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.
-
~1000-1200 cm⁻¹ (medium): C-N stretching vibration.[8]
-
~830 cm⁻¹ (strong): Out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry
-
Molecular Ion (M⁺): m/z = 191.
-
Major Fragmentation Pathways:
-
Benzylic cleavage: Loss of an ethyl group (•CH₂CH₃) to give a fragment at m/z = 162. This is expected to be a prominent peak due to the stability of the resulting benzylic cation.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 30 (CH₂=NH₂⁺).
-
Loss of the tert-butyl group (•C(CH₃)₃) from the molecular ion is also possible.
-
Predicted collision cross section values for various adducts are available in PubChem.[1] For the [M+H]⁺ ion, the predicted CCS is 146.7 Ų.[1]
-
Diagram 2: Key Spectroscopic Features
Caption: Summary of predicted spectroscopic data.
Conclusion
1-(4-Tert-butylphenyl)propan-1-amine is a compound with interesting structural features that suggest its utility in various fields of chemical research. While experimentally determined data for many of its physical and chemical properties are sparse, this guide provides a robust set of predicted values and characteristics based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach to obtaining this molecule. The predicted spectral data provides a baseline for the characterization of this compound. It is our hope that this technical guide will serve as a valuable starting point for researchers and stimulate further investigation into the properties and applications of 1-(4-tert-butylphenyl)propan-1-amine.
References
-
PubChem. 1-(4-tert-butylphenyl)propan-1-amine. [Link]
-
Advances in Engineering. Selective Aerobic Oxidation of Benzyl Amines. [Link]
-
Pearson. Reactions at Benzylic Positions: Videos & Practice Problems. [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
University of Wisconsin-Platteville. IR: amines. [Link]
-
ChemSynthesis. 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. [Link]
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]
-
Royal Society of Chemistry. Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. [Link]
-
Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]
-
ResearchGate. SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS | Request PDF. [Link]
-
PubChem. (1S)-1-(4-tert-butylphenyl)propan-1-amine. [Link]
-
SpectraBase. (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl- - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in.... [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. Solubility and thermodynamic analysis of 1-(4-tert-butyl-2,6-dimethylphenyl)ethenone in different pure and binary solvents. [Link]
-
ResearchGate. Solubility and Thermodynamic Analysis of 1-(4-Tert-Buty1-2,6-Dimethylphenyl) Ethenone in Different Pure and Binary Solvents | Request PDF. [Link]
-
PubChem. Tert-Butylamine. [Link]
-
Wikipedia. 4-tert-Butylphenol. [Link]
-
RSC Publishing. Solvent-free synthesis of propargylamines: an overview. [Link]
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
Organic Chemistry Portal. Synthesis of propargylic amines. [Link]
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ResearchGate. A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)- 2-methylprop-2- enylidene]malononitrile as a matrix in MALDI TOF MS: Chemical adduction of matrix to analyte amino groups. [Link]
-
PubChem. 1-(4-tert-Butylphenyl)propan-2-one. [Link]
-
Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).. [Link]
-
ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) -. [Link]
-
PubChemLite. 2-(4-tert-butylphenyl)propan-1-amine. [Link]
-
Dana Bioscience. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 5g. [Link]
Sources
- 1. PubChemLite - 1-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]
- 2. (1S)-1-(4-tert-butylphenyl)propan-1-amine | C13H21N | CID 7176023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-butylphenyl)propan-1-amine CAS#: 1020985-17-4 [m.chemicalbook.com]
- 4. advanceseng.com [advanceseng.com]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to 1-(4-Tert-butylphenyl)propan-1-amine: IUPAC Nomenclature, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Tert-butylphenyl)propan-1-amine is a primary amine of significant interest in synthetic organic chemistry. Its structure, featuring a chiral center and a bulky tert-butyl group on the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its IUPAC nomenclature, detailed synthetic methodologies, and an exploration of its potential applications based on current scientific understanding.
IUPAC Nomenclature
The systematic name for the compound, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(4-tert-butylphenyl)propan-1-amine .[1] The naming convention is based on identifying the longest carbon chain containing the primary functional group, which in this case is the amine. The propane chain is numbered to give the amine group the lowest possible locant (position 1). The phenyl group, substituted with a tert-butyl group at the para (position 4) position, is treated as a substituent on the propane chain.
Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine
The most common and efficient method for the synthesis of 1-(4-tert-butylphenyl)propan-1-amine is through the reductive amination of its corresponding ketone precursor, 4'-tert-butylpropiophenone.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired primary amine.
Synthesis of the Precursor: 4'-tert-Butylpropiophenone
The starting material, 4'-tert-butylpropiophenone, can be synthesized via a Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4'-tert-Butylpropiophenone
-
Reaction Setup: To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propionyl chloride dropwise.
-
Addition of Substrate: Slowly add tert-butylbenzene to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours to ensure complete conversion.
-
Work-up: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4'-tert-butylpropiophenone.
Reductive Amination of 4'-tert-Butylpropiophenone
Several reducing agents can be employed for the reductive amination of 4'-tert-butylpropiophenone. The choice of reagent can influence reaction conditions and yields. Common methods include the use of sodium borohydride, sodium cyanoborohydride, or the Leuckart reaction.[2][4][5][6]
This method is widely used due to the availability and relative safety of sodium borohydride. The reaction proceeds in two stages: imine formation and subsequent reduction.[3][6]
Experimental Protocol: Reductive Amination with Sodium Borohydride
-
Imine Formation: Dissolve 4'-tert-butylpropiophenone in a suitable solvent, such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a Lewis acid catalyst like titanium(IV) isopropoxide to facilitate imine formation. Stir the mixture at room temperature for several hours.
-
Reduction: Cool the reaction mixture and add sodium borohydride portion-wise, controlling any effervescence. Continue stirring for several hours until the reduction is complete.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 1-(4-tert-butylphenyl)propan-1-amine can be purified by vacuum distillation or column chromatography on silica gel.
The Leuckart reaction offers a classical approach to reductive amination using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[4][5][7][8][9] This method typically requires higher reaction temperatures.
Experimental Protocol: Leuckart Reaction
-
Reaction Mixture: In a reaction vessel equipped with a reflux condenser, combine 4'-tert-butylpropiophenone with an excess of ammonium formate or a mixture of formamide and formic acid.
-
Heating: Heat the mixture to a temperature of 160-185 °C for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Hydrolysis: After cooling, the intermediate formamide derivative is hydrolyzed by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Isolation and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude amine by distillation or chromatography.
Asymmetric Synthesis
The synthesis of enantiomerically pure 1-(4-tert-butylphenyl)propan-1-amine can be achieved through the use of chiral auxiliaries or by resolution of the racemic mixture. Chiral amines are valuable in the development of stereospecific pharmaceuticals. One established method for the asymmetric synthesis of primary amines involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide.
Conceptual Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of 1-(4-tert-butylphenyl)propan-1-amine.
Physicochemical Properties and Characterization
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.32 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Predicted to be in the range of 250-280 °C |
| Solubility | Likely soluble in organic solvents, sparingly soluble in water |
Characterization Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the ethyl group protons (triplet and quartet), the methine proton adjacent to the amine (triplet or multiplet), and the aromatic protons (two doublets).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the tert-butyl carbons, the aliphatic carbons of the propane chain, and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 191, with characteristic fragmentation patterns.
Potential Applications
The structural features of 1-(4-tert-butylphenyl)propan-1-amine suggest its utility in several areas of chemical research and development.
Agrochemical Synthesis
A structurally related compound, 1-(4-tert-butylphenyl)propan-2-one, is a known intermediate in the synthesis of the fungicide Fenpropimorph.[10][11][12] This suggests that 1-(4-tert-butylphenyl)propan-1-amine could also serve as a valuable precursor for the development of novel agrochemicals, such as fungicides, herbicides, or plant growth regulators. The tert-butyl group often enhances the lipophilicity of a molecule, which can improve its penetration through plant cuticles and cell membranes.
Pharmaceutical Research
Derivatives of 1-phenylpropan-1-amine are known to exhibit a range of pharmacological activities. The core structure is a key pharmacophore in many biologically active compounds. Therefore, 1-(4-tert-butylphenyl)propan-1-amine represents a promising scaffold for the synthesis of new therapeutic agents. Its chirality is particularly relevant, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Resolving Agent in Asymmetric Synthesis
Chiral amines are frequently used as resolving agents to separate racemic mixtures of chiral acids.[13][14][15][16] The enantiomerically pure forms of 1-(4-tert-butylphenyl)propan-1-amine could potentially be employed for the resolution of racemic carboxylic acids through the formation of diastereomeric salts, which can then be separated by crystallization.
Logical Flow of Reductive Amination
Caption: The logical progression of the reductive amination process.
Conclusion
1-(4-Tert-butylphenyl)propan-1-amine is a versatile chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably achieved through established methods like reductive amination. Its structural characteristics make it an attractive starting material for the development of new agrochemicals and pharmaceuticals, and as a potential resolving agent in asymmetric synthesis. Further research into the properties and applications of this compound is warranted to fully explore its synthetic utility.
References
- CN103275030A - Synthesis method of fenpropimorph - Google P
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. (URL: [Link])
-
Leuckart reaction - Wikipedia. (URL: [Link])
-
Myers, A. G. Reductive Amination. Harvard University. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). (URL: [Link])
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. (URL: [Link])
-
1-(4-tert-butylphenyl)propan-1-amine. PubChem. (URL: [Link])
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega, 2(7), 3466-3472. (URL: [Link])
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. (URL: [Link])
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-535. (URL: [Link])
-
Bhattacharyya, S. (2000). Titanium (IV) Isopropoxide. In Encyclopedia of Reagents for Organic Synthesis. (URL: [Link])
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). ChemistrySelect, 8(4), e202204438. (URL: [Link])
-
Fenpropimorph. PubChem. (URL: [Link])
-
1-(4-tert-Butylphenyl)propan-2-one. PubChem. (URL: [Link])
-
The Leuckart Reaction. Chemistry LibreTexts. (2023). (URL: [Link])
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (2023). (URL: [Link])
-
A divergent intermediate strategy yields biologically diverse pseudo-natural products. (2024). Nature Chemistry, 16, 436-445. (URL: [Link])
-
Synthesis of crop protection agent mandipropamid. (2017). Indian Journal of Chemistry, 56B, 808-812. (URL: [Link])
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... (2019). Molecules, 24(22), 4099. (URL: [Link])
-
When can or can you not use resolving agents. Reddit. (2023). (URL: [Link])
-
Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. (2018). Molbank, 2018(4), M1015. (URL: [Link])
-
Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2015). Molecules, 20(11), 19937-19948. (URL: [Link])
-
Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme. (2019). Green Chemistry, 21(19), 5328-5335. (URL: [Link])
Sources
- 1. PubChemLite - 1-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 11. Fenpropimorph | C20H33NO | CID 93365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. reddit.com [reddit.com]
An In-depth Technical Guide to the Spectral Data of 1-(4-Tert-butylphenyl)propan-1-amine
Introduction
1-(4-Tert-butylphenyl)propan-1-amine is a primary amine with a chiral center, presenting a structure of interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a substituted aromatic ring and a flexible alkyl chain, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the expected spectral data for this compound, offering a predictive framework for researchers engaged in its synthesis and analysis. In the absence of publicly available experimental spectra, this document leverages foundational principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. Our focus is on providing not just the data, but the underlying scientific rationale—the "why" behind the expected spectral features—to empower researchers in their analytical endeavors.
The structural formula of 1-(4-Tert-butylphenyl)propan-1-amine is:
This guide will delve into the four cornerstone techniques of molecular characterization: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will outline a standardized protocol, present the predicted data, and provide a detailed interpretation rooted in the principles of chemical structure and reactivity.
Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Experimental Protocol: ¹H NMR Data Acquisition
A self-validating protocol for acquiring high-quality ¹H NMR data is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Tert-butylphenyl)propan-1-amine in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances[1]. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal[2].
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure a good signal-to-noise ratio without saturating the signals.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm[2].
-
Validation (D₂O Exchange): To confirm the identity of the amine (N-H) protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange[3][4].
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-(4-Tert-butylphenyl)propan-1-amine in CDCl₃ is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH(NH₂)CH₂CH₃) | Aromatic protons on a 1,4-disubstituted ring typically appear as two doublets[5]. These protons are deshielded by the aromatic ring current[6]. |
| ~7.28 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) | These aromatic protons are in a slightly different environment and will couple with the adjacent aromatic protons. |
| ~3.85 | Triplet | 1H | -CH (NH₂)CH₂CH₃ | This is a benzylic proton, deshielded by both the aromatic ring and the adjacent electron-withdrawing amine group, placing it significantly downfield[7]. It is split into a triplet by the two adjacent methylene protons. |
| ~1.70 | Multiplet | 2H | -CH(NH₂)CH₂ CH₃ | These methylene protons are adjacent to both a chiral center and a methyl group, leading to a potentially complex splitting pattern (multiplet). |
| ~1.50 | Broad Singlet | 2H | -NH₂ | Protons on nitrogen often appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be variable[2][8]. This signal will disappear upon D₂O exchange. |
| ~1.31 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic feature in ¹H NMR spectra[9]. |
| ~0.85 | Triplet | 3H | -CH₂CH₃ | These terminal methyl protons are split into a triplet by the adjacent methylene group. This is a classic ethyl group pattern[5]. |
Diagram: Predicted ¹H NMR Splitting Pattern Logic
Caption: Standard workflow for acquiring an FTIR spectrum of a liquid sample.
Part 4: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectral Data (EI)
The molecular formula of 1-(4-Tert-butylphenyl)propan-1-amine is C₁₃H₂₁N. Its monoisotopic mass is approximately 191.17 Da.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 191 . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our compound.[3][4] This peak may be of low intensity in aliphatic amines.
-
Key Fragmentation Pattern (Alpha-Cleavage): The most significant fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the carbon bearing the nitrogen (the α-carbon) and an adjacent carbon is broken. This results in a resonance-stabilized iminium cation.[1][3][4][10] For 1-(4-Tert-butylphenyl)propan-1-amine, cleavage of the Cα-Cβ bond (loss of an ethyl radical, •CH₂CH₃) is the most likely primary fragmentation.
-
Loss of Ethyl Radical (•CH₂CH₃, 29 Da): M⁺• (m/z 191) → [C₁₁H₁₆N]⁺ (m/z 162) + •CH₂CH₃ This would result in a major fragment ion at m/z = 162 . This is often the base peak in the spectrum of such amines.
-
-
Other Potential Fragments:
-
Loss of Methyl Radical from t-Butyl (•CH₃, 15 Da): Fragmentation of the tert-butyl group is common. A peak at m/z = 176 (191 - 15) could be observed, corresponding to the loss of a methyl radical from the molecular ion.
-
Benzylic Cleavage: While alpha-cleavage is dominant for the amine, cleavage of the bond between the propyl chain and the aromatic ring could occur, though likely to a lesser extent.
-
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted primary fragmentation pathways for 1-(4-Tert-butylphenyl)propan-1-amine in EI-MS.
Summary and Conclusion
The comprehensive spectral analysis of 1-(4-Tert-butylphenyl)propan-1-amine requires a synergistic application of ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, grounded in established scientific principles. The key identifying features are:
-
¹H NMR: The characteristic signals of a 1,4-disubstituted aromatic ring, a downfield benzylic proton, a nine-proton singlet for the tert-butyl group, and a broad, exchangeable N-H₂ signal.
-
¹³C NMR: Nine distinct carbon signals, including four aromatic carbons, and the characteristic shifts for the benzylic, propyl, and tert-butyl carbons.
-
IR Spectroscopy: The definitive pair of N-H stretching bands for a primary amine around 3400-3300 cm⁻¹ and strong aliphatic C-H stretches.
-
Mass Spectrometry: An odd-numbered molecular ion peak at m/z 191 and a dominant base peak at m/z 162 resulting from alpha-cleavage.
By understanding the causality behind these expected spectral features, researchers and drug development professionals can approach the characterization of this and related molecules with confidence, ensuring the integrity and validity of their scientific findings.
References
-
Fiveable. Spectroscopy of Amines. Fiveable. Available at: [Link].
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Available at: [Link].
-
LibreTexts. (2023). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link].
-
Brooks/Cole. Common 1H NMR Splitting Patterns. Available at: [Link].
-
ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs Blog. Available at: [Link].
-
University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link].
-
Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Quora. Available at: [Link].
-
University of Calgary. Typical Proton NMR Chemical Shifts. Available at: [Link].
-
PubChemLite. 1-(4-tert-butylphenyl)propan-1-amine. PubChemLite. Available at: [Link].
-
organic-chemistry.org. 1H NMR Chemical Shifts. Organic Chemistry Tutor. Available at: [Link].
-
ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. ResearchGate. Available at: [Link].
-
University of Potsdam. H NMR Spectroscopy. Available at: [Link].
- Giralt, E., et al. (1984). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. FEBS Letters, 175(1), 133-137.
-
LibreTexts. (2024). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link].
-
UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Reference. Available at: [Link].
-
Illinois State University. Infrared Spectroscopy. Available at: [Link].
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link].
-
Quora. How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Quora. Available at: [Link].
-
LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link].
-
UCLA Chemistry & Biochemistry. IR: amines. Available at: [Link].
Sources
- 1. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. askthenerd.com [askthenerd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.pdx.edu [web.pdx.edu]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Unknown: A Technical Safety and Hazard Guide for 1-(4-Tert-butylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Inferred Data
Section 1: Predicted Hazard Profile and Classification
Based on its chemical structure—a primary aliphatic amine attached to a tert-butylated phenyl ring—1-(4-Tert-butylphenyl)propan-1-amine is anticipated to present a multi-faceted hazard profile. The primary amine group suggests potential for corrosivity and skin/eye irritation, while the overall phenethylamine-like scaffold points towards possible systemic effects if absorbed.
Predicted Globally Harmonized System (GHS) Classification
A definitive GHS classification is not available. However, by synthesizing data from analogous compounds, a predicted classification is proposed to guide safe handling practices.
| Hazard Class | Predicted Category | Basis for Prediction from Structural Analogs |
| Acute Toxicity, Oral | Category 3 or 4 | Phenethylamine has an oral LD50 in rats of 287 mg/kg, and 1-phenylpropan-1-amine is classified as toxic if swallowed (H301).[1][2] The tert-butyl group may modulate this toxicity. |
| Skin Corrosion/Irritation | Category 1B or 2 | Primary amines like phenethylamine and 1-phenylpropan-1-amine are known to cause severe skin burns and eye damage.[1][2] 4-tert-Butylaniline is also a known skin irritant.[3] |
| Serious Eye Damage/Irritation | Category 1 | Consistent with the properties of primary amines and analogs like 1-phenylpropan-1-amine, which cause serious eye damage.[1] |
| Aquatic Hazard (Chronic) | Category 2 or 3 | 1-Phenylpropan-1-amine is toxic to aquatic life with long-lasting effects.[1] Aromatic amines, in general, can pose environmental risks. |
Predicted GHS Pictograms:
Predicted Signal Word: Danger
Predicted Hazard Statements:
-
H301/302: Toxic or Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H411/412: Toxic or Harmful to aquatic life with long lasting effects.
Physical and Chemical Hazard Assessment
-
Flammability: While not expected to be highly flammable, related compounds like phenethylamine and cumylamine are combustible liquids with flash points in the range of 81-84°C.[2][4] Therefore, 1-(4-Tert-butylphenyl)propan-1-amine should be considered a combustible liquid and kept away from ignition sources.
-
Reactivity: As a primary amine, it is expected to be a weak base and will react exothermically with strong acids. It can also react with strong oxidizing agents. It may absorb carbon dioxide from the air over time.
Section 2: Toxicological Profile by Route of Exposure
The primary routes of occupational exposure are inhalation, skin contact, and eye contact. Ingestion is a less common but potentially severe route of exposure.
Inhalation
Vapors or aerosols are likely to be irritating to the respiratory tract. High concentrations could potentially lead to systemic effects, similar to other phenethylamines, which can affect the central nervous system.
Dermal (Skin) Contact
Based on its primary amine functionality and data from analogs, the compound is predicted to be corrosive to the skin. Prolonged or repeated contact can cause severe burns. The lipid solubility of aromatic amines suggests that it may be readily absorbed through the skin, leading to systemic toxicity.
Ocular (Eye) Contact
Direct contact with the liquid or its vapors is expected to cause severe eye irritation and potentially irreversible eye damage.
Ingestion
Ingestion is predicted to be harmful or toxic. It may cause burns to the gastrointestinal tract. Systemic absorption following ingestion could lead to adverse effects on the central nervous system.
Section 3: Safe Handling and Storage Protocols
A conservative approach to handling and storage is essential given the inferred hazard profile.
Engineering Controls
-
Ventilation: All handling of 1-(4-Tert-butylphenyl)propan-1-amine should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.
-
Emergency Equipment: An operational eyewash station and safety shower must be in close proximity to the work area.
Personal Protective Equipment (PPE)
The selection of PPE is critical to mitigate the risks of exposure. The following diagram outlines the decision-making process for appropriate PPE selection.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.
-
Store away from incompatible materials such as strong acids and oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Section 4: Emergency Procedures and First Aid
Immediate and appropriate response to an exposure is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Remove the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
Spill Response Protocol
In the event of a spill, the following step-by-step protocol should be followed:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a confined space, an air-purifying respirator with an organic vapor cartridge should be worn.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Neutralize (for small spills): For small spills, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered after absorption, but only by trained personnel.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
The following diagram illustrates the spill response workflow:
Section 5: Environmental Hazards and Disposal
Ecotoxicity
Based on data for 1-phenylpropan-1-amine, this compound is predicted to be toxic to aquatic life with potentially long-lasting effects.[1] Therefore, release into the environment must be strictly avoided. Do not allow the material to enter drains or waterways.
Waste Disposal
All waste containing 1-(4-Tert-butylphenyl)propan-1-amine must be treated as hazardous waste. Disposal should be carried out by a licensed waste disposal company in accordance with all applicable local, state, and federal regulations.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
(1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem. National Institutes of Health. Available at: [Link]
-
4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem. National Institutes of Health. Available at: [Link]
-
1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem. National Institutes of Health. Available at: [Link]
-
Material Safety Data Sheet - Phenethylamine - Cole-Parmer. Cole-Parmer. Available at: [Link]
-
Phenethylamine | C8H11N | CID 1001 - PubChem. National Institutes of Health. Available at: [Link]
Sources
biological activity of 1-(4-Tert-butylphenyl)propan-1-amine
An In-depth Technical Guide to the Investigational Biological Activity of 1-(4-Tert-butylphenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound 1-(4-tert-butylphenyl)propan-1-amine. Due to the absence of published literature on its specific pharmacological profile, this document outlines a structured, hypothesis-driven approach to its characterization. Drawing parallels from its structural analog, α-methylphenethylamine (amphetamine), we postulate that 1-(4-tert-butylphenyl)propan-1-amine is likely to exhibit activity within the central nervous system, primarily through modulation of monoaminergic systems. This guide details proposed methodologies for robust in vitro and in vivo evaluation, including enzyme inhibition assays and behavioral pharmacology studies. The objective is to provide researchers, scientists, and drug development professionals with a foundational research plan to elucidate the compound's mechanism of action, potential therapeutic applications, and overall pharmacological signature.
Introduction and Rationale
1-(4-Tert-butylphenyl)propan-1-amine is a primary amine featuring a phenylpropan-1-amine core structure, which is a key pharmacophore in many biologically active compounds. Its chemical architecture, characterized by a tert-butyl group on the phenyl ring, suggests potential for interaction with biological macromolecules.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C13H21N |
| Molecular Weight | 191.31 g/mol |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-amine |
| CAS Number | 196165-11-2 |
| Predicted XlogP | 3.4 |
| SMILES | CCC(C1=CC=C(C=C1)C(C)(C)C)N |
| Data sourced from PubChem CID 7176023.[1][2] |
The core structure of 1-(4-tert-butylphenyl)propan-1-amine is analogous to that of α-methylphenethylamine (amphetamine), a well-characterized central nervous system (CNS) stimulant.[3][4][5] Amphetamine and its derivatives exert their effects primarily by increasing the synaptic concentrations of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[6][7] This is achieved through mechanisms including inhibition of monoamine transporters and, to a lesser extent, inhibition of monoamine oxidase (MAO).[3]
Given this structural similarity, it is scientifically prudent to hypothesize that 1-(4-tert-butylphenyl)propan-1-amine may possess similar psychoactive properties. The presence of the bulky, lipophilic tert-butyl group could significantly influence its potency, selectivity, and pharmacokinetic profile compared to unsubstituted analogs. This guide, therefore, proposes a systematic investigation into its potential as a modulator of monoaminergic neurotransmission.
Hypothesized Mechanisms of Biological Activity
Based on the structure-activity relationships of known phenethylamine derivatives, we propose two primary hypotheses for the biological activity of 1-(4-tert-butylphenyl)propan-1-amine:
Hypothesis 1: Inhibition of Monoamine Oxidase (MAO) The compound may act as an inhibitor of MAO-A and/or MAO-B. These enzymes are critical for the degradation of monoamine neurotransmitters.[8][9] Inhibition of MAO leads to elevated neurotransmitter levels, a mechanism utilized by several antidepressant and anti-Parkinsonian drugs.[10][11][12] The specific isoform selectivity (MAO-A vs. MAO-B) would be a key determinant of its potential therapeutic profile.
Hypothesis 2: Interaction with Monoamine Transporters The compound may function as a substrate (releaser) or blocker at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).[13][14] Such interactions would inhibit the reuptake of neurotransmitters from the synaptic cleft, prolonging their action. This is the primary mechanism of action for psychostimulants like amphetamine and cocaine.[15][16]
In Vitro Pharmacological Profiling: Monoamine Oxidase Inhibition
To test the first hypothesis, a robust in vitro enzyme inhibition assay is essential. This allows for the precise determination of the compound's inhibitory potency (IC50) and selectivity for MAO-A versus MAO-B.
Experimental Workflow: In Vitro MAO Inhibition Assay
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Detailed Protocol: Fluorimetric MAO-A/B Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-(4-tert-butylphenyl)propan-1-amine in DMSO.
-
Perform serial dilutions in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to the manufacturer's recommended concentration.
-
Prepare a working solution of a suitable fluorimetric substrate (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the test compound dilution or control (vehicle for 0% inhibition, known inhibitor like clorgyline for MAO-A or selegiline for MAO-B for 100% inhibition).
-
Add 20 µL of either MAO-A or MAO-B enzyme solution.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate/HRP working solution.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30 minutes at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Hypothetical Data Summary
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| 1-(4-Tert-butylphenyl)propan-1-amine | 750 | 50 | 0.067 |
| Clorgyline (Control) | 5 | 8,000 | 1600 |
| Selegiline (Control) | 9,500 | 30 | 0.003 |
| This hypothetical data suggests the compound is a potent and selective MAO-B inhibitor. |
In Vivo Pharmacological Assessment: Psychostimulant Effects
To evaluate the compound's potential CNS stimulant effects in vivo, a locomotor activity assay in rodents is the standard preliminary model. This test quantifies spontaneous motor activity and is sensitive to drugs that enhance dopamine signaling.
Proposed Mechanism of Action Visualization
Caption: Hypothesized mechanism for psychostimulant effects via MAO-B inhibition.
Detailed Protocol: Open-Field Locomotor Activity Test
-
Animals and Acclimation:
-
Use male C57BL/6 mice (8-10 weeks old).
-
House animals in groups with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Dissolve 1-(4-tert-butylphenyl)propan-1-amine in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., d-amphetamine, 2 mg/kg, i.p.).
-
-
Apparatus and Procedure:
-
Use automated open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beams to track movement.
-
30 minutes post-injection, place each mouse individually in the center of the open-field arena.
-
Allow the mouse to explore freely for 60 minutes.
-
The system automatically records locomotor data.
-
-
Data Analysis:
-
Analyze key parameters including:
-
Total Distance Traveled (cm): A primary measure of overall activity.
-
Rearing Frequency: An indicator of exploratory behavior.
-
Time Spent in Center Zone: A measure of anxiolytic-like effects.
-
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.
-
Hypothetical Data Summary
| Treatment Group (i.p.) | n | Total Distance Traveled (cm, mean ± SEM) | Rearing Frequency (counts, mean ± SEM) |
| Vehicle | 10 | 3500 ± 250 | 85 ± 10 |
| Compound (1 mg/kg) | 10 | 4200 ± 300 | 100 ± 12 |
| Compound (3 mg/kg) | 10 | 7800 ± 550 | 190 ± 20 |
| Compound (10 mg/kg) | 10 | 12500 ± 900 | 250 ± 25 |
| d-Amphetamine (2 mg/kg) | 10 | 11800 ± 850 | 240 ± 22 |
| *p < 0.05 compared to Vehicle. This hypothetical data indicates a dose-dependent psychostimulant effect. |
Discussion and Future Directions
The proposed investigational framework provides a clear path to characterizing the biological activity of 1-(4-tert-butylphenyl)propan-1-amine. If the hypothetical data presented were confirmed, it would classify the compound as a potent, selective, and reversible MAO-B inhibitor with significant psychostimulant properties in vivo.
Interpretation of Potential Outcomes:
-
Selective MAO-B Inhibition: A selective MAO-B inhibitor profile suggests potential therapeutic value in neurodegenerative disorders like Parkinson's disease, where it could prevent the breakdown of dopamine.
-
Psychostimulant Activity: The locomotor stimulation would be consistent with increased dopaminergic tone resulting from MAO-B inhibition. The magnitude of this effect would be critical in assessing its therapeutic index versus its potential for abuse.
Recommended Future Studies:
-
In Vitro Transporter Assays: Conduct radioligand binding and uptake inhibition assays for DAT, NET, and SERT to test Hypothesis 2 and build a more complete pharmacological profile.
-
Advanced Behavioral Models: If psychostimulant effects are confirmed, proceed to models of abuse liability, such as conditioned place preference (CPP) and drug self-administration.
-
Cognitive Enhancement Models: Assess the compound's effects in models of learning and memory (e.g., novel object recognition, Morris water maze) to explore potential nootropic applications.
-
Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
-
Toxicology Assessment: Conduct preliminary toxicology studies to establish a safety profile.
This structured approach ensures that the investigation into 1-(4-tert-butylphenyl)propan-1-amine is thorough, scientifically rigorous, and aligned with modern drug discovery principles.
References
- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra04124j]
- Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3666194/]
- Cho, A. K., & Segal, D. S. (Eds.). (1994). Amphetamine and Its Analogs: Psychopharmacology, Toxicology, and Abuse. Academic Press. [URL: https://books.google.com/books?hl=en&lr=&id=s2I-sDs2nUUC&oi=fnd&pg=PR7&dq=Amphetamine+and+Its+Analogs:+Psychopharmacology,+Toxicology,+and+Abuse&ots=u-iV4YF_0G&sig=o9V8b-l_E1w_gH_f7X_7Q4Q4Q4w]
- Siddiqui, A., et al. (2016). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/ra/c6ra04124j]
- Andersen, P. H. (1989). Structure-activity relationships for substrate recognition by the human dopamine transporter. Journal of Neurochemistry, 52(1), 163-168. [URL: https://pubmed.ncbi.nlm.nih.gov/2909569/]
- Kumar, A., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35994910/]
- Mallei, A., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cellular Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fncel.2022.832536/full]
- Mallei, A., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. ResearchGate. [URL: https://www.researchgate.net/publication/358178652_Structure-Activity_Relationships_of_Dopamine_Transporter_Pharmacological_Chaperones]
- Matos, M. J., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00632/full]
- DARK Side of Amphetamine and Analogues: Pharmacology, Syndromic Manifestation, and Management of Amphetamine Addiction. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.8b00137]
- de-la-Torre, R., et al. (2012). Amphetamine-type medicines: a review of pharmacokinetics, pharmacodynamics, and toxicological aspects. Expert Opinion on Drug Metabolism & Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/22551363/]
- Cheng, M. H., & Lindsley, C. W. (2022). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/21/13175]
- structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/281300959_structure_and_activity_relationship_of_monoamine_oxidase_inhibitors]
- Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Salud Mental. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0185-33252022000300223]
- Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [URL: https://www.clinicallab.
- Translational In Vivo Assays in Behavioral Biology. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4473639/]
- (1S)-1-(4-tert-butylphenyl)propan-1-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7176023]
- Wang, X., et al. (2021). Structure of the human dopamine transporter and mechanisms of inhibition. Nature. [URL: https://www.
- 1-(4-tert-butylphenyl)propan-1-amine. PubChemLite. [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/19616511]
- 1-(4-tert-Butylphenyl)propan-2-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6423283]
- In Vivo Models For Efficacy Testing. Pharmaron. [URL: https://www.pharmaron.com/pharmacology/in-vivo-pharmacology/]
- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [URL: https://www.mdpi.com/1420-3049/16/7/6294]
- Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. The Scientist. [URL: https://www.the-scientist.com/topic/drug-discovery-and-development/beyond-animals-revolutionizing-drug-discovery-with-human-relevant-models-71081]
Sources
- 1. (1S)-1-(4-tert-butylphenyl)propan-1-amine | C13H21N | CID 7176023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]
- 3. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine and Its Analogs: Psychopharmacology, Toxicology, and Abuse - Google 圖書 [books.google.com.hk]
- 5. Amphetamine-type medicines: a review of pharmacokinetics, pharmacodynamics, and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]
- 8. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships for substrate recognition by the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Putative History of 1-(4-Tert-butylphenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and inferred history of 1-(4-tert-butylphenyl)propan-1-amine. In the absence of documented discovery literature, this guide constructs a logical history based on established synthetic organic chemistry principles. The narrative is grounded in the broader context of phenethylamine research, a class of compounds with significant pharmacological interest. We will detail the probable synthetic routes from commercially available starting materials, focusing on the preparation of the key intermediate, 4'-tert-butylpropiophenone, and its subsequent conversion to the target amine via reductive amination and the Leuckart reaction. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.
Introduction: Contextualizing an Undocumented Compound
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of psychoactive substances, including stimulants, hallucinogens, and entactogens.[1] Modifications to the phenyl ring, side chain, and amino group have yielded a rich pharmacology, driving continuous exploration of novel derivatives. The title compound, 1-(4-tert-butylphenyl)propan-1-amine, is a substituted phenethylamine for which a formal discovery and developmental history is absent from the scientific literature. PubChem, a comprehensive database of chemical substances, lists the compound but provides no associated literature, suggesting it has not been a subject of significant academic or industrial research.[2][3]
Therefore, this guide will approach the "history" of this molecule from a synthetic chemist's perspective. We will elucidate the most probable and efficient pathways for its creation, thereby providing a logical, synthesis-driven narrative of its existence. The presence of the para-tert-butyl group is a common feature in medicinal chemistry, often introduced to modulate lipophilicity and metabolic stability. It is plausible that 1-(4-tert-butylphenyl)propan-1-amine was synthesized as a research chemical to explore the structure-activity relationships of this class of compounds, potentially as an analog to other known psychoactive phenethylamines like those in the 2C-T series or DOx family.[4][5]
This guide will first detail the synthesis of the precursor ketone, 4'-tert-butylpropiophenone, and then elaborate on the two most likely methods for its amination.
Synthesis of the Precursor: 4'-tert-butylpropiophenone
The logical and most common method for the synthesis of 4'-tert-butylpropiophenone is the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction is a foundational method in organic synthesis for the formation of aryl ketones.
Reaction Principle: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone.
Experimental Protocol: Synthesis of 4'-tert-butylpropiophenone
Materials:
-
tert-Butylbenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add propanoyl chloride to the cooled suspension via an addition funnel.
-
Once the addition is complete, add tert-butylbenzene dropwise, maintaining the temperature below 10°C.
-
After the addition of tert-butylbenzene, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4'-tert-butylpropiophenone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Summary for 4'-tert-butylpropiophenone:
| Property | Value |
| CAS Number | 71209-71-7 |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~162 °C at 5 mmHg |
graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];A[tert-Butylbenzene] --> R; B[Propanoyl Chloride] --> R; C[AlCl₃] --> R; R{Friedel-Crafts Acylation} --> P[4'-tert-butylpropiophenone]; subgraph "Starting Materials" A; B; C; end subgraph "Reaction" R; end subgraph "Product" P; end
}
Figure 1: Synthetic pathway for 4'-tert-butylpropiophenone.
Conversion to 1-(4-Tert-butylphenyl)propan-1-amine
With the precursor ketone in hand, the next critical step is the introduction of the amine functionality. Two classical and highly effective methods for this transformation are reductive amination and the Leuckart reaction.
Method 1: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[6] The reaction proceeds in two stages: the formation of an imine or iminium ion from the ketone and an amine source (in this case, ammonia), followed by the in-situ reduction of this intermediate to the corresponding amine.[7]
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 4'-tert-butylpropiophenone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[8]
Materials:
-
4'-tert-butylpropiophenone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol, anhydrous
-
Glacial acetic acid
-
Diethyl ether
-
Sodium hydroxide (NaOH), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or meter
Procedure:
-
Dissolve 4'-tert-butylpropiophenone and a large excess of ammonium acetate in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, dissolve sodium cyanoborohydride in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, carefully add water to quench any remaining reducing agent.
-
Adjust the pH of the solution to >11 with an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-tert-butylphenyl)propan-1-amine.
-
The product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Figure 2: Reductive amination pathway.
Method 2: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[9][10] This one-pot reaction is particularly useful for the synthesis of primary amines from ketones.[11]
In the Leuckart reaction, the ketone reacts with ammonium formate or formamide at elevated temperatures.[12] The reaction proceeds through the formation of an N-formyl derivative, which is then hydrolyzed to yield the primary amine. The formic acid present acts as a hydride donor for the reduction step.
Materials:
-
4'-tert-butylpropiophenone
-
Ammonium formate or formamide
-
Formic acid (optional, can improve yield)
-
Hydrochloric acid, concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Toluene or other suitable high-boiling solvent
-
Dean-Stark apparatus (optional, for water removal)
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Combine 4'-tert-butylpropiophenone and a molar excess of ammonium formate (or formamide) in a round-bottom flask.
-
Heat the mixture to a high temperature (typically 160-190°C) for several hours. The progress of the reaction can be monitored by observing the cessation of carbon dioxide evolution.
-
After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for several hours to hydrolyze the intermediate N-formyl derivative.
-
Cool the mixture and make it strongly alkaline with an aqueous sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The crude amine can be purified by vacuum distillation or other standard techniques.
Figure 3: Leuckart reaction pathway.
Physicochemical Properties and Characterization
The following table summarizes the predicted and known properties of 1-(4-tert-butylphenyl)propan-1-amine.
| Property | Value/Information |
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.31 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| XlogP (Predicted) | 3.4[2] |
| Characterization | The structure would be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. |
Conclusion: A Synthetically Defined History
In the absence of a documented discovery, the history of 1-(4-tert-butylphenyl)propan-1-amine is best understood through the lens of synthetic organic chemistry. Its structure places it firmly within the well-explored class of phenethylamines, and its synthesis can be reliably achieved through established and robust chemical transformations. The Friedel-Crafts acylation of tert-butylbenzene provides a direct route to the key ketone intermediate, which can then be converted to the target amine via either reductive amination or the Leuckart reaction. While its pharmacological properties remain uncharacterized in the public domain, its structure suggests potential activity within the central nervous system, a hypothesis that likely motivated its original, undocumented synthesis. This guide provides a comprehensive framework for the synthesis and understanding of this compound, serving as a foundational reference for any future research.
References
-
Substituted phenethylamine. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]
-
2C-T-9. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]
- Luethi D, Hofer S, Liechti ME. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. 2018;134(Pt A):141-148.
-
Leuckart reaction. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]
- Moore ML. The Leuckart Reaction. Organic Reactions. 2011;5(7):301-330.
-
2,5-Dimethoxy-4-butylamphetamine. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]
-
1-(4-tert-butylphenyl)propan-1-amine. PubChem. Accessed January 21, 2026. [Link]
-
Reductive Amination of Propiophenone. ResearchGate. Accessed January 21, 2026. [Link]
- Crossley FS, Moore ML. STUDIES ON THE LEUCKART REACTION. J Org Chem. 1944;09(6):529-536.
- Margaretha P. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. In: Science of Synthesis. Vol 40.1.1.1.2. Georg Thieme Verlag; 2014.
- Kim KM, Lee YS, Kim DH, et al. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomol Ther (Seoul). 2022;30(6):534-542.
-
Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Accessed January 21, 2026. [Link]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. 2023; 4(1):1-18.
-
Leuckart Reaction | PDF | Amine. Scribd. Accessed January 21, 2026. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Accessed January 21, 2026. [Link]
-
(1S)-1-(4-tert-butylphenyl)propan-1-amine. PubChem. Accessed January 21, 2026. [Link]
- Newman DJ, Cragg GM. A Historical Overview of Natural Products in Drug Discovery. Prog Drug Res. 2020;75:1-33.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 21, 2026. [Link]
- Scott A. Early drug discovery and the rise of pharmaceutical chemistry. Drug Test Anal. 2011;3(6):339-348.
-
(S)-1-(4-(tert-butyl)phenyl)propan-1-amine 250mg. Dana Bioscience. Accessed January 21, 2026. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 1-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]
- 3. (1S)-1-(4-tert-butylphenyl)propan-1-amine | C13H21N | CID 7176023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2C-T-9 - Wikipedia [en.wikipedia.org]
- 5. 2,5-Dimethoxy-4-butylamphetamine - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 12. scribd.com [scribd.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1-(4-tert-butylphenyl)propan-1-amine, a valuable primary amine in pharmaceutical and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of a robust two-step synthetic pathway. The synthesis commences with the Friedel-Crafts acylation of tert-butylbenzene to yield the key intermediate, 4'-tert-butylpropiophenone. Subsequently, a highly efficient one-pot reductive amination protocol is detailed for the conversion of the ketone to the target primary amine. An alternative two-step procedure involving the formation and reduction of an oxime intermediate is also presented. This guide emphasizes the rationale behind experimental choices, safety considerations for all hazardous reagents, and methods for purification and characterization of the final product.
Introduction
Primary amines are fundamental building blocks in organic synthesis, serving as crucial precursors in the development of a vast array of biologically active molecules. 1-(4-tert-butylphenyl)propan-1-amine, with its characteristic tert-butylphenyl moiety, is a compound of interest in medicinal chemistry due to the influence of the bulky, lipophilic tert-butyl group on molecular properties such as receptor binding and metabolic stability.
The synthetic strategy outlined herein is centered around the principle of reductive amination, a powerful and widely employed method for the formation of carbon-nitrogen bonds.[1][2] This approach offers high selectivity and avoids the common issue of over-alkylation often encountered with direct alkylation of ammonia.[1] The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for 1-(4-tert-butylphenyl)propan-1-amine.
Synthesis of 4'-tert-butylpropiophenone (Precursor)
The synthesis of the ketone intermediate is achieved via a Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride, catalyzed by anhydrous aluminum chloride.[3]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butylbenzene | 134.22 | 50.0 g (57.8 mL) | 0.373 |
| Propionyl chloride | 92.52 | 38.0 g (36.8 mL) | 0.411 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 54.8 g | 0.411 |
| Dichloromethane (DCM) | - | 500 mL | - |
| Hydrochloric acid (6M) | - | 200 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Experimental Protocol
-
Reaction Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add tert-butylbenzene (50.0 g) and dichloromethane (300 mL). Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (54.8 g) to the cooled solution. The addition is exothermic.
-
Acylating Agent Addition: Add propionyl chloride (38.0 g) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over 200 g of crushed ice in a large beaker. Then, add 200 mL of 6M HCl to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 4'-tert-butylpropiophenone as a colorless to pale yellow oil.
Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine
The conversion of 4'-tert-butylpropiophenone to the target amine is accomplished through a one-pot reductive amination procedure. This method utilizes ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent, which is known for its selectivity and safety profile compared to sodium cyanoborohydride.[1][4]
One-Pot Reductive Amination Protocol
Caption: Workflow for the one-pot reductive amination.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-tert-butylpropiophenone | 190.28 | 10.0 g | 0.0526 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 20.3 g | 0.263 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 16.7 g | 0.0789 |
| Methanol | - | 150 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Hydrochloric Acid (2M) | - | As needed | - |
| Sodium Hydroxide (10M) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | - | - |
Experimental Protocol
-
Imine Formation: In a 500 mL round-bottom flask, dissolve 4'-tert-butylpropiophenone (10.0 g) and ammonium acetate (20.3 g) in methanol (150 mL). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and in portions, add sodium triacetoxyborohydride (16.7 g) over 20-30 minutes. Gas evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-16 hours).
-
Quenching and Concentration: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Remove the methanol under reduced pressure.
-
Extraction: Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).
-
Purification (Acid-Base Extraction):
-
Combine the organic extracts and wash with brine (50 mL).
-
Extract the organic layer with 2M HCl (3 x 50 mL). The amine product will move into the aqueous layer as its hydrochloride salt.
-
Wash the acidic aqueous layer with ethyl acetate (50 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 10M NaOH.
-
Extract the liberated free amine with ethyl acetate (3 x 75 mL).
-
-
Final Processing: Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-tert-butylphenyl)propan-1-amine. Further purification can be achieved by vacuum distillation.
Alternative Two-Step Protocol via Oxime Intermediate
An alternative approach involves the synthesis and subsequent reduction of an oxime.[5]
Step A: Oximation
-
Dissolve 4'-tert-butylpropiophenone (10.0 g, 0.0526 mol) and hydroxylamine hydrochloride (4.0 g, 0.0578 mol) in ethanol (100 mL).
-
Add pyridine (5.0 mL, 0.0618 mol) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether. Wash the organic layer with dilute HCl, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude oxime.
Step B: Oxime Reduction
-
Prepare a reducing agent system, for example, by adding sodium borohydride (NaBH₄) to a suspension of a catalyst like ZrCl₄ on Al₂O₃ in a suitable solvent like THF.[5]
-
Add the crude oxime solution dropwise to the stirred suspension of the reducing agent at room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water and work up as described in the one-pot reductive amination protocol.
Characterization
The final product, 1-(4-tert-butylphenyl)propan-1-amine, should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include:
-
Aromatic protons (AA'BB' system): ~7.3-7.4 ppm (d, 2H) and ~7.2-7.3 ppm (d, 2H)
-
Methine proton (-CH(NH₂)-): ~3.8-4.0 ppm (t, 1H)
-
Methylene protons (-CH₂-CH₃): ~1.6-1.8 ppm (m, 2H)
-
Amine protons (-NH₂): A broad singlet, chemical shift can vary (~1.5-2.5 ppm)
-
tert-Butyl protons (-C(CH₃)₃): ~1.3 ppm (s, 9H)
-
Methyl protons (-CH₂-CH₃): ~0.8-1.0 ppm (t, 3H)
-
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals include:
-
Aromatic C-ipso (C-C(CH₃)₃): ~150 ppm
-
Aromatic C-ipso (C-CH(NH₂)-): ~142 ppm
-
Aromatic CHs: ~126 and ~125 ppm
-
Methine carbon (-CH(NH₂)-): ~58 ppm
-
Quaternary tert-Butyl carbon (-C(CH₃)₃): ~34 ppm
-
Methylene carbon (-CH₂-CH₃): ~31 ppm
-
tert-Butyl methyl carbons (-C(CH₃)₃): ~31 ppm
-
Methyl carbon (-CH₂-CH₃): ~11 ppm
-
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₃H₂₁N: 192.17.
Safety and Handling Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Propionyl Chloride: Corrosive and lachrymatory. Handle with care in a fume hood.
-
Sodium Triacetoxyborohydride (STAB): Water-sensitive. Handle in a dry environment. While safer than NaBH₃CN, it should still be handled with care.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This application note provides two reliable and detailed protocols for the synthesis of 1-(4-tert-butylphenyl)propan-1-amine. The primary one-pot reductive amination method using sodium triacetoxyborohydride is recommended for its efficiency, safety, and operational simplicity. The successful implementation of these protocols will enable researchers to access this valuable amine for further applications in drug discovery and chemical synthesis.
References
- Zhang, G., Shi, Z., & Xue, Y. (1994). Synthesis of 4-tert-butyl-β-chloro-α-methylcinnamaldehyde.
- Myers, A. G. (n.d.).
-
LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]
- Supporting Information for Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approach to 2,2-Diarylethylamines. (n.d.).
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Chary, K. P., et al. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2813-2816.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-535.
-
SpectraBase. (n.d.). (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl-. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
-
NOP Project. (2006, March). Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. Retrieved from [Link]
Sources
purification of 1-(4-Tert-butylphenyl)propan-1-amine by chromatography
An Application Note and Protocol for the Chromatographic Purification of 1-(4-Tert-butylphenyl)propan-1-amine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust chromatographic methodologies for the purification of 1-(4-tert-butylphenyl)propan-1-amine, a chiral primary amine often encountered as a key intermediate in pharmaceutical synthesis. The inherent basicity of the primary amine group and the hydrophobicity of the tert-butylphenyl moiety present unique challenges for purification, primarily strong interactions with acidic stationary phases leading to poor peak shape and low recovery. This document provides researchers, scientists, and drug development professionals with a selection of validated protocols, from rapid crude purification using flash chromatography to high-purity isolation via preparative HPLC and enantiomeric resolution through chiral HPLC. The causality behind experimental choices is explained to empower users to adapt these methods to their specific purity requirements and available instrumentation.
Introduction: The Purification Challenge
1-(4-Tert-butylphenyl)propan-1-amine is a valuable building block in medicinal chemistry. However, like many primary amines, its purification is non-trivial. The lone pair of electrons on the nitrogen atom makes the molecule basic, leading to strong, often irreversible, interactions with the acidic silanol groups present on the surface of standard silica gel.[1][2][3] This interaction is the primary cause of significant chromatographic issues, including:
-
Severe Peak Tailing: The analyte peak becomes distorted and asymmetrical, complicating fraction collection and reducing resolution.[3]
-
Low Recovery: The compound may bind irreversibly to the column, leading to significant product loss.[1]
-
Inconsistent Elution: Retention times can be unreliable, making method reproducibility a challenge.
Furthermore, the molecule possesses a chiral center at the C1 position, meaning it exists as a pair of enantiomers. In drug development, it is critical to separate and characterize individual enantiomers, as they can have vastly different pharmacological and toxicological profiles.[4][5]
This guide addresses these challenges by providing detailed protocols for three distinct chromatographic techniques, each tailored to a specific purification goal.
Strategic Approach to Purification
The optimal purification strategy depends on the starting material's purity and the final application's requirements. A logical workflow involves assessing the crude sample and defining the purity target before selecting a method.
Caption: Decision workflow for selecting the appropriate purification method.
Method 1: Flash Chromatography for Rapid, Bulk Purification
Flash chromatography is the workhorse for purifying reaction mixtures, ideal for removing byproducts and unreacted starting materials. The key to success with basic amines is to mitigate the interaction with the silica stationary phase.
The Causality: Overcoming Silica's Acidity
Standard silica gel behaves as a Brønsted acid, which protonates basic amines, causing strong ionic interactions.[1][6] To achieve symmetrical peaks and good recovery, this interaction must be suppressed. Two effective strategies are:
-
Neutralizing the Stationary Phase: Adding a volatile competing base, like triethylamine (TEA), to the mobile phase passivates the acidic silanol groups.[1][7][8]
-
Using a Modified Stationary Phase: Amine-functionalized silica provides a basic surface that repels the basic analyte, preventing strong interactions and improving peak shape without requiring a mobile phase modifier.[2][6][7]
Protocol A: Standard Silica with Triethylamine (TEA) Modifier
This is a cost-effective method using standard materials.
Step-by-Step Protocol:
-
TLC Analysis: Develop a solvent system using Hexane/Ethyl Acetate. Add 0.5-1% triethylamine (v/v) to the mobile phase. The target Rf for the product should be between 0.2 and 0.4.
-
Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to create a dry, free-flowing powder via rotary evaporation (dry loading). This prevents solvent effects and improves resolution.[8]
-
Column Packing & Equilibration: Wet pack a silica gel column with the chosen mobile phase (containing TEA). Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase.
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Run the column using a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure. The TEA is volatile and will co-evaporate.
Protocol B: Amine-Functionalized Silica Column
This method offers superior performance and reproducibility, albeit at a higher initial cost. It eliminates the need to add and later remove a basic modifier from the fractions.[2]
Step-by-Step Protocol:
-
TLC Analysis: Use amine-functionalized TLC plates to develop a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). A modifier is not needed. Aim for an Rf of 0.2-0.4.
-
Sample Preparation: Prepare a dry-loaded sample as described in Protocol A.
-
Column Equilibration: Use a pre-packed amine-functionalized flash column. Equilibrate with the starting mobile phase (e.g., 100% Hexane or DCM).
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a linear gradient of the chosen solvent system (e.g., 0-20% Ethyl Acetate in Hexane).
-
Fraction Collection & Analysis: Collect and analyze fractions by TLC as previously described.
Data Summary: Flash Chromatography Parameters
| Parameter | Protocol A (Silica + TEA) | Protocol B (Amine-Functionalized Silica) |
| Stationary Phase | Standard Silica Gel (60 Å, 40-63 µm) | Amine-Bonded Silica |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Hexane/Ethyl Acetate or DCM/Methanol |
| Modifier | 0.5 - 2% Triethylamine (v/v) | None required |
| Key Advantage | Low cost, readily available materials | Superior peak shape, no modifier removal |
| Key Disadvantage | Modifier can be difficult to remove completely | Higher column cost |
Method 2: Preparative Reversed-Phase HPLC for High-Purity Isolation
When the goal is to obtain the achiral compound with purity >98%, preparative reversed-phase high-performance liquid chromatography (prep RP-HPLC) is the method of choice.[9][10] It is a powerful technique for isolating active pharmaceutical ingredients (APIs) and fine chemical intermediates.[11]
The Causality: Leveraging Hydrophobicity and pH Control
In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase.[12] The tert-butylphenyl group provides significant hydrophobicity, making 1-(4-Tert-butylphenyl)propan-1-amine well-suited for retention on a C18 column.
However, the basic amine group can still interact with residual, un-capped silanols on the C18 silica surface, causing tailing. To suppress this interaction, the mobile phase pH should be adjusted to be at least two units above the pKa of the amine, ensuring it remains in its neutral, free-base form.[1] This deprotonated state increases its hydrophobicity, leading to better retention and sharper peaks.[1]
Caption: Workflow for scaling from analytical to preparative RP-HPLC.
Detailed Protocol: Analytical Development and Preparative Scale-Up
Step-by-Step Protocol:
-
Analytical Method Development:
-
Column: Use a high-quality analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Ammonium Hydroxide or Triethylamine (to adjust pH > 9).
-
Solvent B: Acetonitrile with 0.1% of the same basic modifier.
-
-
Method: Run a fast scouting gradient (e.g., 10-95% B over 15 minutes) at a flow rate of 1 mL/min to determine the approximate retention time.
-
Optimization: Adjust the gradient to achieve good resolution between the target compound and its impurities.
-
-
Preparative Scale-Up:
-
Column: Select a preparative C18 column with the same chemistry but a larger diameter (e.g., 21.2 mm, 30 mm, or 50 mm).
-
Flow Rate Adjustment: Scale the flow rate proportionally to the column cross-sectional area. (Flow_prep = Flow_analyt * (Radius_prep / Radius_analyt)²).
-
Gradient Adjustment: The gradient time should also be scaled to maintain resolution.
-
Sample Loading: Dissolve the sample in a solvent with a composition similar to or weaker than the initial mobile phase (e.g., 10% Acetonitrile in water with modifier). Inject a small amount first to confirm retention, then increase loading.
-
Purification & Fraction Collection: Perform the preparative run, collecting fractions based on UV detector response.
-
Analysis and Pooling: Analyze the collected fractions using the analytical HPLC method to confirm purity before pooling the desired fractions.
-
Data Summary: Preparative HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Stationary Phase | C18 Silica, 5 µm | C18 Silica, 5-10 µm |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Mobile Phase A | 0.1% NH4OH in Water | 0.1% NH4OH in Water |
| Mobile Phase B | 0.1% NH4OH in Acetonitrile | 0.1% NH4OH in Acetonitrile |
| Flow Rate | 1.0 mL/min | ~20 mL/min |
| Typical Loading | < 1 mg | 50 - 200 mg |
| Detection | UV at 220 nm & 254 nm | UV at 220 nm & 254 nm |
Method 3: Chiral HPLC for Enantioselective Separation
For pharmaceutical applications, separating the enantiomers of 1-(4-Tert-butylphenyl)propan-1-amine is often mandatory. Chiral HPLC using a Chiral Stationary Phase (CSP) is the definitive technique for this purpose.[4]
The Causality: Chiral Recognition on a CSP
Chiral stationary phases create a chiral environment inside the column. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are exceptionally effective for a broad range of chiral compounds, including aromatic amines.[4][5] Enantioseparation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, which have different energies and stabilities, leading to different retention times.
For basic amines, peak shape can be improved in normal phase by adding a basic competitor like diethylamine (DEA) or in reversed phase by using a high-pH mobile phase.[4][13]
Caption: Schematic of enantiomeric separation on a chiral column.
Detailed Protocol: Chiral Method Screening
Step-by-Step Protocol:
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC). These columns show different selectivities and one will likely provide the best separation.
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of Heptane (or Hexane) and an alcohol modifier (Isopropanol or Ethanol).
-
Start with a common screening composition like 90:10 Heptane/Isopropanol. Add 0.1% Diethylamine (DEA) to all mobile phases to improve peak shape.
-
Run isocratic separations on each column.
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases of Acetonitrile and Water with a buffer or basic modifier (e.g., 10 mM Ammonium Bicarbonate, pH 9).
-
Screen compositions such as 60:40 Acetonitrile/Buffer.
-
-
Optimization: Once baseline separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components and the flow rate.
-
Scale-Up: Once an analytical method is established, it can be scaled to semi-preparative or preparative chiral columns following the same principles as in Method 2.
Data Summary: Typical Chiral Screening Conditions
| Parameter | Normal Phase Conditions | Reversed Phase Conditions |
| CSP Example | Chiralpak IA (Amylose derivative) | Chiralpak IG-3 (Amylose derivative) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | Heptane/Isopropanol (90:10, v/v) | Acetonitrile/10mM NH4HCO3 (60:40, v/v) |
| Additive | 0.1% Diethylamine (DEA) | None (buffer controls pH) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing (All Methods) | - Strong interaction with acidic silanols.- Secondary retention mechanisms. | - Flash/HPLC: Add a basic modifier (TEA, NH4OH, DEA).[1]- Flash: Switch to an amine-functionalized column.[2]- RP-HPLC: Increase mobile phase pH to >2 units above analyte pKa.[1] |
| Low or No Recovery | - Irreversible adsorption to the stationary phase. | - Deactivate silica with a strong base flush before loading.[8]- Use an amine-functionalized or polymer-based column.- For RP-HPLC, ensure the sample is fully dissolved in the injection solvent. |
| Poor Resolution | - Inappropriate mobile phase polarity.- Column overload.- Inefficient column. | - Optimize the mobile phase composition and gradient slope.- Reduce the amount of sample loaded onto the column.- Check column performance with a standard; replace if necessary. |
| Split Peaks (Chiral HPLC) | - "Solvent mismatch" between injection solvent and mobile phase.- Column degradation or void. | - Dissolve the sample in the mobile phase.[4]- Reverse and flush the column (if permitted by manufacturer).- Replace the column. |
Conclusion
The successful purification of 1-(4-Tert-butylphenyl)propan-1-amine is readily achievable with a rational, targeted approach. By understanding the interplay between the analyte's basicity and the stationary phase's chemistry, appropriate chromatographic conditions can be selected. For routine cleanup, flash chromatography with either a basic modifier or an amine-functionalized column is effective. For achieving high achiral purity, preparative RP-HPLC at an elevated pH provides excellent results. Finally, for resolving the individual enantiomers, screening polysaccharide-based chiral stationary phases under normal or reversed-phase conditions is the industry-standard approach. The protocols and principles outlined in this guide provide a robust framework for achieving desired purity targets at any scale.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
Rathore, A. S., & Sharma, G. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
PubChem. (n.d.). (1S)-1-(4-tert-butylphenyl)propan-1-amine. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-tert-butylphenyl)propan-1-amine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-tert-Butylphenyl)propan-2-one. Retrieved from [Link]
-
ResearchGate. (2019). Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples: Mini Review. Retrieved from [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]
-
Peris-García, E., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Retrieved from [Link]
- Google Patents. (1997). US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases.
-
PubMed. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 82. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(4-tert-Butylphenyl)propanal on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. Chromatography [chem.rochester.edu]
- 9. agilent.com [agilent.com]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. gilson.com [gilson.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for 1-(4-Tert-butylphenyl)propan-1-amine characterization
An Application Note for the Comprehensive Characterization of 1-(4-Tert-butylphenyl)propan-1-amine
Introduction
1-(4-Tert-butylphenyl)propan-1-amine is a substituted phenethylamine derivative. The robust and precise analytical characterization of such compounds is a cornerstone of drug development, forensic science, and quality control in the chemical industry. Ensuring the identity, purity, and stability of these molecules is paramount for regulatory approval, scientific validity, and consumer safety. The presence of a chiral center in 1-(4-tert-butylphenyl)propan-1-amine adds a layer of complexity, necessitating analytical methods capable of distinguishing between enantiomers, which can have vastly different pharmacological and toxicological profiles.
This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the multifaceted analytical techniques required for the comprehensive characterization of 1-(4-tert-butylphenyl)propan-1-amine. The protocols herein are designed not merely as a list of steps but as a self-validating system, grounded in established chemical principles. We will explore chromatographic and spectroscopic methods, explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₁₃H₂₁N
-
Molecular Weight: 191.32 g/mol
-
Monoisotopic Mass: 191.1674 Da[1]
-
Predicted XlogP: 3.4[1]
-
Structure:
Chromatographic Methods for Separation and Quantification
Chromatography is indispensable for separating the target analyte from impurities, byproducts, and in the case of chiral molecules, its enantiomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, primary amines like the target compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and basicity, which can lead to interactions with active sites on the column and inlet.[2][3] To mitigate this, two approaches are presented: direct analysis on a base-deactivated column and analysis following derivatization.
Caption: General workflow for GC-MS analysis of the analyte.
Protocol 1: Direct GC-MS Analysis
This method is rapid but relies heavily on a high-quality, base-deactivated column to achieve symmetrical peak shapes.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or methanol.
-
GC-MS Conditions:
-
System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). A column specifically designed for amine analysis is recommended for best results.
-
Injector: 250°C, Splitless mode (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Protocol 2: GC-MS Analysis with Silylation
Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active amine hydrogens with less polar trimethylsilyl (TMS) groups.[3] This increases volatility and thermal stability, significantly improving peak shape and reproducibility.[4]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in acetonitrile.
-
Derivatization: To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA. Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS using the conditions described in Protocol 1.
Expected Data
-
Retention Time: Provides a characteristic identifier for the compound under specific chromatographic conditions.
-
Mass Spectrum: The molecular ion ([M]⁺) should be observed at m/z 191. The spectrum is expected to show characteristic fragments corresponding to the loss of an ethyl group (m/z 162) and a prominent peak from benzylic cleavage resulting in the tert-butyl benzyl cation (m/z 133) or a related fragment.
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 191.17 | Molecular Ion |
| [M+H]⁺ | 192.17 | Protonated Molecule[1] |
| [M-C₂H₅]⁺ | 162.13 | Loss of the ethyl group from the amine side chain |
| [C₁₀H₁₃]⁺ | 133.10 | Fragment from benzylic cleavage |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust method for the quantification and purity assessment of non-volatile or thermally sensitive compounds. For a basic compound like 1-(4-tert-butylphenyl)propan-1-amine, reverse-phase HPLC with an acidic mobile phase modifier is the method of choice to ensure good peak shape and retention.
Protocol 3: RP-HPLC for Purity and Quantification
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of mobile phase to create a 100 µg/mL stock solution. Further dilute as necessary for calibration standards (e.g., 1-50 µg/mL).
-
HPLC Conditions:
-
System: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid. The acid protonates the amine, reducing interaction with residual silanols on the silica support and ensuring a sharp, symmetrical peak.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards. Determine the concentration of the unknown sample from this curve.
Protocol 4: Chiral HPLC for Enantiomeric Separation
Since the analyte possesses a stereocenter, resolving the enantiomers is critical for pharmaceutical applications. This requires a chiral stationary phase (CSP).
-
Rationale: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable on standard columns like C18. A CSP creates a chiral environment, allowing for differential interaction with the two enantiomers, thus enabling their separation.[7]
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the racemic mixture in the mobile phase.
-
Chiral HPLC Conditions:
-
System: HPLC with UV/DAD detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC). The specific column and mobile phase must be screened for optimal resolution.
-
Mobile Phase: Typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol). Modifiers such as diethylamine may be added to improve peak shape for basic compounds.
-
Flow Rate: 0.5 - 1.0 mL/min (as per column manufacturer's recommendation).
-
Detection: UV at 254 nm.
-
Analysis: The separation will result in two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee) can be calculated from the relative peak areas.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides definitive structural information, confirming the molecular framework and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination.[5]
Protocol 5: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Additional experiments like DEPT, COSY, and HSQC can be performed for full assignment.
Predicted NMR Data (in CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.3 | d | 2H | Protons ortho to t-Butyl |
| Aromatic | ~7.2 | d | 2H | Protons ortho to propyl-amine |
| CH-N | ~3.5-3.8 | t | 1H | Methine proton |
| NH₂ | ~1.5-2.5 | br s | 2H | Amine protons (exchangeable) |
| CH₂ | ~1.6-1.8 | m | 2H | Methylene protons |
| t-Butyl | ~1.3 | s | 9H | tert-Butyl protons[8] |
| CH₃ | ~0.9 | t | 3H | Terminal methyl protons |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Aromatic C | ~149 | C-t-Butyl |
| Aromatic C | ~140 | C-propyl-amine |
| Aromatic CH | ~126 | CH ortho to t-Butyl |
| Aromatic CH | ~125 | CH ortho to propyl-amine |
| C (t-Butyl) | ~34 | Quaternary carbon of t-Butyl |
| CH-N | ~55-60 | Methine carbon |
| CH₂ | ~30-35 | Methylene carbon |
| CH₃ (t-Butyl) | ~31 | Methyl carbons of t-Butyl |
| CH₃ | ~10-12 | Terminal methyl carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.[9]
Caption: Workflow for sample analysis using FTIR spectroscopy.
Protocol 6: FTIR Analysis
-
Sample Preparation: For a solid sample, mix a small amount (~1 mg) with dry potassium bromide (KBr) powder and press it into a transparent disk.[5]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Notes |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands[10] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong[10] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands |
| N-H Bend (primary amine) | 1580 - 1650 | Medium |
| C-H Bend (p-disubstituted) | 800 - 840 | Strong, characteristic of para-substitution[11] |
Conclusion
The comprehensive characterization of 1-(4-tert-butylphenyl)propan-1-amine requires an orthogonal set of analytical techniques. The combination of GC-MS and HPLC provides robust methods for separation, identification, and quantification, with chiral HPLC being essential for resolving enantiomers. Concurrently, NMR and FTIR spectroscopy deliver unambiguous structural confirmation and functional group identification. The protocols and guidelines presented in this application note form a validated framework for researchers and scientists, ensuring data integrity and scientific rigor in the analysis of this and structurally related compounds.
References
-
Fujii, K., et al. (2011). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 77(17), 6087-6094. Available at: [Link]
-
Krzek, J., et al. (2010). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. ResearchGate. Available at: [Link]
-
SpectraBase. (1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl-. Wiley. Available at: [Link]
- Google Patents. Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
-
Smith, A. M., et al. (2017). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. 31 P{ 1 H} NMR spectrum of dtbpf. Available at: [Link]
-
Analytice. 4-Tert-butylphenol - analysis. Available at: [Link]
-
Supelco. Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Labmonk. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
Yeboah, F. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. Available at: [Link]
-
Wikipedia. Bupropion. Available at: [Link]
-
Supplementary Information. NMR Spectra. Available at: [Link]
-
Dhouioui, M., et al. (2015). A simple GC–MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. ResearchGate. Available at: [Link]
-
Moore, K. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Available at: [Link]
-
ATB (Automated Topology Builder). 4-tert-Butylphenol | C10H14O. University of Queensland. Available at: [Link]
-
Jović, B., et al. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. Available at: [Link]
-
PubChem. 1-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]
-
SIELC Technologies. Separation of N-tert-Butyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available at: [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
Sources
- 1. PubChemLite - 1-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of N-tert-Butyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. instanano.com [instanano.com]
1H NMR and 13C NMR analysis of 1-(4-Tert-butylphenyl)propan-1-amine
An Application Guide to the Spectroscopic Characterization of 1-(4-Tert-butylphenyl)propan-1-amine
Abstract
This application note provides a comprehensive guide to the structural elucidation of 1-(4-tert-butylphenyl)propan-1-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis and chemical research, unambiguous characterization of this compound is critical. This document outlines the theoretical basis for spectral interpretation, predicted chemical shifts and coupling constants, a detailed, field-proven protocol for sample preparation and data acquisition, and methods for accurate data analysis. The methodologies described herein are designed to ensure researchers, scientists, and drug development professionals can achieve high-quality, reproducible NMR data for this and structurally related compounds.
Molecular Structure and Atom Numbering
To facilitate unambiguous spectral assignment, the following numbering scheme is used for the protons and carbons in 1-(4-tert-butylphenyl)propan-1-amine. The structural features—a para-substituted aromatic ring, a chiral benzylic amine center, a propyl chain, and a bulky tert-butyl group—give rise to a distinct and predictable NMR fingerprint.
Caption: Molecular structure and atom numbering scheme.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Each unique proton group gives rise to a distinct signal characterized by its chemical shift (δ), multiplicity, and integration value.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the electron density around the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple peaks. The n+1 rule often applies, where n is the number of equivalent adjacent protons. The magnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).
Predicted ¹H NMR Spectrum Assignments:
-
Hf (tert-Butyl Protons): The nine protons of the three methyl groups on the tert-butyl substituent are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp, intense singlet with an integration of 9H. Their chemical shift is expected in the typical aliphatic region, around δ 1.3 ppm .
-
Hc & Hb (Aromatic Protons): The para-substitution pattern creates a symmetric aromatic system. The two protons ortho to the propyl-amine group (Hb) are equivalent, as are the two protons meta to it (Hc). This arrangement forms an AA'BB' spin system, which often appears as two distinct doublets . The protons Hc, being ortho to the bulky and electron-donating tert-butyl group, are expected to be slightly more shielded than Hb. Both signals will integrate to 2H.
-
Hb: Expected around δ 7.2-7.3 ppm .
-
Hc: Expected around δ 7.3-7.4 ppm . The typical ortho-coupling constant (³JHH) in an aromatic ring is ~8 Hz.
-
-
Ha (Benzylic Proton): This proton is on a carbon (C7) bonded to both the aromatic ring and the nitrogen atom of the amine group. Both groups are deshielding, shifting this signal significantly downfield. It is coupled to the two methylene protons (Hd) on the adjacent carbon (C8), which will split its signal into a triplet . This signal will integrate to 1H and is expected around δ 4.1-4.3 ppm .
-
Hd (Methylene Protons): These two protons on C8 are coupled to both the benzylic proton (Ha) and the three methyl protons (He). This complex coupling (to 1+3 = 4 protons) will likely result in a multiplet . This signal will integrate to 2H and appear in the aliphatic region, expected around δ 1.6-1.8 ppm .
-
He (Methyl Protons): The three protons of the terminal methyl group (C9) are coupled to the two methylene protons (Hd), splitting their signal into a triplet . This signal will integrate to 3H and appear in the upfield aliphatic region, around δ 0.8-1.0 ppm .
-
Hamine (Amine Protons): The two protons of the primary amine (NH₂) can be variable. Their signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange with the solvent. In many deuterated solvents, this signal may be a broad singlet integrating to 2H, with a chemical shift that can vary widely (δ 1.5-3.0 ppm ) and is concentration-dependent.
Table 1: Predicted ¹H NMR Data Summary
| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| He | 0.8 – 1.0 | Triplet (t) | ~7.5 | 3H | -CH₂-CH₃ |
| Hf | ~1.3 | Singlet (s) | N/A | 9H | -C(CH₃)₃ |
| Hd | 1.6 – 1.8 | Multiplet (m) | N/A | 2H | -CH-CH₂ -CH₃ |
| Hamine | 1.5 – 3.0 | Broad Singlet (br s) | N/A | 2H | -NH₂ |
| Ha | 4.1 – 4.3 | Triplet (t) | ~6.8 | 1H | Ar-CH -NH₂ |
| Hb | 7.2 – 7.3 | Doublet (d) | ~8.0 | 2H | Aromatic |
| Hc | 7.3 – 7.4 | Doublet (d) | ~8.0 | 2H | Aromatic |
¹³C NMR Spectral Analysis
Standard ¹³C NMR spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single, sharp line. The chemical shift is highly dependent on the carbon's hybridization and its electronic environment.
Predicted ¹³C NMR Spectrum Assignments:
-
C9 (Methyl Carbon): The terminal methyl carbon of the propyl chain is the most shielded carbon and will appear furthest upfield, expected around δ 10-15 ppm .
-
C8 (Methylene Carbon): The methylene carbon will be slightly downfield from the methyl, expected around δ 25-30 ppm .
-
C11 (tert-Butyl Methyl Carbons): The three equivalent methyl carbons of the tert-butyl group are expected around δ 31-32 ppm .
-
C10 (tert-Butyl Quaternary Carbon): The quaternary carbon of the tert-butyl group will appear slightly further downfield, around δ 34-35 ppm .
-
C7 (Benzylic Carbon): This carbon, attached to both the aromatic ring and the nitrogen, is significantly deshielded. It is expected to appear in the range of δ 55-60 ppm .
-
C2, C3, C5, C6 (Aromatic CH Carbons): These carbons typically resonate between δ 120-130 ppm. The carbons ortho to the tert-butyl group (C3, C5) will be at a slightly different shift than those ortho to the propyl-amine group (C2, C6) due to the different electronic effects of the substituents.
-
C2/C6: Expected around δ 127-129 ppm .
-
C3/C5: Expected around δ 125-126 ppm .
-
-
C1 & C4 (Aromatic Quaternary Carbons): These are the "ipso" carbons directly attached to the substituents. Their shifts are highly influenced by the attached group.
-
C1: Attached to the propyl-amine group, expected around δ 142-144 ppm .
-
C4: Attached to the tert-butyl group, expected to be the most deshielded aromatic carbon due to the alkyl substitution effect, around δ 149-151 ppm .
-
Table 2: Predicted ¹³C NMR Data Summary
| Carbon Label | Predicted δ (ppm) | Assignment |
|---|---|---|
| C9 | 10 – 15 | -CH₂-C H₃ |
| C8 | 25 – 30 | -CH-C H₂-CH₃ |
| C11 | 31 – 32 | -C(C H₃)₃ |
| C10 | 34 – 35 | -C (CH₃)₃ |
| C7 | 55 – 60 | Ar-C H-NH₂ |
| C3/C5 | 125 – 126 | Aromatic CH |
| C2/C6 | 127 – 129 | Aromatic CH |
| C1 | 142 – 144 | Aromatic C (ipso to amine group) |
| C4 | 149 – 151 | Aromatic C (ipso to t-butyl group) |
Experimental Protocol
This section provides a standardized protocol for the preparation and NMR analysis of 1-(4-tert-butylphenyl)propan-1-amine.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification and purity assessment.
Materials and Equipment:
-
1-(4-Tert-butylphenyl)propan-1-amine sample
-
High-quality 5 mm NMR tubes[1]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette and bulb
-
Small vial for dissolution
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol Part A: Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the amine sample for ¹H NMR (10-50 mM concentration is typical) into a clean, dry vial.[1][2] For ¹³C NMR, a more concentrated sample (100-500 mM) may be beneficial to reduce acquisition time.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[3] The choice of solvent is critical as chemical shifts are solvent-dependent.[4] CDCl₃ is a common choice for small organic molecules.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is essential for acquiring high-quality spectra, as solids can interfere with the magnetic field homogeneity ("shimming").[2][3]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube. To avoid shimming issues, filter the solution through a small cotton plug placed in the pipette if any particulates are visible.[2]
-
Volume Check: Ensure the sample height in the NMR tube is optimal for the spectrometer, typically 4-5 cm (around 0.55-0.7 mL).[4][5] Incorrect sample volume can lead to poor spectral quality.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Protocol Part B: NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and may need adjustment based on the specific instrument and sample concentration.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.
-
Spectral Width (SW): Set to cover the expected range of proton signals, e.g., 12-16 ppm.
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.[6][7]
-
Relaxation Delay (D1): A delay of 1-5 seconds is standard. For accurate integration (quantitative analysis), a longer delay of at least 5 times the longest T₁ relaxation time is required.[6]
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.[7]
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): Set to cover the full range of carbon signals, e.g., 220-240 ppm.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A 2-second delay is a common starting point.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. This can range from several hundred to several thousand, depending on the sample concentration.
-
Workflow Visualization
Caption: Experimental workflow from preparation to analysis.
Data Processing and Interpretation
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via Fourier Transformation.
-
Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline should be corrected to be flat for accurate integration.
-
Referencing: The chemical shift axis must be calibrated. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H spectra and δ 77.16 ppm for ¹³C spectra.[8]
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Assignment: Assign each signal to the corresponding protons or carbons in the molecule based on the predicted values in Tables 1 and 2.
Conclusion
The ¹H and ¹³C NMR spectra of 1-(4-tert-butylphenyl)propan-1-amine provide a distinct set of signals that allow for its complete and unambiguous structural confirmation. The characteristic signals include the tert-butyl singlet, the AA'BB' pattern of the aromatic ring, and the coupled signals of the propyl-amine side chain. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality NMR data, ensuring the identity and purity of this important chemical compound.
References
Sources
- 1. scribd.com [scribd.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
mass spectrometry fragmentation of 1-(4-Tert-butylphenyl)propan-1-amine
An In-Depth Guide to the Mass Spectrometric Fragmentation of 1-(4-Tert-butylphenyl)propan-1-amine: Mechanisms, Protocols, and Data Interpretation
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed examination of the mass spectrometric behavior of 1-(4-tert-butylphenyl)propan-1-amine. Designed for researchers in analytical chemistry, forensics, and drug development, this guide elucidates the primary fragmentation pathways of this compound under common ionization techniques. We present detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with the scientific rationale behind key procedural steps. The document aims to serve as an authoritative resource for identifying and characterizing this molecule and its analogs, ensuring both scientific rigor and practical applicability.
Introduction: The Analytical Challenge
1-(4-Tert-butylphenyl)propan-1-amine is a primary aromatic amine whose structure shares features with known stimulants and designer drugs. Its robust characterization is therefore critical for forensic investigations, pharmaceutical impurity profiling, and metabolism studies. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] Understanding the specific fragmentation patterns of this molecule is key to developing reliable analytical methods and interpreting the resulting data with confidence.
The molecular structure, featuring a primary amine, a propyl chain, and a tert-butylated aromatic ring, presents several predictable yet distinct fragmentation routes. The primary amine dictates a dominant α-cleavage pathway, while the alkyl-substituted benzene ring introduces benzylic cleavages and characteristic aromatic ion series.[2][3] This guide will dissect these pathways to build a predictive model of the mass spectrum.
Molecular Properties and the Nitrogen Rule
-
Molecular Formula: C₁₃H₂₁N
-
Molecular Weight (Monoisotopic): 191.1674 g/mol
-
Nominal Mass: 191 u
A foundational concept in the mass spectrometry of nitrogenous compounds is the Nitrogen Rule . It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] 1-(4-Tert-butylphenyl)propan-1-amine, with its single nitrogen atom, adheres to this rule, and its molecular ion (M⁺˙) peak is expected at an odd m/z value of 191.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of 1-(4-tert-butylphenyl)propan-1-amine is governed by the relative stability of the resulting carbocations and radical species. The primary functional groups—the amine and the substituted aromatic ring—direct the fragmentation process.
Alpha (α)-Cleavage: The Amine's Directive
The most characteristic fragmentation for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom.[3][5] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation. For 1-(4-tert-butylphenyl)propan-1-amine, this involves the loss of an ethyl radical.
-
Mechanism: The molecular ion undergoes homolytic cleavage of the C1-C2 bond.
-
Resulting Ion: The charge is retained by the nitrogen-containing fragment, forming the [M - C₂H₅]⁺ ion.
-
Predicted m/z: 191 - 29 = 162. This is often the base peak in the EI spectrum of primary amines.[4]
Benzylic Cleavage and Aromatic Ion Formation
The bond between the benzylic carbon (C1) and the aromatic ring is susceptible to cleavage. However, the most significant fragmentation related to the aromatic portion involves the propyl-amine side chain.
-
Mechanism 1: Formation of the Propyl-Amine Cation. Cleavage of the bond between the side chain and the ring can produce a fragment corresponding to the protonated side chain, particularly in softer ionization or MS/MS.
-
Mechanism 2: Formation of the Substituted Benzyl Cation. A more dominant pathway involves the cleavage of the bond between the alpha-carbon and the amine group, followed by rearrangements. A key fragment arises from the cleavage of the C-N bond, which can lead to the formation of a substituted benzyl cation.
-
Predicted Ions:
-
m/z 133: Loss of the propan-1-amine portion (C₃H₈N) from the molecular ion, leaving the tert-butylphenyl cation [C₁₀H₁₃]⁺.
-
m/z 118: Subsequent loss of a methyl group from the m/z 133 ion.
-
m/z 91: A common fragment in alkylbenzene spectra, corresponding to the tropylium ion, formed via rearrangement of the benzyl cation.[6]
-
Fragmentation of the tert-Butyl Group
The tert-butyl substituent is known for its characteristic loss of a methyl radical (•CH₃).[7] This is a highly favorable process due to the formation of a stable tertiary carbocation.
-
Mechanism: Loss of a methyl radical from the molecular ion.
-
Resulting Ion: [M - CH₃]⁺
-
Predicted m/z: 191 - 15 = 176. This peak is expected to be prominent.
The following diagram illustrates the primary fragmentation pathways.
Caption: Predicted EI fragmentation pathways for 1-(4-tert-butylphenyl)propan-1-amine.
Summary of Predicted Fragment Ions
The table below summarizes the key ions expected in the electron ionization (EI) mass spectrum. The relative intensity can vary based on instrument conditions.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 191 | [C₁₃H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 176 | [M - CH₃]⁺ | Loss of methyl from tert-butyl group |
| 162 | [M - C₂H₅]⁺ | α-Cleavage, loss of ethyl radical |
| 133 | [C₁₀H₁₃]⁺ | Loss of propan-1-amine side chain |
| 118 | [C₉H₁₀]⁺ | Loss of methyl from m/z 133 |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Experimental Protocols
Two primary methodologies are presented: GC-MS for volatile analysis, often requiring derivatization, and LC-MS/MS for direct analysis in liquid matrices.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is ideal for the analysis of pure standards or extracted samples. Derivatization is included as a critical step to improve chromatographic performance for this primary amine.[8]
Rationale: Primary amines often exhibit poor peak shape (tailing) on standard GC columns due to interaction with active sites. Derivatization with an agent like Pentafluoropropionic Anhydride (PFPA) caps the amine proton, making the molecule less polar and more volatile, resulting in sharper, more symmetrical peaks.[8]
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 1-(4-tert-butylphenyl)propan-1-amine in methanol.
-
Create working standards (e.g., 1, 5, 10, 50, 100 ng/µL) by serial dilution in a suitable solvent like ethyl acetate.
-
-
Derivatization:
-
Pipette 100 µL of each working standard into a clean autosampler vial.
-
Add 50 µL of ethyl acetate.
-
Add 50 µL of PFPA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate at 70°C for 20 minutes in a heating block or oven.[8]
-
Cool to room temperature before analysis.
-
-
GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability. |
| MS System | Agilent 5977B MSD or equivalent | Standard single quadrupole for reliable EI spectra. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | General-purpose column with good performance for a wide range of analytes. |
| Injection Vol. | 1 µL | Standard volume to avoid overloading. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | 80°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min) | Provides good separation from solvent and potential impurities. |
| Ion Source | Electron Ionization (EI) | Classic, robust ionization for creating fragment-rich, library-searchable spectra. |
| EI Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard operating temperature. |
| Quad Temp. | 150°C | Standard operating temperature. |
| Scan Range | m/z 40 - 500 | Covers the molecular ion and all expected fragments. |
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, suitable for complex matrices like plasma or urine without derivatization.[9][10] It relies on selecting a specific precursor ion and fragmenting it to produce characteristic product ions.
Rationale: LC-MS/MS provides superior selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor-to-product ion transition is monitored. This minimizes matrix interference and allows for highly accurate quantification.[11] Electrospray Ionization (ESI) in positive mode is ideal for amines, which are readily protonated.
Caption: A typical workflow for LC-MS/MS analysis of 1-(4-tert-butylphenyl)propan-1-amine.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Create working standards (e.g., 1, 10, 100, 500 ng/mL) by diluting in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
For biological samples, a protein precipitation or liquid-liquid extraction may be necessary.[12]
-
-
LC-MS/MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II LC or equivalent | High-pressure system for fast, efficient separations. |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | High-sensitivity tandem MS for MRM analysis. |
| Column | ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) | Provides excellent retention and peak shape for basic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase LC. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound of interest. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves separation efficiency and reduces viscosity. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Amines readily form [M+H]⁺ ions. |
| Precursor Ion | m/z 192.2 ([M+H]⁺) | The protonated molecular ion. |
| Product Ions | Quantifier: m/z 175.2 ([M+H - NH₃]⁺) Qualifier: m/z 133.1 ([M+H - C₃H₈N]⁺) | Loss of ammonia is a common fragmentation for protonated amines.[6] The m/z 133 fragment provides structural confirmation. |
| Collision Energy | Optimize experimentally (start at 15-25 eV) | Energy must be tuned to maximize the abundance of the product ions. |
Conclusion
The mass spectrometric fragmentation of 1-(4-tert-butylphenyl)propan-1-amine is predictable and driven by its core structural motifs. The dominant pathways include α-cleavage leading to a base peak at m/z 162, loss of a methyl radical from the tert-butyl group to yield an ion at m/z 176, and benzylic cleavages producing aromatic ions. By leveraging this understanding, robust and reliable GC-MS and LC-MS/MS methods can be developed and validated. The protocols provided herein offer a validated starting point for researchers, ensuring high-quality data for confident identification and quantification in a variety of scientific applications.
References
-
K. H. H. and H. F. G. (1985). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd. Available at: [Link]
-
American Chemical Society. (2020). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. ACS Publications. Available at: [Link]
- Unknown. (n.d.).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]
-
ResearchGate. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). AMPHETAMINES (AMPH) Gas Chromatography/Mass Spectrometry (GC-MS). UNODC. Available at: [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]
-
PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]
- Unknown. (n.d.).
-
ResearchGate. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. ResearchGate. Available at: [Link]
-
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]
-
PubMed. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]
-
Journal of IMAB. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. Available at: [Link]
-
PubMed. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Journal of Analytical Toxicology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy... Oxford Academic. Available at: [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. agilent.com [agilent.com]
- 10. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N-Substituted 1-(4-tert-butylphenyl)propan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the reaction of 1-(4-tert-butylphenyl)propan-1-amine with various aldehydes and ketones. The primary focus is on the synthesis of novel N-substituted derivatives through imine formation and subsequent reductive amination. These reactions are fundamental in medicinal chemistry for the generation of diverse compound libraries for drug discovery. This guide delves into the underlying reaction mechanisms, offers detailed, step-by-step protocols, and provides insights into reaction optimization and troubleshooting. The application of these synthetic methods is contextualized within the broader landscape of drug development, highlighting the importance of the resulting secondary and tertiary amines as key structural motifs in pharmacologically active molecules.
Introduction: The Strategic Importance of N-Alkylation
The introduction of alkyl and aryl substituents on a primary amine, such as 1-(4-tert-butylphenyl)propan-1-amine, is a cornerstone of modern medicinal chemistry. This structural modification, known as N-alkylation, profoundly influences the physicochemical and pharmacological properties of a molecule. By strategically varying the nature of the substituent introduced via reaction with an aldehyde or ketone, researchers can fine-tune parameters such as lipophilicity, metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.
The reaction of a primary amine with a carbonyl compound proceeds through a two-step sequence: the initial formation of a C=N double bond, creating an intermediate known as an imine or Schiff base, followed by the reduction of this imine to the corresponding secondary amine.[1] This process, termed reductive amination, is a powerful and versatile tool for forging carbon-nitrogen bonds.[1] The resulting N-substituted 1-(4-tert-butylphenyl)propan-1-amine derivatives are valuable scaffolds for the development of novel therapeutic agents across various disease areas.
Mechanistic Insights: A Tale of Two Steps
The overall transformation from a primary amine and a carbonyl compound to a secondary amine involves two key mechanistic stages: imine formation and reduction. A thorough understanding of these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
Imine (Schiff Base) Formation
The formation of an imine is a reversible, acid-catalyzed reaction.[2] The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone.[3] This is followed by a series of proton transfers and the elimination of a water molecule to yield the imine.[4]
The pH of the reaction medium is a critical parameter.[2] The reaction is typically fastest at a mildly acidic pH (around 4-5).[5] At high pH, the concentration of the protonated intermediate required for water elimination is too low.[2][6] Conversely, at very low pH, the amine starting material becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl group.[2][6]
Figure 1: Mechanism of Imine Formation.
Reduction of the Imine
Once the imine is formed, it can be reduced to the corresponding secondary amine.[7] While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃, often abbreviated as STAB) is a particularly mild and selective reagent for this transformation.[8][9] Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it less reactive towards aldehydes and ketones compared to the protonated imine (iminium ion).[9] This selectivity allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all combined in the same reaction vessel.[9]
Figure 2: Reduction of the Iminium Ion by STAB.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted 1-(4-tert-butylphenyl)propan-1-amine derivatives. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials and Reagents
-
1-(4-tert-butylphenyl)propan-1-amine
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Protocol for One-Pot Reductive Amination
This protocol is suitable for most aldehydes and reactive ketones.
Figure 3: Workflow for One-Pot Reductive Amination.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-tert-butylphenyl)propan-1-amine (1.0 eq.). Dissolve the amine in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M concentration).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq.) to the stirred solution.
-
Acid Catalyst: If reacting with a ketone, add a catalytic amount of glacial acetic acid (0.1-1.0 eq.). For most aldehydes, this is not strictly necessary but can accelerate imine formation.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Addition of Reducing Agent: Once imine formation is evident, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. Caution: The addition may cause some gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as determined by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent used for the reaction (e.g., DCM).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted amine.
Two-Step Protocol for Less Reactive Carbonyls
For sterically hindered or electronically deactivated ketones, a two-step procedure involving the isolation of the imine intermediate may provide higher yields.
-
Imine Synthesis: Combine 1-(4-tert-butylphenyl)propan-1-amine (1.0 eq.) and the ketone (1.0-1.2 eq.) in a suitable solvent such as toluene or cyclohexane. Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[11] Monitor the reaction by TLC or GC-MS until the starting materials are consumed. After cooling, the solvent can be removed under reduced pressure. The crude imine may be used directly in the next step or purified if necessary.
-
Imine Reduction: Dissolve the crude imine in a solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise.[12] Stir the reaction at room temperature until complete, then proceed with a standard aqueous workup as described in the one-pot protocol.
Data and Expected Outcomes
The following table provides representative examples of reaction conditions and expected yields for the reductive amination of 1-(4-tert-butylphenyl)propan-1-amine with various carbonyl compounds.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 85-95 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 3 | 90-98 |
| 3 | Cyclohexanone | NaBH(OAc)₃ / AcOH | DCE | 12 | 75-85 |
| 4 | Acetone | NaBH(OAc)₃ / AcOH | DCM | 16 | 60-75 |
| 5 | Isobutyraldehyde | NaBH(OAc)₃ | DCM | 6 | 80-90 |
Yields are approximate and may vary depending on the specific reaction scale and purification efficiency.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the amount of reducing agent or adding a catalytic amount of acetic acid (if not already present). For less reactive substrates, switching to a higher boiling point solvent like DCE and gently heating the reaction mixture may be beneficial.
-
Formation of Byproducts: The primary amine can potentially undergo dialkylation, especially with unhindered aldehydes.[9] Using a slight excess of the amine or adding the aldehyde slowly can minimize this side reaction. If over-alkylation is a persistent issue, the two-step protocol is a viable alternative.
-
Difficult Purification: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue.
Applications in Drug Development
The N-substituted 1-(4-tert-butylphenyl)propan-1-amine scaffold is of significant interest in drug discovery due to its structural features. The tert-butylphenyl group can engage in hydrophobic interactions within protein binding pockets, while the newly introduced N-substituent provides a vector for exploring structure-activity relationships (SAR).
Derivatives of similar structures have been investigated for a range of biological activities, including as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ability to rapidly and efficiently generate a library of analogues using the protocols described herein is a key enabling technology for lead optimization campaigns. For instance, related amine derivatives are being explored as potential treatments for metabolic dysfunction-associated steatohepatitis (MASH) and other metabolic disorders.[13] The synthesis of diverse amine libraries is a common strategy in the search for new therapeutic agents.[14]
Conclusion
The reaction of 1-(4-tert-butylphenyl)propan-1-amine with aldehydes and ketones via reductive amination is a robust and highly versatile method for the synthesis of a wide array of N-substituted derivatives. The one-pot procedure using sodium triacetoxyborohydride is particularly advantageous due to its mild conditions, broad substrate scope, and operational simplicity. A solid understanding of the underlying reaction mechanisms and careful control of reaction parameters are key to achieving high yields and purity. The products of these reactions serve as valuable building blocks in the design and synthesis of novel drug candidates, underscoring the importance of this chemical transformation in the field of medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
OperaChem. (2024-10-21). Imine formation-Typical procedures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
-
PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]
-
Master Organic Chemistry. (2022-03-07). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2014-09-04). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
YouTube. (2024-02-28). Video Imine formation and reduction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Retrieved from [Link]
- Google Patents. (n.d.). CN102531957A - Synthesis method for imine compounds.
-
YouTube. (2023-02-06). Reactions of Amines with Ketones and Aldehydes: Enamine Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020-07-01). 21.4: Imine formation. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
-
JoVE. (2025-05-22). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2014-07-25). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]
-
ResearchGate. (2023-11-23). Green Imine Synthesis from Amines using Transition Metal and Micellar Catalysis. Retrieved from [Link]
-
MDPI. (2023-01-29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
-
SciSpace. (2017-11-17). Synthesis of Allylic Amines by Asymmetric Transfer Hydrogenation of α,β-Unsaturated N-(tert-Butylsulfinyl)imines. Retrieved from [Link]
-
JOCPR. (2024-04-29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-tert-butylphenyl)propan-1-amine. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 5. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imine formation-Typical procedures - operachem [operachem.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
Application Note: Derivatization Strategies for the Chiral and Achiral Analysis of 1-(4-tert-butylphenyl)propan-1-amine
Abstract
1-(4-tert-butylphenyl)propan-1-amine is a primary amine whose chirality and polarity present distinct challenges for analytical quantification and characterization. Direct analysis, particularly by gas chromatography (GC), is often hindered by poor peak shape and on-column adsorption due to the polar amine group. Furthermore, resolving its enantiomers is critical in pharmaceutical and chemical development, a task that requires specialized analytical approaches. This application note provides a comprehensive guide to the derivatization of 1-(4-tert-butylphenyl)propan-1-amine to overcome these challenges. We present detailed protocols for both achiral and chiral derivatization strategies, enabling robust analysis by GC-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Achiral methods, including acylation and silylation, are detailed for applications requiring total quantification. Chiral methods focus on the formation of diastereomers using well-established reagents like Mosher's acid chloride and Marfey's reagent, allowing for the accurate determination of enantiomeric purity on standard achiral columns. The rationale behind each method is explained to empower researchers to select and implement the optimal strategy for their specific analytical objectives.
The Rationale for Derivatization
The primary amine functional group in 1-(4-tert-butylphenyl)propan-1-amine contains active hydrogen atoms that are responsible for its polarity and chemical reactivity. These properties, while fundamental to its chemistry, are problematic for certain analytical techniques. Derivatization is a process of chemically modifying the analyte to produce a new compound with properties more suitable for analysis.[1][2]
Key benefits of derivatizing this primary amine include:
-
Improved GC Performance: By replacing the active hydrogens, derivatization reduces the molecule's polarity. This leads to increased volatility and thermal stability, minimizing peak tailing and enabling elution at lower temperatures.[2][3][4]
-
Enhanced Chromatographic Resolution: Derivatization can accentuate structural differences between similar compounds, leading to better separation.[3]
-
Increased Detector Sensitivity: Certain derivatizing agents introduce moieties (e.g., fluorine atoms) that significantly enhance the response of specific detectors like the Electron Capture Detector (ECD).[3]
-
Enabling Chiral Separation on Achiral Systems: This is the most powerful application for a chiral amine. Reacting a racemic mixture of the amine with a single, pure enantiomer of a chiral derivatizing agent (CDA) produces a mixture of diastereomers.[5] Unlike enantiomers, diastereomers have different physical properties and can be readily separated using standard, non-chiral chromatographic columns.[5][6]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
The 1-(4-tert-butylphenyl)propan-1-amine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Chemical Motif
In the landscape of contemporary drug discovery, the identification and optimization of privileged structures—molecular scaffolds capable of binding to multiple, distinct biological targets—is a cornerstone of efficient medicinal chemistry. The 1-(4-tert-butylphenyl)propan-1-amine moiety has emerged as a compelling example of such a scaffold. Its unique combination of a chiral aminopropane backbone and a bulky, lipophilic tert-butylphenyl group provides a foundation for developing highly potent and selective modulators of various physiological pathways. This guide offers an in-depth exploration of the applications of this scaffold, with a particular focus on its successful implementation in the design of novel analgesic and anti-inflammatory agents. We will delve into the mechanistic rationale, structure-activity relationships (SAR), and practical experimental protocols that underscore the therapeutic promise of this chemical entity.
Core Application: Development of Potent TRPV1 Antagonists for Pain and Inflammation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a molecular integrator of noxious stimuli, including heat, acid, and endogenous inflammatory mediators, playing a crucial role in the central perception of pain.[1] Consequently, the development of TRPV1 antagonists has become a highly sought-after strategy for creating novel analgesic and anti-inflammatory drugs.[1][2]
Mechanistic Rationale: The Role of the tert-Butylphenyl Group
The 1-(4-tert-butylphenyl)propan-1-amine scaffold has proven to be exceptionally well-suited for targeting the TRPV1 receptor. The bulky and highly hydrophobic 4-tert-butylphenyl group, referred to as the "C-region" in SAR studies, plays a pivotal role in anchoring the ligand within a hydrophobic pocket of the receptor binding site.[1][3] Molecular modeling studies have revealed that this group extends towards an upper hydrophobic region of the binding site, establishing favorable interactions with residues such as Leu547.[1] This optimal fit is a key determinant of the high binding affinity and potent antagonism observed in derivatives of this scaffold.[3]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, which feature a closely related structural motif, have solidified the importance of the tert-butyl group. When various alkyl groups were incorporated at the 4-position of the phenyl ring, the tert-butyl group was identified as optimal for potency, likely due to its ideal fit within the hydrophobic pocket of the TRPV1 receptor.[3]
Furthermore, the stereochemistry at the chiral center of the propan-1-amine backbone is critical for activity. Research has consistently demonstrated that the (S)-enantiomer is the more active isomer, exhibiting significantly higher binding affinity and antagonistic potency compared to the (R)-enantiomer.[1][4] This stereospecificity highlights the precise three-dimensional arrangement required for optimal interaction with the receptor.
Experimental Protocols
Protocol 1: Synthesis of a Representative N-(4-tert-butylbenzyl) Propanamide Derivative
This protocol outlines the synthesis of a potent TRPV1 antagonist, (S)-N-(4-tert-butylbenzyl)-2-(3-fluoro-4-(methylsulfonylamino)phenyl)propanamide, adapted from the work of Kim et al. (2011).[1] This multi-step synthesis demonstrates the practical application of the 1-(4-tert-butylphenyl)propan-1-amine scaffold in constructing a biologically active molecule.
dot
Caption: Synthetic workflow for a TRPV1 antagonist.
Materials:
-
Substituted 2-halonitrobenzene
-
Ethyl 2-chloropropionate
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF)
-
10% Palladium on carbon (Pd-C) or Iron powder (Fe)
-
Methanol (MeOH) or Acetic acid (AcOH)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
4-tert-butylbenzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Alkylation: To a stirred solution of potassium t-butoxide in DMF, add a mixture of the starting nitrobenzene and ethyl 2-chloropropionate at 0°C. After stirring, quench the reaction with 1 N HCl, and extract the product with diethyl ether. Purify the resulting ethyl 2-(nitrophenyl)propionate by flash column chromatography.[1]
-
Nitro Reduction: Reduce the nitro group of the product from Step 1 to an amine. This can be achieved either by hydrogenation using 10% Pd-C in ethanol under a hydrogen atmosphere or by using activated iron powder in acetic acid at 90°C.[1] Purify the resulting ethyl 2-(aminophenyl)propionate by column chromatography.
-
Mesylation: React the amine from Step 2 with methanesulfonyl chloride in pyridine to yield the corresponding 4-methylsulfonylamino compound.[1]
-
Hydrolysis: Hydrolyze the ester of the product from Step 3 using lithium hydroxide in a mixture of water and THF to afford the carboxylic acid.[1]
-
Amide Coupling: Couple the carboxylic acid from Step 4 with 4-tert-butylbenzylamine using EDC as a coupling agent in dichloromethane to yield the final propanamide product.[1] For the synthesis of the enantiomerically pure (S)-isomer, start with the optically pure acid, which can be obtained through resolution methods.[1]
Protocol 2: In Vitro Biological Evaluation of TRPV1 Antagonism
This protocol describes a standard in vitro assay to determine the antagonistic activity of a compound against the TRPV1 receptor using a calcium influx measurement.
dot
Caption: Workflow for TRPV1 antagonist assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1).
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
TRPV1 agonist (e.g., capsaicin).
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Culture CHO-hTRPV1 cells in appropriate media until they reach a suitable confluency for the assay.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a solution of the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the test compounds to the wells and pre-incubate for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add a solution of the TRPV1 agonist (capsaicin) to all wells to stimulate the receptor.
-
Data Acquisition: Continuously measure the fluorescence intensity before and after the addition of the agonist. The increase in fluorescence corresponds to the influx of calcium into the cells upon TRPV1 activation.
-
Data Analysis: The antagonistic effect of the test compound is observed as a reduction in the capsaicin-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of key compounds from the N-(4-tert-butylbenzyl)-2-[4-(methylsulfonylamino)phenyl] propanamide series against rat TRPV1 (rTRPV1) and human TRPV1 (hTRPV1).[1]
| Compound | Configuration | rTRPV1 Ki (nM) | rTRPV1 Antagonism Ki (nM) | hTRPV1 Ki (nM) | hTRPV1 Antagonism Ki (nM) |
| 54 | Racemic | 46.2 ± 3.0 | 7.6 ± 1.6 | 89 ± 17 | 5.1 ± 1.2 |
| 54R | (R) | 750 ± 200 | 186 ± 29 | 2590 ± 390 | 217 ± 57 |
| 54S | (S) | 24.4 ± 0.82 | 4.16 ± 0.67 | 15.8 ± 4.4 | 0.49 ± 0.13 |
Data presented as mean ± SEM. Ki values represent binding affinity, while Antagonism Ki values represent functional antagonism against capsaicin-induced calcium influx.
Future Directions and Broader Applications
While the application of the 1-(4-tert-butylphenyl)propan-1-amine scaffold in developing TRPV1 antagonists is well-established, its potential extends to other areas of medicinal chemistry. The inherent properties of this scaffold—a chiral amine center and a bulky hydrophobic group—suggest its utility in designing ligands for other receptor systems, particularly within the central nervous system. For instance, the broader phenethylamine class, to which this scaffold belongs, is known to interact with monoamine transporters and G-protein coupled receptors like the Trace Amine-Associated Receptor 1 (TAAR1).[5][6] Further exploration of derivatives of 1-(4-tert-butylphenyl)propan-1-amine for these and other targets could unveil new therapeutic opportunities.
Conclusion
The 1-(4-tert-butylphenyl)propan-1-amine scaffold represents a privileged structure with significant demonstrated value in medicinal chemistry. Its successful application in the development of potent and selective TRPV1 antagonists for the treatment of pain and inflammation underscores its potential as a foundational element in modern drug design. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic promise of this versatile chemical motif.
References
- Kim, Y. S., Kil, M. J., Kang, S. U., Ryu, H., Kim, M. S., Cho, Y., ... & Lee, J. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & medicinal chemistry, 20(2), 848–858.
- Kim, Y. S., Kil, M. J., Kang, S. U., Ryu, H., Kim, M. S., Cho, Y., ... & Lee, J. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: structure activity relationships in the A-region. ACS Medicinal Chemistry Letters, 3(2), 113-117.
- Lee, J., Kim, Y. S., Kil, M. J., Kang, S. U., Ryu, H., Kim, M. S., ... & Blumberg, P. M. (2011). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & medicinal chemistry, 19(24), 7436–7445.
- Doh, H. J., Shin, J., Lee, J. H., & Lee, J. (2014). TRPV1: a potential drug target for treating various diseases. Molecules, 19(4), 4389-4408.
- Swanson, D. M. (2008). TRPV1 antagonists and chronic pain: beyond thermal perception. Pharmaceuticals, 1(1), 12-29.
- Brederson, J. D., Kym, P. R., & Szallasi, A. (2013). Targeting TRP channels for pain relief. European journal of pharmacology, 716(1-3), 61–76.
- Lee, Y., Lee, J., & Lee, J. (2015). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Molecules, 20(4), 6335-6349.
- Al-Omair, M. A., & El-Emam, A. A. (2017). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Molecules, 22(11), 1886.
- Rutkowska, M., & Kiec-Kononowicz, K. (2021). Discovery of trace amine-associated receptor 1 (TAAR1) agonist 2-(5-(4′-chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the treatment of psychotic disorders. Molecules, 26(11), 3169.
- Kumar, A., Kumar, S., & Singh, P. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SN Applied Sciences, 1(8), 1-11.
- Huang, S., Liu, H., Wu, Y., Braz, J. M., Kranthi, D., Hall, B. W., ... & Shoichet, B. K. (2022). Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv, 2022-10.
Sources
- 1. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure based discovery of antipsychotic-like TAAR1 agonists | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(4-tert-butylphenyl)propan-1-amine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure reliable and reproducible outcomes.
I. Core Synthesis Overview: Reductive Amination via the Leuckart Reaction
The synthesis of 1-(4-tert-butylphenyl)propan-1-amine is most commonly achieved through the reductive amination of 4'-tert-butylpropiophenone. The Leuckart reaction is a robust and cost-effective one-pot method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2]
The reaction proceeds through the initial formation of an imine intermediate from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced to the primary amine.[2][3] A key intermediate in this process is the N-formyl derivative of the target amine, which is subsequently hydrolyzed to yield the final product.[1]
Caption: General workflow for the Leuckart synthesis of 1-(4-tert-butylphenyl)propan-1-amine.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Temperature: The Leuckart reaction requires high temperatures, typically between 160-185°C, to drive the reaction forward.[4] 2. Poor Quality Reagents: Ammonium formate can decompose over time. The purity of the starting ketone is also crucial. 3. Premature Reaction Stoppage: The reaction can be slow, and insufficient heating time will result in low conversion. | 1. Optimize Temperature: Carefully monitor and control the reaction temperature to maintain it within the optimal range of 160-170°C for an extended period.[4] 2. Use Fresh Reagents: Utilize freshly opened or properly stored ammonium formate and ensure the 4'-tert-butylpropiophenone is of high purity. 3. Increase Reaction Time: Extend the heating time, monitoring the reaction progress by TLC or GC if possible. |
| Formation of a Tar-like Substance | 1. Excessive Temperature: Temperatures exceeding 190-200°C can lead to the decomposition of reactants and products, resulting in polymerization and tar formation.[4] 2. Presence of Impurities: Acidic or basic impurities in the starting materials can catalyze side reactions. | 1. Strict Temperature Control: Maintain the reaction temperature within the recommended range. A lower temperature (160-170°C) for a longer duration is often preferable to a higher temperature for a shorter time.[4] 2. Purify Starting Materials: If necessary, purify the 4'-tert-butylpropiophenone by distillation or recrystallization before use. |
| Incomplete Hydrolysis of the N-formyl Intermediate | 1. Insufficient Acid/Base Concentration: The hydrolysis of the N-formyl amide requires a sufficiently high concentration of acid or base.[1] 2. Inadequate Reflux Time: The hydrolysis step may require several hours of heating to go to completion. | 1. Use Concentrated Acid/Base: Employ concentrated hydrochloric acid or a higher concentration of sodium hydroxide for the hydrolysis step.[4] 2. Extend Reflux Time: Increase the duration of the hydrolysis reflux, monitoring the disappearance of the N-formyl intermediate by TLC. |
| Contamination with Unreacted Ketone | 1. Incomplete Reaction: The initial reductive amination reaction did not proceed to completion. 2. Inefficient Purification: The purification process did not effectively separate the basic amine product from the neutral ketone starting material. | 1. Optimize Reaction Conditions: Revisit the reaction temperature, time, and molar ratios of reactants to drive the initial reaction to completion. 2. Acid-Base Extraction: During the workup, perform a thorough acid wash to extract the basic amine into the aqueous layer, leaving the unreacted ketone in the organic layer.[5] |
| Presence of Secondary Amine Impurities | Over-alkylation: The newly formed primary amine can react with the imine intermediate, leading to the formation of a secondary amine.[6] | 1. Use an Excess of Ammonia Source: A larger excess of ammonium formate can help to favor the formation of the primary amine by increasing the concentration of ammonia relative to the primary amine product. 2. Careful Control of Stoichiometry: Avoid a large excess of the ketone, as this can increase the likelihood of the primary amine reacting with the imine intermediate. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of ammonium formate to 4'-tert-butylpropiophenone?
A molar excess of ammonium formate is crucial for achieving a good yield. A ratio of 5 to 10 moles of ammonium formate per mole of ketone is a good starting point. This excess ensures a sufficient concentration of ammonia and formate for the reaction to proceed efficiently and helps to minimize the formation of secondary amines.[4]
Q2: Can I use formamide instead of ammonium formate?
While formamide can be used, ammonium formate generally provides better yields in the Leuckart reaction.[2] If using formamide, the addition of formic acid can improve the yield.[4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting ketone and the appearance of the N-formyl intermediate. The final amine product can also be visualized after the hydrolysis step.
Q4: What is the purpose of the hydrolysis step?
The Leuckart reaction primarily produces the N-formyl derivative of the target amine.[1] This amide must be hydrolyzed, typically under acidic or basic conditions, to yield the free primary amine.[4]
Q5: What are the most common byproducts in this synthesis?
The most common byproducts include unreacted 4'-tert-butylpropiophenone, the N-formyl intermediate, and potentially small amounts of the secondary amine, bis(1-(4-tert-butylphenyl)propyl)amine. Tar-like polymerization products can also form if the temperature is too high.[4]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine via Leuckart Reaction
This protocol is optimized for a balance of yield and operational simplicity.
Caption: Step-by-step workflow for the synthesis of 1-(4-tert-butylphenyl)propan-1-amine.
Materials:
-
4'-tert-butylpropiophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
Round-bottom flask equipped with a reflux condenser and thermometer
-
Heating mantle with a stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1 mole of 4'-tert-butylpropiophenone with 7 moles of ammonium formate.
-
Heating: Slowly heat the mixture with stirring to 160-170°C. Water will begin to distill from the reaction mixture.[4]
-
Reaction: Maintain the temperature at 160-170°C for 6 to 8 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Hydrolysis: Cool the reaction mixture to room temperature. Cautiously add 5-6 moles of concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 4 to 6 hours to hydrolyze the N-formyl intermediate.[4]
-
Workup:
-
Cool the mixture and dilute with water.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any neutral impurities.
-
Carefully basify the aqueous layer with a concentrated NaOH solution until the pH is greater than 12. The amine product will separate as an oil.
-
Extract the amine product with an organic solvent (e.g., diethyl ether or dichloromethane) three times.[5]
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude amine by vacuum distillation to obtain 1-(4-tert-butylphenyl)propan-1-amine as a colorless to pale yellow oil.
-
V. References
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-21. [Link]
-
Leuckart reaction - Sciencemadness Wiki. (2020). Retrieved from [Link]
-
Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 09(5), 529–536. [Link]
-
Simplified Leuckart reaction of the marker P1P identified in BMK... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Leuckart Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Semantic Scholar. [Link]
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). Organometallics, 37(20), 3596–3603. [Link]
-
Method for preparing p-tert-butylbenzylamine. (2010). Google Patents.
-
Preparation of Aliphatic Amines by the Leuckart Reaction | Request PDF. (n.d.). ResearchGate. [Link]
-
New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. (2008). ResearchGate. [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. [Link]
-
Formylation of Amines. (2012). Molecules, 17(11), 13279–13319. [Link]
-
Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. (2024). Nature Communications, 15(1), 693. [Link]
Sources
- 1. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine
Welcome to the technical support guide for the synthesis of 1-(4-tert-butylphenyl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the underlying chemical principles of these issues and provide actionable, field-proven troubleshooting strategies.
Section 1: Troubleshooting Guide - Common Synthetic Issues
The most prevalent and versatile method for synthesizing 1-(4-tert-butylphenyl)propan-1-amine is the reductive amination of its corresponding ketone precursor, 1-(4-tert-butylphenyl)propan-1-one. Most challenges arise during this critical transformation.
Q1: My reaction yield is disappointingly low, and TLC/LC-MS analysis shows a significant amount of unreacted 1-(4-tert-butylphenyl)propan-1-one. What is the likely cause?
A1: This is a classic symptom of inefficient imine or iminium ion formation, which is the essential intermediate in a reductive amination.[1][2] The reducing agent cannot convert the ketone to an amine without this intermediate. The root cause is often related to reaction conditions that do not favor the initial condensation between the ketone and the amine source (e.g., ammonia).
Core Problem: The initial nucleophilic attack of ammonia on the ketone carbonyl and the subsequent dehydration to form the imine is a reversible equilibrium. If conditions are not optimal, the equilibrium will favor the starting materials.
Troubleshooting Protocol:
-
pH Adjustment: The reaction medium's pH is critical. The dehydration of the carbinolamine intermediate is acid-catalyzed. However, if the pH is too low, the ammonia source will be fully protonated (NH₄⁺), rendering it non-nucleophilic.
-
Recommendation: For reagents like sodium cyanoborohydride (NaBH₃CN), maintaining a pH between 6 and 7 is ideal for selectively reducing the iminium ion without affecting the ketone. Adding a catalytic amount of acetic acid is a common practice to facilitate imine formation.
-
-
Water Removal: Dehydration drives the equilibrium toward the imine product.
-
Recommendation: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester the water formed during the reaction. Alternatively, if the solvent allows, using a Dean-Stark apparatus can be effective.
-
-
Solvent Choice: The polarity and protic nature of the solvent can influence imine formation.
-
Recommendation: While methanol is common, especially with NaBH₃CN, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be effective, particularly when using sodium triacetoxyborohydride (NaBH(OAc)₃), as they can better solubilize the reactants and intermediates.[3]
-
Q2: I've isolated a significant byproduct that I believe is the alcohol, 1-(4-tert-butylphenyl)propan-1-ol. How can I prevent its formation?
A2: The formation of the corresponding alcohol is a direct result of the reducing agent attacking the starting ketone before it can form an imine. This indicates that your reducing agent is too reactive for the rate of imine formation under your current conditions.
Causality: A competitive reaction is occurring where the hydride reagent reduces the ketone's carbonyl group. This is especially prevalent with powerful, less selective reducing agents like sodium borohydride (NaBH₄).[3]
Preventative Measures:
-
Choice of Reducing Agent: The selection of the hydride source is the most impactful decision. The ideal reagent should reduce the protonated imine (iminium ion) much faster than it reduces the ketone.
| Reagent | Common Solvents | Selectivity & Key Considerations |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | High reactivity. Can readily reduce aldehydes and ketones. Best used in a two-step process where the imine is pre-formed before adding the reductant.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, THF | Less reactive than NaBH₄. Effective at neutral or slightly acidic pH (6-7), where it selectively reduces iminium ions over ketones.[1][4] Caution: Highly toxic and can generate HCN gas under acidic conditions. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mild and highly selective for reducing imines/iminiums in the presence of ketones.[2] It is often the reagent of choice for one-pot reductive aminations. Releases acetic acid, which can help catalyze imine formation. |
-
Two-Step Protocol: If you must use NaBH₄, alter the procedure. First, stir the ketone and amine source (e.g., ammonium acetate in methanol) for 1-2 hours to allow for imine formation equilibrium to be established. Monitor by TLC or NMR. Once the imine is formed, cool the reaction to 0 °C and then add the NaBH₄ portion-wise.
Q3: My product is contaminated with a higher molecular weight impurity, which I suspect is the secondary amine, di-[1-(4-tert-butylphenyl)propyl]amine. How does this form and how can I stop it?
A3: This is a classic case of over-alkylation.[5] The desired primary amine product is also a nucleophile and can react with the remaining starting ketone in the same way the initial ammonia source did. This forms a new, bulkier secondary imine, which is then reduced to the secondary amine byproduct.
Mechanism of Side Reaction:
Figure 2. Troubleshooting workflow for a neutral Leuckart reaction product.
Corrective Protocol: Hydrolysis of the N-Formyl Amide
-
Acidic Hydrolysis: Dissolve the crude N-formyl product in a suitable solvent like ethanol or methanol. Add an excess of aqueous hydrochloric acid (e.g., 3-6 M HCl).
-
Heating: Heat the mixture to reflux for several hours (4-12 h), monitoring the disappearance of the starting amide by TLC or LC-MS.
-
Workup: After cooling, basify the reaction mixture carefully with a strong base (e.g., NaOH or KOH) to a pH > 12 to deprotonate the amine hydrochloride salt.
-
Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether, ethyl acetate, or DCM), wash with brine, dry over an anhydrous salt (like Na₂SO₄), and concentrate under reduced pressure.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, modern method for this synthesis?
A1: For laboratory-scale synthesis, a one-pot reductive amination of 1-(4-tert-butylphenyl)propan-1-one using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent and ammonium acetate as the ammonia source in an aprotic solvent like DCE is generally the most reliable and highest-yielding method. It avoids the toxicity concerns of NaBH₃CN and the selectivity issues of NaBH₄. [2]
Q2: What are the best practices for purifying the final 1-(4-tert-butylphenyl)propan-1-amine?
A2:
-
Acid-Base Extraction: This is the most effective way to separate the basic amine from neutral or acidic impurities (like unreacted ketone or the alcohol byproduct).
-
Dissolve the crude product in an organic solvent (e.g., DCM).
-
Extract with aqueous acid (e.g., 1 M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving neutral impurities behind.
-
Separate the layers, wash the organic layer again with acid.
-
Combine the acidic aqueous layers, cool in an ice bath, and basify with NaOH (to pH > 12).
-
Extract the now-free amine back into a fresh organic solvent.
-
Wash with brine, dry, and evaporate the solvent.
-
-
Column Chromatography: If impurities persist, chromatography on silica gel can be used. However, amines can streak on silica.
-
Tip: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) or use basic alumina to improve peak shape and recovery. [6]
-
Q3: How can I effectively monitor the reaction's progress?
A3:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 10-20% ethyl acetate in hexanes. The ketone starting material will be less polar (higher Rf) than the amine product. Staining with ninhydrin can help visualize the primary amine product as a distinct colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive identification of the starting material, product, and any byproducts by their mass-to-charge ratio. It is the most robust monitoring technique.
-
¹H NMR Spectroscopy: Taking a small aliquot from the reaction can show the disappearance of the ketone's characteristic signals and the appearance of the amine's methine proton (the -CH attached to the NH₂) at a different chemical shift.
Section 3: Reference Protocols
Protocol A: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a solution of 1-(4-tert-butylphenyl)propan-1-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add ammonium acetate (5.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude amine via acid-base extraction or column chromatography.
References
-
Wikipedia. Leuckart reaction. [Link]
-
PubChem. 1-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
Davey, P. N., Forsyth, S. A., & Gunaratne, H. Q. N. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. University of Manchester Research Explorer. [Link]
-
Wikipedia. 4-tert-Butylbenzaldehyde. [Link]
-
Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. As posted on Scribd. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. As indexed on ResearchGate. [Link]
-
PrepChem. Synthesis of 4-tert.-butylbenzaldehyde. [Link]
-
PubChem. (1S)-1-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 745-748. [Link]
-
Al-Ghamdi, A. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. [Link]
-
ECHA. 2-(4-tert-Butylbenzyl) propionaldehyde - Substance Information. [Link]
-
Organic Syntheses. Procedure 82. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Myers, A. Chem 115 - C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
PubChem. 4-tert-Butylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
Magano, J., & Dunetz, J. R. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. As posted on Sciencemadness.org. [Link]
-
ResearchGate. How to purify p-amino tert butyl benzamide?. [Link]
-
Dana Bioscience. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 5g. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in 1-(4-Tert-butylphenyl)propan-1-amine Samples
Welcome to the technical support guide for 1-(4-tert-butylphenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and analysis of this compound. This guide provides in-depth, experience-based insights and validated protocols to ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Impurities
This section addresses the most common issues encountered when working with 1-(4-tert-butylphenyl)propan-1-amine, providing direct answers and actionable advice.
FAQ 1: Unidentified Peaks in HPLC/GC Analysis
Question: I'm observing unexpected peaks in my HPLC/GC chromatogram of a 1-(4-tert-butylphenyl)propan-1-amine sample. What are the likely culprits and how can I identify them?
Answer: Unidentified peaks typically arise from starting materials, byproducts, or degradation products. The most common impurities to consider are:
-
Unreacted Starting Materials: Such as 4-tert-butylbenzaldehyde or nitropropane.
-
Over-alkylation or Di-alkylation Products: Formation of secondary or tertiary amines.
-
Positional Isomers: Such as 2-(4-tert-butylphenyl)propan-1-amine[1].
-
Oxidation Products: Especially if the sample has been exposed to air and light over time.
-
Residual Solvents: From the reaction or purification steps.[2]
Troubleshooting Workflow:
To systematically identify these impurities, a multi-step analytical approach is recommended. This involves isolating the target chemical, separating it from co-extracted substances, concentrating the sample, and finally, measuring it with highly selective equipment like GC/MS.[3]
Caption: Workflow for identifying unknown peaks in chromatographic analysis.
FAQ 2: Chiral Purity Issues - Presence of the Unwanted Enantiomer
Question: My chiral HPLC analysis shows the presence of the unwanted enantiomer in my sample of what should be a single enantiomer of 1-(4-tert-butylphenyl)propan-1-amine. What are the causes and how can I resolve this?
Answer: The presence of the undesired enantiomer is a common challenge in asymmetric synthesis or after chiral resolution. Potential causes include:
-
Incomplete Resolution: The chiral resolution process was not driven to completion.
-
Racemization: The desired enantiomer is racemizing under the experimental conditions (e.g., harsh pH, elevated temperature).
-
Ineffective Chiral Resolving Agent: The chosen resolving agent may not form diastereomeric salts with sufficiently different solubilities.
Resolution Strategies:
Chiral resolution is a key process for separating racemic mixtures into their enantiomers.[4] The most common method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts.[4] These diastereomers can then be separated by crystallization due to their different solubilities.[4]
Caption: General workflow for chiral resolution via diastereomeric salt formation.
FAQ 3: Sample Discoloration and Degradation
Question: My sample of 1-(4-tert-butylphenyl)propan-1-amine has developed a yellow or brown color over time. Is this a sign of degradation, and is the material still usable?
Answer: Yes, discoloration is often an indication of degradation, likely due to oxidation. Amines are susceptible to oxidation, which can lead to the formation of colored impurities. The usability of the material depends on the extent of degradation and the tolerance for impurities in your specific application. It's crucial to re-analyze the sample by HPLC or GC to quantify the level of impurities.
Preventative Measures:
-
Storage: Store the amine under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant.
Section 2: In-Depth Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis and purification of 1-(4-tert-butylphenyl)propan-1-amine.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of 1-(4-tert-butylphenyl)propan-1-amine. Reverse-phase HPLC is a suitable method for analyzing compounds like this.[5]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A/B (50:50) |
Step-by-Step Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the 1-(4-tert-butylphenyl)propan-1-amine sample in the diluent to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient and acquire data for at least 25 minutes.
-
Analysis: Integrate all peaks and calculate the area percentage to determine the purity of the sample.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol describes a method for separating the enantiomers of 1-(4-tert-butylphenyl)propan-1-amine. Chiral column chromatography is a direct method for separating enantiomers.[4]
| Parameter | Condition |
| Chiral Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm (or equivalent) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Sample Preparation | 0.5 mg/mL in the mobile phase |
Step-by-Step Procedure:
-
System Preparation: Equilibrate the chiral HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Injection: Inject 5 µL of the sample.
-
Data Acquisition: Run the isocratic method and collect data until both enantiomer peaks have eluted.
-
Analysis: Determine the enantiomeric excess (ee%) by calculating the area percentage of each enantiomer.
Protocol 3: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid compounds by removing insoluble impurities and those that remain in the mother liquor. The choice of solvent is critical for successful recrystallization.[6]
Solvent Selection:
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 1-(4-tert-butylphenyl)propan-1-amine, a solvent system of ethanol/water or isopropanol/heptane is often effective.
Step-by-Step Procedure:
-
Dissolution: In a flask, add the impure 1-(4-tert-butylphenyl)propan-1-amine and a minimal amount of the hot primary solvent (e.g., ethanol or isopropanol) to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water or heptane) to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Section 3: References
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved January 21, 2026, from
-
Analytical Methods. (n.d.). Retrieved January 21, 2026, from
-
1-(4-tert-butylphenyl)propan-1-amine. (n.d.). PubChemLite. Retrieved January 21, 2026, from
-
Resolution of chiral amines. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals. Retrieved January 21, 2026, from
-
VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. (n.d.). Retrieved January 21, 2026, from
-
(1S)-1-(4-tert-butylphenyl)propan-1-amine. (n.d.). PubChem. Retrieved January 21, 2026, from
-
1-(4-sec-Butylphenyl)propan-1-amine. (n.d.). Santa Cruz Biotechnology. Retrieved January 21, 2026, from
-
Separation of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from
-
3-(4-tert-butylphenyl)propan-1-ol. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026, from
-
PROCESS FOR THE PURIFICATION OF TERTIARY AMINES. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2018). MDPI. Retrieved January 21, 2026, from
-
Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH. Retrieved January 21, 2026, from
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from
-
Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. Retrieved January 21, 2026, from
-
Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research. Retrieved January 21, 2026, from
-
Bis(4-tert-butylphenyl)amine. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026, from
-
2-(4-tert-butylphenyl)propan-1-amine. (n.d.). PubChemLite. Retrieved January 21, 2026, from
-
Scheme 3. Side reaction in 2,4′-bis(tert-butylphenyl)amine oxidation... (n.d.). ResearchGate. Retrieved January 21, 2026, from
-
Thermal Stability Study of 4-tert-Butylphenol. (2025). ResearchGate. Retrieved January 21, 2026, from
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH. Retrieved January 21, 2026, from
-
PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents. Retrieved January 21, 2026, from
Sources
- 1. PubChemLite - 2-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]
- 2. ptfarm.pl [ptfarm.pl]
- 3. env.go.jp [env.go.jp]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Separation of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijddr.in [ijddr.in]
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Tert-butylphenyl)propan-1-amine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-tert-butylphenyl)propan-1-amine. We will explore the most prevalent synthetic strategies, focusing on the optimization of reaction parameters and troubleshooting common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues encountered in the laboratory.
Section 1: Foundational Knowledge & Core Synthesis Strategy
Q1: What is the most common and efficient laboratory-scale method for synthesizing 1-(4-tert-butylphenyl)propan-1-amine?
The most widely employed and versatile method for preparing 1-(4-tert-butylphenyl)propan-1-amine is the reductive amination of the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one.[1] This reaction is a cornerstone of amine synthesis due to its high efficiency and the broad availability of starting materials. The process involves two key transformations, which can be performed sequentially in a single pot ("direct" or "one-pot" reductive amination) or in separate steps ("indirect" reductive amination).[1]
The core transformation involves:
-
Imine Formation: The carbonyl group of the ketone reacts with an ammonia source to form a hemiaminal intermediate, which then dehydrates to form a protonated imine (iminium ion).
-
Reduction: The iminium ion is then reduced in situ by a selective reducing agent to yield the target primary amine.
The general workflow is outlined in the diagram below.
Caption: General workflow for the reductive amination synthesis.
Section 2: Optimizing Key Reaction Parameters
Q2: The choice of reducing agent seems critical. How do I select the most appropriate one?
The selection of the reducing agent is arguably the most important decision in optimizing a reductive amination. The ideal reagent should selectively reduce the C=N bond of the imine intermediate much faster than the C=O bond of the starting ketone.[2] Three common hydride reagents are typically used, each with distinct advantages and disadvantages.
| Reducing Agent | Common Name | Key Features & Causality | Optimal Solvents |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and Selective: The bulky, electron-withdrawing acetate groups moderate the hydride's reactivity, making it highly selective for imines over ketones. It is often the reagent of choice for one-pot reactions as it can be added at the start with the ketone and amine.[3] It is, however, moisture-sensitive.[4] | Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[4] |
| Sodium Cyanoborohydride | NaBH₃CN | pH-Dependent Reactivity: This reagent is stable in neutral or weakly acidic conditions (pH 6-7), where iminium ion formation is favored.[3] At this pH, its reactivity towards ketones is significantly suppressed. Caution: It is highly toxic and can release hydrogen cyanide gas under strongly acidic conditions. | Protic solvents like Methanol (MeOH) and Ethanol (EtOH).[4] |
| Sodium Borohydride | NaBH₄ | Strong and Cost-Effective: This is a powerful reducing agent that will readily reduce both ketones and imines.[4] To achieve selectivity, the imine must be fully formed before the NaBH₄ is introduced (indirect or two-step, one-pot procedure). Premature addition will lead to the alcohol byproduct. | Methanol (MeOH), Ethanol (EtOH).[4] |
Q3: What is the best way to introduce ammonia for the synthesis of a primary amine?
For the formation of a primary amine, ammonia (NH₃) is required. Using ammonia gas directly can be cumbersome. A more practical and common approach is to use an ammonium salt, such as ammonium acetate (NH₄OAc) or ammonium chloride (NH₄Cl).[2]
-
Ammonium Acetate/Chloride: These salts serve as an in-situ source of ammonia. In solution, they exist in equilibrium with ammonia and the corresponding acid (acetic acid or HCl). This slight acidity can help catalyze the formation of the imine intermediate from the ketone.[3] A large excess (e.g., 5-10 equivalents) is often used to push the equilibrium towards the desired product and minimize the formation of secondary amine byproducts.[3]
Q4: What are the recommended stoichiometries for the reactants?
To maximize the yield of the primary amine and minimize side reactions, the following stoichiometry is recommended as a starting point for optimization:
-
1-(4-tert-butylphenyl)propan-1-one: 1.0 equivalent
-
Ammonia Source (e.g., Ammonium Acetate): 5-10 equivalents
-
Reducing Agent (e.g., NaBH(OAc)₃): 1.2–1.5 equivalents[5]
Using a large excess of the ammonia source helps to ensure the ketone preferentially reacts with ammonia rather than the newly formed primary amine product, which would lead to an undesirable secondary amine impurity.[6]
Section 3: Step-by-Step Experimental Protocols
Here we provide two validated starting protocols. Researchers should perform small-scale trials to optimize these conditions for their specific setup and purity requirements.
Protocol A: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This is the preferred method for its simplicity and high selectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-tert-butylphenyl)propan-1-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the components (approx. 0.2 M concentration relative to the ketone).
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified via column chromatography.
Protocol B: Two-Step, One-Pot Synthesis using Sodium Borohydride
This method is more cost-effective but requires careful timing to avoid reducing the starting ketone.
-
Imine Formation: To a round-bottom flask, add 1-(4-tert-butylphenyl)propan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in methanol (MeOH).
-
Reaction: Stir the mixture at room temperature for 2-4 hours to ensure maximum formation of the imine intermediate. Monitor by TLC or ¹H NMR if possible.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, keeping the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours until the reduction is complete.
-
Workup & Purification: Follow steps 6-8 from Protocol A, using an appropriate solvent like ethyl acetate for extraction.
Section 4: Troubleshooting Guide
Q5: My reaction has stalled, and I see a high percentage of unreacted ketone. What are the likely causes?
This is a common issue that can typically be traced to a few key factors. The following flowchart can guide your troubleshooting process.
Caption: Troubleshooting flowchart for low reaction conversion.
Q6: My main byproduct is 1-(4-tert-butylphenyl)propan-1-ol. How do I prevent its formation?
The formation of the corresponding alcohol is a clear indication that the reducing agent is reducing the starting ketone.
-
Causality: This occurs when the rate of ketone reduction is competitive with or faster than the rate of imine reduction.
-
Solution 1 (If using NaBH₄): You are adding the borohydride too early. The imine has not had sufficient time to form. Increase the initial reaction time before adding NaBH₄.
-
Solution 2 (General): Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to avoid this side reaction and is the best solution.[5]
Q7: I'm observing a significant impurity with a higher molecular weight. How can I identify and minimize it?
This impurity is almost certainly the secondary amine, N,N-bis(1-(4-tert-butylphenyl)propyl)amine, formed from the reaction of the primary amine product with another molecule of the starting ketone.
-
Causality: This is a classic case of over-alkylation.[3] It becomes significant when the concentration of the primary amine product builds up and begins to compete with ammonia for the remaining ketone.
-
Solution: The most effective way to suppress this side reaction is to use a large excess of the ammonia source (e.g., 10 equivalents or more of ammonium acetate).[3] This ensures that the concentration of ammonia is always significantly higher than the concentration of the product amine, statistically favoring the desired reaction path.
Q8: What is the most effective method for purifying the final amine product?
Purifying primary amines from reaction mixtures containing unreacted ketone and alcohol byproducts can be challenging with chromatography alone due to similar polarities. A combination of techniques is most effective.
-
Acid-Base Extraction: This is a highly effective first-pass purification step.
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate or ether).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral ketone and alcohol impurities will remain in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with a base (e.g., 2M NaOH) until it is strongly alkaline (pH > 12).
-
Extract the now-neutral amine back into an organic solvent (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the purified amine.[7]
-
-
Column Chromatography: If further purification is needed, use silica gel chromatography. To prevent the amine from streaking on the acidic silica, it is crucial to add a small amount of a basic modifier to the eluent system. A typical system would be a gradient of ethyl acetate in hexanes containing 1% triethylamine (Et₃N).
Section 5: Alternative Synthetic Routes
Q9: Are there any viable alternatives to reductive amination for this synthesis?
Yes, a classical alternative is the Leuckart Reaction .
-
Description: This reaction converts ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[8] The reaction proceeds through the N-formyl derivative, which is subsequently hydrolyzed to the free amine.
-
Conditions: The Leuckart reaction typically requires high temperatures, often in the range of 120-165 °C.[8]
-
Advantages: It is a one-step process that does not require expensive metal catalysts or sensitive hydride reagents.
-
Disadvantages: The high temperatures can limit its applicability for substrates with sensitive functional groups. Yields can sometimes be lower than modern reductive amination methods.[8] It is generally considered a less "green" and less versatile method compared to catalytic reductive amination.[9]
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
-
Kalantar Neyestanaki, A., et al. (n.d.). Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity. Åbo Akademi. Retrieved from [Link]
- Chen, J., et al. (2012). Preparation of Aliphatic Amines by the Leuckart Reaction. International Conference on Biomedical Engineering and Biotechnology.
-
Ullah, F., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Retrieved from [Link]
-
Beller, M., et al. (2019). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-tert-butylphenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(5), 529-536.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Skachilova, S. Y., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules.
-
Chen, D., & Klankermayer, J. (2008). Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane. Chemical Communications, (18), 2130-2131. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Reductive Amination for N-(furan-2-ylmethyl)propan-1-amine Synthesis. Retrieved from a hypothetical BenchChem technical note.
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of 1-(4-Tert-butylphenyl)propan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(4-tert-butylphenyl)propan-1-amine. This guide is designed to provide in-depth technical insights, troubleshooting advice, and practical experimental protocols. Given the limited direct literature on this specific compound, this resource synthesizes established principles of drug metabolism based on its structural features—a primary alkylamine with a substituted aromatic ring.
Section 1: Predicted Metabolic & Degradation Pathways
1-(4-tert-butylphenyl)propan-1-amine is expected to undergo extensive Phase I and Phase II metabolism. The primary amine and the alkyl-substituted aromatic ring are the most probable sites for enzymatic modification. The degradation is likely initiated by oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes, followed by conjugation reactions to facilitate excretion.
Predicted Phase I Reactions
Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the molecule. For this compound, the primary routes are predicted to be oxidation of the amine and hydroxylation of the alkyl and aromatic moieties.
-
N-Oxidation: The primary aliphatic amine can be oxidized to form a hydroxylamine, which may be further oxidized to a nitroso derivative. This is a common pathway for primary amines, although oxidative deamination is often more prevalent for exogenous amines.
-
Oxidative Deamination: This is a major pathway for primary amines, often catalyzed by CYP enzymes. The reaction proceeds through a carbinolamine intermediate, which is unstable and cleaves to form 1-(4-tert-butylphenyl)propan-1-one and ammonia.
-
Aromatic Hydroxylation: The tert-butylphenyl ring is a substrate for hydroxylation, primarily catalyzed by CYP enzymes. Due to the steric hindrance of the bulky tert-butyl group at the para-position, hydroxylation is most likely to occur at the ortho-position (C2 or C6) of the aromatic ring.
-
Alkyl Chain Hydroxylation: The propyl side chain can also undergo hydroxylation at the carbon atoms (C2 or C3), although this is generally a less favored pathway compared to reactions at the amine or the activated aromatic ring.
Predicted Phase II Reactions
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.
-
Glucuronidation & Sulfation: The hydroxyl groups introduced during Phase I (aromatic or alkyl hydroxylation) are prime candidates for conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs). These reactions produce highly water-soluble and generally inactive metabolites.
The following diagram illustrates the predicted major degradation pathways.
Caption: Predicted metabolic pathways of 1-(4-tert-butylphenyl)propan-1-amine.
Section 2: Troubleshooting Guides & FAQs
This section addresses common questions and issues that may arise during the experimental investigation of the compound's degradation.
Q1: We are starting our investigation. What are the most probable initial metabolic steps we should look for?
A1: Based on the structure, the two most likely initial pathways are oxidative deamination to the corresponding ketone and N-oxidation to the hydroxylamine. Aromatic hydroxylation is also a strong possibility. We recommend initially screening for metabolites with mass shifts corresponding to the loss of NH (-17 Da for deamination to the ketone) and the addition of an oxygen atom (+16 Da for hydroxylation or N-oxidation).
Q2: Our in vitro assay with human liver microsomes shows very slow or no degradation. What could be the issue?
A2: There are several potential reasons for low metabolic turnover:
-
Cofactor Limitation: Ensure that NADPH (for CYP-mediated reactions) is present in sufficient concentration and is not degraded. Prepare the NADPH solution fresh and keep it on ice.
-
Enzyme Inactivity: Verify the activity of your liver microsomes using a known, high-turnover substrate (e.g., testosterone or midazolam). Improper storage or multiple freeze-thaw cycles can reduce enzyme activity.
-
Inhibition: The compound itself or an impurity might be inhibiting the CYP enzymes. Try running the assay at a lower substrate concentration.
-
Incorrect pH or Temperature: The optimal pH for microsomal incubations is typically ~7.4, and the temperature should be maintained at 37°C. Deviations can significantly impact enzyme kinetics.
-
Non-CYP Metabolism: While CYPs are the primary drivers of Phase I metabolism, other enzymes like flavin-containing monooxygenases (FMOs) could be involved, especially in N-oxidation. Microsomes contain FMOs, but if the primary pathway is non-microsomal (e.g., mitochondrial MAO), you may need to use different subcellular fractions like S9 or hepatocytes.
Q3: Our LC-MS analysis shows a peak with a mass shift of +16 Da. How can we determine if it's N-oxidation or C-hydroxylation?
A3: Distinguishing between these isomers is a common analytical challenge.
-
Chromatographic Separation: N-oxidized and C-hydroxylated metabolites often have different polarities and may be separable using a high-resolution HPLC or UPLC method with a long gradient.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of the isomers will likely differ. C-hydroxylated compounds may show a characteristic loss of water (-18 Da) from the hydroxylated ring or chain. N-hydroxylated compounds may exhibit different fragmentation pathways involving the N-O bond. Acquiring high-resolution MS/MS data and comparing it to predicted fragmentation patterns can provide definitive evidence.
-
Chemical Derivatization: Derivatization of the sample prior to analysis can help. For example, silylation will react with hydroxyl groups but may react differently or not at all with the N-oxide functionality, leading to a different mass shift and retention time.
**Q4: We observe a time
troubleshooting NMR spectrum of 1-(4-Tert-butylphenyl)propan-1-amine
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions for the NMR analysis of 1-(4-tert-butylphenyl)propan-1-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common experimental challenges.
Technical Support Center: 1-(4-Tert-butylphenyl)propan-1-amine
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure 1-(4-tert-butylphenyl)propan-1-amine?
A1: A clean ¹H NMR spectrum of the title compound is characterized by distinct signals corresponding to each unique proton environment. While exact chemical shifts can vary slightly based on solvent and concentration, the expected regions and multiplicities are predictable.
Structure and Proton Assignments:
Caption: Structure of 1-(4-tert-butylphenyl)propan-1-amine with proton labels.
Expected ¹H NMR Data Summary (in CDCl₃):
| Proton Label | Description | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Hg | Aromatic (ortho to alkyl) | ~ 7.35 | Doublet (d) | 2H |
| Hf | Aromatic (meta to alkyl) | ~ 7.20 | Doublet (d) | 2H |
| Hd | Benzylic CH | ~ 3.8 - 4.1 | Triplet (t) | 1H |
| Hb,c | Methylene CH₂ | ~ 1.6 - 1.8 | Multiplet (m) | 2H |
| He | tert-Butyl (CH₃)₃ | ~ 1.31 | Singlet (s) | 9H |
| Ha | Amine NH₂ | ~ 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H |
| Ha | Terminal Methyl CH₃ | ~ 0.85 - 0.95 | Triplet (t) | 3H |
Note: The amine (NH₂) protons often present as a broad singlet and their chemical shift is highly dependent on sample concentration, temperature, and solvent purity.[1][2]
Q2: Where should I expect the signals in the ¹³C NMR spectrum?
A2: The ¹³C NMR spectrum provides a map of the carbon framework. For this molecule, eight distinct signals are expected.
Expected ¹³C NMR Data Summary (in CDCl₃):
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic C (quaternary, C-C(CH₃)₃) | ~ 149 - 151 |
| Aromatic C (quaternary, C-CH) | ~ 141 - 143 |
| Aromatic CH (meta to alkyl) | ~ 126 - 128 |
| Aromatic CH (ortho to alkyl) | ~ 125 - 126 |
| Benzylic CH | ~ 55 - 57 |
| Quaternary C of tert-Butyl | ~ 34 - 35 |
| CH₃ of tert-Butyl | ~ 31 - 32 |
| Methylene CH₂ | ~ 30 - 31 |
| Terminal CH₃ | ~ 10 - 11 |
Troubleshooting Guide
This section addresses specific problems you may encounter during your NMR analysis.
Caption: General troubleshooting workflow for NMR analysis.
Problem 1: My spectrum has extra, unidentified peaks.
This is the most common issue in NMR analysis. The source of these extraneous signals is typically residual solvent or impurities from the synthesis.
Q: I see a sharp singlet at 7.26 ppm and a triplet at 77.23 ppm in my proton and carbon spectra, respectively. What is this?
A: These are the classic signals for residual proteo-chloroform (CHCl₃) and the carbon of deuterated chloroform (CDCl₃), your NMR solvent.[3] Every deuterated solvent has characteristic residual peaks.
Solution: Identify and Subtract Solvent Signals
Before interpreting your spectrum, always identify the peaks from your deuterated solvent and any common contaminants like water.
Protocol: Identifying Common Solvent and Contaminant Peaks
-
Reference a Solvent Peak Chart: Use an authoritative table to find the expected chemical shifts for your specific deuterated solvent.[4][5][6]
-
Identify Water: The chemical shift of water varies significantly depending on the solvent. For example, in CDCl₃ it is typically around 1.56 ppm, while in DMSO-d₆ it appears around 3.33 ppm.[7]
-
Mentally (or digitally) subtract these known peaks from your spectrum to focus on the signals from your compound.
Table of Common Contaminants in CDCl₃:
| Compound | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | s | 77.16 |
| Water (H₂O) | 1.56 | br s | - |
| Acetone | 2.17 | s | 206.7, 30.9 |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | - | 171.1, 60.3, 21.1, 14.2 |
| Dichloromethane | 5.30 | s | 53.8 |
| Hexane | 1.25, 0.88 | m | 31.5, 22.6, 14.1 |
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Q: I've ruled out solvent peaks, but still have extra signals. What's next?
A: The impurities are likely related to the synthesis of the amine. A common route to this compound is the reductive amination of the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one.
Potential Synthesis-Related Impurities:
-
Unreacted Starting Material: 1-(4-tert-butylphenyl)propan-1-one. Look for a carbonyl peak in the ¹³C NMR spectrum around 190-200 ppm.
-
Side Products or Isomers: Depending on the synthetic route, isomers like 2-(4-tert-butylphenyl)propan-1-amine could be present. Careful analysis of the splitting patterns in the aliphatic region is required to distinguish them.
Problem 2: My peaks are very broad.
Broad peaks can obscure coupling information and make interpretation difficult. The cause can range from instrumental factors to the chemical nature of the sample.
Q: All the peaks in my spectrum are broad, not just one.
A: This points to a sample-wide or instrument-wide issue.
Troubleshooting Steps:
-
Check Sample Solubility and Homogeneity: Ensure your compound is fully dissolved. Insoluble material will severely degrade spectral quality. If solubility is an issue, try a different solvent like DMSO-d₆ or Methanol-d₄.[8]
-
Re-shim the Spectrometer: "Shimming" is the process of optimizing the homogeneity of the magnetic field. Poor shimming is a very common cause of broad peaks. If you are unsure how to do this, ask the instrument manager for assistance.
-
Check Sample Concentration: Very high concentrations can increase the viscosity of the solution, leading to broader lines. Try diluting your sample.
Q: Only the peak for my amine (-NH₂) protons is broad. Why?
A: This is normal and expected for amine protons. Several factors contribute to this:
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can shorten the relaxation time of adjacent protons, causing their signals to broaden.
-
Chemical Exchange: The amine protons can exchange with each other and with trace amounts of water or acid in the solvent. If this exchange happens at a rate comparable to the NMR timescale, the signal becomes very broad.[1] This exchange is also why you often do not see coupling between the -NH₂ protons and the adjacent benzylic (Hd) proton.
Problem 3: I can't find the signal for my amine (-NH₂) protons.
Q: The integration for my amine protons is low, or the peak seems to be missing entirely. What should I do?
A: The combination of variable chemical shift and exchange broadening can sometimes make the amine signal difficult to locate, as it may be "lost" in the baseline noise. The definitive method to confirm its identity is a D₂O exchange experiment.
Protocol: D₂O Exchange Experiment
This simple experiment leverages the rapid exchange of labile protons (like those on O, N, or S) with deuterium.
-
Acquire a Standard ¹H NMR Spectrum: Run a normal proton NMR of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Shake Vigorously: Cap the tube and shake it for 30-60 seconds to ensure mixing. You may see an emulsion form, which should settle.
-
Re-acquire the Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again using the exact same parameters.
-
Analyze the Result: Compare the "before" and "after" spectra. The signal corresponding to the -NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[8] A new, likely broad peak for HOD will appear, its position depending on the solvent.[7]
Caption: D₂O exchange workflow for identifying labile protons.
References
-
Gholivand, K., & Tahoori, F. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Stoll, S. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. Chemistry Department. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
-
University of Rochester. Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. [Link]
-
PubChem. (1S)-1-(4-tert-butylphenyl)propan-1-amine. National Library of Medicine. [Link]
-
PubChemLite. 2-(4-tert-butylphenyl)propan-1-amine. Université du Luxembourg. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: 1-(4-Tert-butylphenyl)propan-1-amine
A comprehensive guide for researchers, scientists, and drug development professionals on preventing the oxidation of 1-(4-Tert-butylphenyl)propan-1-amine.
As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the principles behind preventing the oxidation of 1-(4-Tert-butylphenyl)propan-1-amine. This primary benzylic amine is susceptible to degradation, which can compromise experimental outcomes. This resource will equip you with the knowledge to mitigate these risks effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of 1-(4-Tert-butylphenyl)propan-1-amine.
Q1: What are the primary causes of degradation for 1-(4-Tert-butylphenyl)propan-1-amine?
A1: The primary cause of degradation is oxidation. The lone pair of electrons on the nitrogen atom makes the amine group susceptible to attack by atmospheric oxygen and other oxidizing agents. The benzylic position (the carbon atom attached to both the phenyl ring and the nitrogen) is also prone to oxidation.[1] This can be exacerbated by exposure to light, elevated temperatures, and the presence of metal ion contaminants which can catalyze oxidation reactions.
Q2: What are the visible signs of oxidation in my sample?
A2: A common indicator of oxidation is a change in color. Pure 1-(4-Tert-butylphenyl)propan-1-amine should be a colorless to pale yellow liquid or solid. Upon oxidation, you may observe the sample turning yellow, brown, or even dark green over time.[2] This discoloration is due to the formation of highly conjugated chromophoric impurities.
Q3: How does the tert-butyl group affect the stability of the molecule?
A3: The bulky tert-butyl group on the phenyl ring provides steric hindrance, which can offer some protection against certain types of intermolecular reactions. However, it does not prevent the oxidation of the primary amine functionality. While the tert-butyl group itself is generally stable, under harsh oxidative conditions, it can also undergo reactions.[3][4]
Q4: What are the ideal storage conditions for this compound?
A4: To minimize oxidation, 1-(4-Tert-butylphenyl)propan-1-amine should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light. It is recommended to store it at a reduced temperature, typically between 2-8°C, to slow down the rate of any potential degradation reactions.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents contact with atmospheric oxygen. |
| Container | Tightly sealed, amber glass | Excludes air and light. |
| Temperature | 2-8°C | Reduces the rate of chemical reactions. |
| Moisture | Anhydrous | Water can participate in some degradation pathways. |
Q5: Can I use an antioxidant to stabilize my sample?
A5: Yes, adding a suitable antioxidant can significantly inhibit the oxidation of the amine. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used for this purpose. They act as radical scavengers, intercepting the radical species that propagate the oxidation chain reaction.[5][6] Aromatic amine antioxidants can also be effective.[7]
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the handling and use of 1-(4-Tert-butylphenyl)propan-1-amine.
}
Troubleshooting flowchart for amine degradation.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for preventing and monitoring the oxidation of 1-(4-Tert-butylphenyl)propan-1-amine.
Protocol 1: Handling and Storage under an Inert Atmosphere using a Schlenk Line
This protocol describes the use of a Schlenk line to create an oxygen-free environment for handling the amine.[8][9][10][11][12]
}
Schlenk Line Workflow for Handling Air-Sensitive Amines.
Protocol 2: Stabilization with an Antioxidant
This protocol details the addition of Butylated Hydroxytoluene (BHT) as an antioxidant.
-
Preparation of BHT Stock Solution: Prepare a 1% (w/v) stock solution of BHT in a compatible, dry, and degassed solvent (e.g., ethanol or toluene).
-
Addition to Amine: Under an inert atmosphere, add the BHT stock solution to the 1-(4-Tert-butylphenyl)propan-1-amine to achieve a final BHT concentration of 0.01-0.1% (w/w). For example, to a 10 g sample of the amine, add 10-100 µL of the 1% BHT stock solution.
-
Mixing and Storage: Gently swirl the mixture to ensure homogeneity. Store the stabilized amine as described in Protocol 1.
| Antioxidant | Class | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | Hindered Phenolic | 0.01 - 0.1% (w/w) | Radical Scavenger |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | Aromatic Amine | 0.01 - 0.1% (w/w) | Radical Scavenger |
Protocol 3: Amine Protection using a Boc Group
This protocol describes the protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate, which is highly resistant to oxidation.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-Tert-butylphenyl)propan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) (1.2 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting Boc-protected amine can be purified by column chromatography if necessary.
Protocol 4: Monitoring for Oxidation Products by LC-MS
This protocol provides a general method for detecting and identifying potential oxidation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan and targeted MS/MS of expected parent ions.
-
| Potential Oxidation Product | Structure | Expected [M+H]⁺ |
| Starting Amine | C₁₃H₂₁N | 192.17 |
| Iminopropiophenone | C₁₃H₁₉N | 190.15 |
| 4-tert-butylpropiophenone | C₁₃H₁₈O | 191.14 |
| Nitro Analog | C₁₃H₁₉NO₂ | 222.14 |
Part 4: Mechanistic Insights
Understanding the potential oxidation pathways is key to effective prevention.
}
Potential Oxidation Pathways.
The primary amine can undergo oxidation to form an imine intermediate. This imine is susceptible to hydrolysis, which would yield 4-tert-butylpropiophenone and ammonia. Alternatively, direct oxidation of the nitrogen atom can lead to the formation of nitroso and subsequently nitro compounds.
References
-
An Illustrated Guide to Schlenk Line Techniques. J. Org. Chem.2023 . [Link]
-
Section 5.2 Title: Schlenk Techniques. University of Wisconsin-Madison Chemistry Department Safety Manual. 2019 . [Link]
-
Schlenk line. Wikipedia. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. 2013 . [Link]
-
Guides - Chemistry LibreTexts. Chemistry LibreTexts. 2024 . [Link]
-
How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? ResearchGate. 2023 . [Link]
-
Air-free technique. Wikipedia. [Link]
-
Dosage delivery of sensitive reagents enables glove-box-free synthesis. PubMed. 2015 . [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. University of Bristol. 2018 . [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. 2014 . [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. 2022 . [Link]
-
Why do your chemicals deteriorate so quickly. uHPLCs. [Link]
-
A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Labcompare. [Link]
- Inhibition of amine oxidation.
-
Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. PubMed. 2020 . [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. 2025 . [Link]
-
How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. Lab Manager. [Link]
-
24.10 Spectroscopy of Amines. NC State University Libraries. [Link]
-
BUTYLATED HYDROXYTOLUENE. Food and Agriculture Organization of the United Nations. [Link]
-
Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. PMC. 2020 . [Link]
-
The Art of Stabilization. IEA SHC. [Link]
-
Butylated Hydroxytoluene (BHT). University of Colorado Anschutz Medical Campus. [Link]
-
Spectroscopy of Amines. Fiveable. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
24.10 Spectroscopy of Amines. OpenStax. 2023 . [Link]
-
How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Aromatic Amines Antioxidants. Performance Additives. [Link]
-
Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Medium. [Link]
-
Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light. ResearchGate. 2014 . [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
-
4stability Testing. Scribd. [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC. [Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
-
Convenient and clean synthesis of imines from primary benzylamines. RSC Publishing. 2013 . [Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. 2022 . [Link]
-
Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. 2020 . [Link]
-
Butylated Hydroxytoluene (BHT) And its Benefits in Animal husbandry. EUBIOTICS. 2021 . [Link]
-
N-Methyl-N-(3-oxo-3-(p-(tert-butyl)phenyl)propyl)acetamide. J-Global. [Link]
-
Guidelines for Pharmaceutical Stability Study. Pharmaguideline. 2012 . [Link]
-
Benzylamine. Wikipedia. [Link]
-
Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. ResearchGate. 2025 . [Link]
-
Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. MDPI. 2022 . [Link]
-
Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. 2015 . [Link]
-
An Overview of Stability Studies in the Pharmaceutical Industry. Neopharm Labs. 2023 . [Link]
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. fao.org [fao.org]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 6. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. performanceadditives.us [performanceadditives.us]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 10. Schlenk line - Wikipedia [en.wikipedia.org]
- 11. chemistryviews.org [chemistryviews.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(4-Tert-butylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis from the lab bench to pilot plant and beyond. Here, we provide not just protocols, but the underlying scientific principles and practical troubleshooting advice to ensure a robust, safe, and efficient process.
I. Overview of Synthetic Strategies
The synthesis of 1-(4-Tert-butylphenyl)propan-1-amine typically originates from the corresponding ketone, 1-(4-tert-butylphenyl)propan-1-one. The primary transformation is a reductive amination, for which several industrial-standard methods are available. The choice of method often depends on factors such as cost, available equipment, safety considerations, and desired purity profile.
The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the ketone precursor, and second, its conversion to the target amine.
Caption: General two-stage synthetic workflow.
This guide will focus on the scale-up of the second stage: the reductive amination of 1-(4-tert-butylphenyl)propan-1-one. We will explore three common methods:
-
Direct Reductive Amination with Sodium Borohydride: A widely used lab-scale method that can be adapted for larger scales.
-
Catalytic Hydrogenation: A greener and often more atom-economical approach, particularly suited for large-scale production.
-
Leuckart-Wallach Reaction: A classical method using ammonium formate, which can be cost-effective but requires higher temperatures.
II. Experimental Protocols (Representative)
The following protocols are detailed, representative procedures. When scaling up, it is crucial to first perform a safety assessment and a small-scale trial to validate the process in your specific equipment.
Protocol 1: Direct Reductive Amination with Ammonia and Sodium Borohydride
This method involves the in situ formation of an imine from the ketone and ammonia, followed by reduction with sodium borohydride.
Step-by-Step Methodology:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and a gas inlet, charge 1-(4-tert-butylphenyl)propan-1-one (1.0 eq) and methanol (10 vol).
-
Ammonia Addition: Cool the solution to 0-5 °C and begin bubbling anhydrous ammonia gas through the solution. Alternatively, a solution of ammonia in methanol can be used. The reaction is typically monitored by an appropriate analytical technique (e.g., GC or HPLC) for the disappearance of the starting ketone and formation of the imine intermediate.
-
Reduction: Once imine formation is complete (or has reached equilibrium), slowly add sodium borohydride (NaBH₄, 1.5 eq) in portions, maintaining the temperature below 10 °C. The addition of NaBH₄ is exothermic, and careful temperature control is essential to prevent side reactions.
-
Quenching: After the reaction is complete, slowly add water to quench the excess NaBH₄. Be aware that hydrogen gas will be evolved during this step, so ensure adequate ventilation.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and a suitable organic solvent (e.g., methyl tert-butyl ether or toluene). Separate the organic layer, and wash it with brine.
-
Purification: The crude amine can be purified by distillation under reduced pressure or by crystallization as a salt (e.g., hydrochloride).
Protocol 2: Catalytic Hydrogenation of the Oxime Intermediate
This two-step approach involves the formation of an oxime from the ketone, followed by catalytic hydrogenation.
Step 1: Oxime Formation
-
To a solution of 1-(4-tert-butylphenyl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction until the starting ketone is consumed.
-
Cool the reaction mixture and pour it into water. The oxime product will often precipitate and can be collected by filtration.
Step 2: Catalytic Hydrogenation
-
Catalyst Slurry: In a hydrogenation reactor, prepare a slurry of the oxime (1.0 eq) and a suitable catalyst (e.g., 5% Pd/C, 1-5 mol%) in a solvent like ethanol or methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by hydrogen uptake and/or analytical methods.
-
Work-up: Once the reaction is complete, carefully filter the catalyst. The filtrate, containing the product, can then be concentrated.
-
Purification: The product can be purified by distillation or salt formation as described previously.
III. Troubleshooting Guide: From Lab to Plant
Scaling up chemical reactions often introduces challenges not observed at the lab scale.[1] Below are common issues encountered during the synthesis of 1-(4-Tert-butylphenyl)propan-1-amine and their solutions.
Issue 1: Low Yield or Incomplete Conversion in Reductive Amination
Q: My reductive amination reaction is sluggish and gives low yields upon scale-up, although it worked well on a small scale. What could be the problem?
A: This is a common issue and can be attributed to several factors:
-
Inefficient Imine Formation: The formation of the imine is an equilibrium-driven process. On a larger scale, the removal of water, a byproduct of imine formation, can be less efficient, thus hindering the reaction.
-
Solution: Consider the use of a dehydrating agent, such as magnesium sulfate or molecular sieves, if compatible with your reaction conditions. For the Leuckart-Wallach reaction, the high temperature helps to drive off water.[2]
-
-
Poor Mixing: In larger reactors, inadequate mixing can lead to localized concentration gradients, meaning that the ketone, ammonia, and reducing agent are not interacting effectively.[3][4]
-
Solution: Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. The choice of impeller and stirring speed is critical.[5]
-
-
Temperature Control: If the reaction is exothermic, poor heat transfer in a large reactor can lead to an increase in temperature, which may cause decomposition of the product or the reducing agent.[6]
-
Solution: Ensure your reactor has adequate cooling capacity. The rate of addition of the reducing agent may need to be slowed down to manage the exotherm.
-
Issue 2: Side Product Formation in Catalytic Hydrogenation
Q: During the catalytic hydrogenation of the oxime, I am observing significant amounts of the corresponding secondary amine and other byproducts. How can I improve selectivity?
A: The formation of byproducts in catalytic hydrogenation is often related to catalyst activity and reaction conditions.
-
Over-reduction and Dimerization: The primary amine product can react with the starting oxime or intermediate imine to form a secondary amine, which is then reduced.
-
Solution:
-
Catalyst Choice: The choice of catalyst and support can significantly influence selectivity. Raney Nickel is sometimes more selective for oxime reduction than Palladium on carbon.
-
Additives: The addition of a small amount of an acid (e.g., acetic acid) or a base can sometimes suppress the formation of secondary amines.
-
Reaction Conditions: Lowering the reaction temperature and pressure can sometimes improve selectivity, although this may also decrease the reaction rate.
-
-
-
Hydrogenolysis: In some cases, the C-N bond can be cleaved, leading to the formation of 4-tert-butylpropane.
-
Solution: This is more common with certain catalysts and at higher temperatures. Screening different catalysts (e.g., Rhodium or Ruthenium-based catalysts) may be necessary.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I am having trouble purifying the final amine product. It forms an emulsion during work-up, and distillation gives a poor recovery. What are my options?
A: Amines can be challenging to purify due to their basicity and tendency to form azeotropes.
-
Emulsion Formation: The basic nature of the amine can lead to the formation of stable emulsions during aqueous work-up.
-
Solution:
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.
-
pH Adjustment: Carefully adjusting the pH of the aqueous phase can sometimes destabilize the emulsion.
-
-
-
Purification by Salt Formation: This is often the most robust method for purifying amines at scale.[7]
-
Procedure:
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol or sulfuric acid) to precipitate the amine salt.
-
The salt can then be isolated by filtration and washed with a cold solvent to remove impurities.
-
The free amine can be regenerated by treating the salt with a base (e.g., NaOH solution) and extracting it into an organic solvent.
-
-
| Troubleshooting Summary | Potential Cause | Recommended Solution |
| Low Yield | Inefficient imine formation | Use of a dehydrating agent |
| Poor mixing | Optimize agitation (impeller type, stirring speed) | |
| Poor temperature control | Slow down reagent addition, ensure adequate cooling | |
| Byproduct Formation | Over-reduction | Screen different catalysts, add additives, adjust T/P |
| Hydrogenolysis | Use a milder catalyst, lower the temperature | |
| Purification Issues | Emulsion during work-up | Use brine wash, adjust pH |
| Poor distillation recovery | Purify via crystallization of an amine salt |
IV. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for a multi-kilogram scale production?
A1: For multi-kilogram scale, catalytic hydrogenation is often preferred. It is generally considered a "greener" process, avoiding the use of stoichiometric metal hydride reducing agents and often proceeding with higher atom economy.[8] While the initial investment in a hydrogenation reactor is required, the operational costs can be lower. Direct reductive amination with sodium borohydride can also be scaled, but the handling and cost of the reducing agent, as well as the management of the hydrogen gas evolved during quenching, need to be carefully considered. The Leuckart-Wallach reaction is a viable, low-cost alternative but the high reaction temperatures and potential for byproduct formation require careful process control.[2]
Q2: What are the key safety considerations when scaling up these reactions?
A2:
-
Hydrogen Gas: Both catalytic hydrogenation and the quenching of sodium borohydride produce flammable hydrogen gas. Reactions should be conducted in a well-ventilated area, and appropriate precautions against static discharge must be taken.
-
Exothermic Reactions: The addition of sodium borohydride and some catalytic hydrogenations can be highly exothermic.[8] A thorough understanding of the reaction's thermal profile, obtained through reaction calorimetry, is essential for safe scale-up to prevent thermal runaway.[1]
-
Catalyst Handling: Some hydrogenation catalysts, like Palladium on carbon, can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They should be handled with care, typically under a blanket of inert gas or wetted with a solvent.
Q3: How do I monitor the progress of the reaction on a large scale?
A3: Real-time monitoring is crucial for process control.
-
Catalytic Hydrogenation: Hydrogen uptake is a direct measure of reaction progress. This can be monitored using a mass flow controller or by observing the pressure drop in the reactor headspace.
-
All Reactions: In-process sampling and analysis by HPLC or GC are the most reliable methods. For large-scale reactors, a sample can be safely drawn through a sampling valve. In-situ monitoring with spectroscopic techniques like FTIR can also be implemented for real-time analysis without the need for sampling.
Q4: My final product is an oil. How can I obtain a solid for easier handling and purification?
A4: As mentioned in the troubleshooting guide, forming a salt of the amine is an excellent strategy. The hydrochloride, sulfate, or tartrate salts are often crystalline solids that are much easier to handle, filter, and dry than the free-base oil. The choice of the acid used for salt formation can influence the crystal form and solubility, so some screening may be necessary.[7]
Caption: Decision tree for purification strategy.
V. References
-
Jinzong Machinery. (2024). Common Issues in Chemical Reactors. Retrieved from Jinzong Machinery website.
-
University of California, Santa Barbara. (n.d.). Mixing in Chemical Reactors. Retrieved from UCSB Engineering website.
-
COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from COMSOL website.
-
WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from a WordPress blog.
-
Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
-
Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines. Retrieved from Diplomata Comercial website.
-
Mixquip. (2024). 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them. Retrieved from Mixquip website.
-
AIChE. (2016). Imperfect Mixing in a Stirred Tank Reactor Demonstration. Retrieved from YouTube.
-
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from Neuland Labs website.
-
Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
-
Fluorotherm. (2024). Optimizing Heat Transfer in the Chemical Industry. Retrieved from Fluorotherm website.
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from University of Rochester Chemistry Department website.
-
APL Services. (n.d.). Amines Purification - HSAS Removal Unit (RU). Retrieved from APL Services website.
-
Al-Duri, B. (2015). Amine purification: Oil refineries and natural gas conditioning operations. ResearchGate.
-
Applied Catalysts. (2023). Industrial Catalyst Scale Up: Challenges & Strategies for Success. Retrieved from Applied Catalysts website.
-
Classic Filters. (n.d.). Why Amine Filtration is Crucial in Petrochemical Gas Processing. Retrieved from Classic Filters website.
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from Mettler Toledo website.
-
Google Patents. (n.d.). Process for the purification of tertiary amines.
-
Mettler Toledo. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from YouTube.
-
University of Rochester. (n.d.). Purification: How To. Retrieved from University of Rochester Chemistry Department website.
-
Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ResearchGate.
-
D'hooghe, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
-
D'hooghe, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central.
-
Reddit. (2024). Amine workup. Retrieved from r/Chempros.
-
Rosner, D. E. (n.d.). Convective Heat Transfer with Chemical Reaction. DTIC.
-
Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof.
-
BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Retrieved from BenchChem website.
-
Global Heat Transfer. (n.d.). Heat transfer fluid for chemical processing. Retrieved from Global Heat Transfer website.
-
Davis, J. H., et al. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry.
-
Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Retrieved from Alfa Chemistry website.
-
Chemistry LibreTexts. (2024). Quantifying Heat Transfers in Chemical Reactions.
-
Wikipedia. (n.d.). Leuckart reaction.
-
Thompson, M. P., et al. (2024). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Catalysis.
-
Wernau, J. D., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development.
-
Ali, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules.
-
Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from r/Chempros.
-
ChemSynthesis. (2025). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from ChemSynthesis website.
-
Hird, N., & Cork, D. (2002). Work-up strategies for high-throughput solution synthesis. Drug Discovery Today.
-
Quora. (2018). What are the limitations of Friedal Craft reactions?.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Davey, P. N., et al. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. University of Manchester Research Explorer.
-
Google Patents. (n.d.). Propanal Production Methods.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar.
-
Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations.
-
Blacker, A. J., et al. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. ResearchGate.
-
Dreher, S. D., et al. (2008). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
Sources
- 1. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. scispace.com [scispace.com]
- 8. Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 1-(4-tert-butylphenyl)propan-1-amine in Solution
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-tert-butylphenyl)propan-1-amine. Given the limited specific literature on this compound, this document synthesizes established principles of amine chemistry and stability testing to offer proactive guidance for your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of 1-(4-tert-butylphenyl)propan-1-amine based on its chemical structure and general principles of amine stability.
Q1: What are the primary factors that can affect the stability of 1-(4-tert-butylphenyl)propan-1-amine in solution?
The stability of 1-(4-tert-butylphenyl)propan-1-amine, a primary aryl-alkyl amine, is influenced by several factors:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, especially in the presence of oxygen and metal ions.[1][2] This can lead to the formation of N-oxides or hydroxylamines. The benzylic position (the carbon atom attached to both the phenyl ring and the amine group) is also a potential site for oxidation.
-
pH: The basicity of the amine group (due to the lone pair of electrons on the nitrogen) means that the pH of the solution will be a critical determinant of its stability.[3][4][5] In acidic solutions, the amine will be protonated to form a more stable ammonium salt, which is generally less susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation pathways, including oxidation and potential side reactions with solvent or buffer components.[1]
-
Light: Exposure to UV or visible light can induce photolytic degradation, particularly for aromatic compounds. Photosensitive groups like carbonyls, nitroaromatics, and alkenes are known to be susceptible, and while this amine lacks these, the aromatic ring itself can be a chromophore.
-
Solvent Choice: The choice of solvent can significantly impact stability. Protic solvents can participate in hydrogen bonding and may influence reaction rates, while reactive solvents (e.g., those containing ketones or aldehydes) can form imines with the primary amine.
Q2: What are the likely degradation pathways for 1-(4-tert-butylphenyl)propan-1-amine?
Based on its structure, the following degradation pathways are plausible. These should be investigated through forced degradation studies.[2]
-
Oxidative Degradation:
-
N-Oxidation: The primary amine can be oxidized to the corresponding hydroxylamine and subsequently to a nitroso or nitro compound.
-
Benzylic Oxidation: The C-H bond at the stereocenter is benzylic and adjacent to the amine, making it susceptible to oxidation, potentially leading to the formation of a ketone (1-(4-tert-butylphenyl)propan-1-one) via an imine intermediate.
-
-
Photodegradation: Aromatic amines can undergo complex photochemical reactions, including oxidation and radical-mediated processes.
-
Reaction with Excipients/Solvents: If formulated with reactive species (e.g., reducing sugars, aldehydes), imine formation is a likely degradation pathway.
Below is a conceptual diagram of potential oxidative degradation pathways.
Caption: Potential oxidative degradation pathways.
Q3: What are the recommended storage conditions for solutions of 1-(4-tert-butylphenyl)propan-1-amine?
To maximize shelf-life, solutions should be stored under conditions that minimize exposure to degradative forces.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions.[1] |
| Light | Protect from light (Amber vials) | Prevents photolytic degradation. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen.[2] |
| pH | Slightly acidic (pH 3-5) | Protonation of the amine group to form the ammonium salt enhances stability against oxidation. |
| Container | Glass vials with PTFE-lined caps | Avoids potential leaching or reaction with plastic container components. |
Q4: Which solvents are most suitable for preparing stable solutions?
-
Recommended:
-
Aqueous buffers (acidic pH): Citrate or acetate buffers can provide good pH control and stability.
-
Acetonitrile (ACN) and Methanol (MeOH): These are common solvents for analytical purposes. For long-term storage, they should be de-gassed to remove dissolved oxygen.
-
-
To Avoid:
-
Solvents with reactive carbonyls: Acetone, for example, can react with the primary amine to form an imine.
-
Peroxide-forming solvents: Ethers like THF or dioxane can form peroxides over time, which are potent oxidizing agents.
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experimentation.
Problem: I'm observing a rapid decrease in the concentration of my 1-(4-tert-butylphenyl)propan-1-amine solution over time.
This is a classic sign of chemical instability. Follow this workflow to diagnose the cause:
Caption: Troubleshooting workflow for compound instability.
Problem: My solution of 1-(4-tert-butylphenyl)propan-1-amine has changed color (e.g., turned yellow/brown).
Color change often indicates the formation of degradation products, which may have chromophores that absorb visible light.
-
Likely Cause: Oxidation is a common cause of color change in amines. The formation of conjugated systems or nitrogen-containing chromophores (like nitroso compounds) can lead to coloration.
-
What to do:
-
Analyze the sample immediately: Use a stability-indicating method (like HPLC-UV/MS) to profile the solution. Compare it to a freshly prepared standard.
-
Acquire a UV-Vis spectrum: A change in the absorption spectrum can confirm the formation of new chromophoric species.
-
Discard the solution: Do not use a discolored solution for quantitative experiments as its composition is compromised.
-
Review storage conditions: This is a clear sign that your current storage conditions are inadequate. Implement the recommendations from the FAQ section (inert atmosphere, protection from light, refrigeration).
-
Problem: I'm seeing new peaks in my HPLC chromatogram. How do I know if they are degradation products?
The appearance of new, unexpected peaks is the primary indicator of degradation. A systematic approach is required to confirm this.
-
Step 1: Perform a Peak Purity Analysis: If you have a diode array detector (DAD), perform a peak purity analysis on the parent compound peak. A non-homogenous peak suggests the presence of a co-eluting species.
-
Step 2: Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. Determine the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the parent compound and hypothesize potential degradation reactions (e.g., +16 Da for oxidation, -2 Da for imine formation).
-
Step 3: Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, heat, light) as detailed in the protocol below.[2][6][7] If the peaks in your stored sample match the retention times and mass spectra of peaks generated under specific stress conditions, you can identify the degradation pathway. For example, if a peak matches one formed under oxidative stress (H₂O₂), it is an oxidative degradant.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential to identify the intrinsic stability of 1-(4-tert-butylphenyl)propan-1-amine and to develop a stability-indicating analytical method.[2]
Objective: To generate potential degradation products and determine the susceptibility of the molecule to various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of 1-(4-tert-butylphenyl)propan-1-amine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (stock solution with diluent) kept at ambient conditions.
-
Incubation: Incubate the samples for a defined period (e.g., 24-48 hours). The goal is to achieve 10-20% degradation of the parent compound.[6] If degradation is too rapid or slow, adjust the stressor concentration or incubation time.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent column damage.
-
Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS).
| Stress Condition | Reagent/Condition | Typical Incubation |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 60°C |
| Oxidation | 3% H₂O₂ | Ambient Temperature |
| Thermal | 70°C in solution | 70°C |
| Photolytic | ICH Q1B compliant chamber | Ambient Temperature |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.
Starting HPLC-UV Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm (or DAD for spectral analysis)
-
Injection Volume: 10 µL
Method Validation:
-
Inject a mixture of all stressed samples.
-
Ensure the parent peak is well-resolved from all degradation peaks (Resolution > 2).
-
Use a DAD to check for peak purity of the parent compound in the presence of its degradants.
-
If co-elution occurs, modify the gradient, mobile phase pH, or column chemistry.
References
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Sparkl. Revision Notes - Basicity of Aqueous Solutions of Amines. Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
- Unacademy.
- AAT Bioquest. (2024, May 23).
- MedCrave online. (2016, December 14).
- BioProcess International.
- Chad's Prep. (2021, April 28). 22.2 Basicity of Amines. Organic Chemistry.
- PubChemLite. 1-(4-tert-butylphenyl)propan-1-amine.
- ResearchGate.
- IVT Network.
- Pharmaceutical Technology. (2016, May 2).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revision Notes - Basicity of Aqueous Solutions of Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 5. What are the factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 1-(4-Tert-butylphenyl)propan-1-amine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural elucidation of 1-(4-tert-butylphenyl)propan-1-amine, a primary amine with potential applications in pharmaceutical and chemical research. This document provides a comparative analysis of spectroscopic techniques, presenting predicted data and standardized protocols to ensure confident structural verification.
Chemical Identity
Before delving into analytical techniques, it is crucial to establish the fundamental identifiers of the target compound.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-amine | PubChem[1] |
| Molecular Formula | C₁₃H₂₁N | PubChem[1] |
| Molecular Weight | 191.31 g/mol | - |
| CAS Number | Not explicitly found for the racemate, but related structures exist. | - |
| SMILES | CCC(C1=CC=C(C=C1)C(C)(C)C)N | PubChem[1] |
| InChI | InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3 | PubChem[1] |
Primary Spectroscopic Confirmation: A Multi-faceted Approach
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm relative to a standard (like TMS) are crucial for structural assignment.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| -C(CH₃)₃ | ~1.3 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling. |
| -CH₂-CH₃ | ~0.9 | Triplet (t) | 3H | The methyl protons are split by the adjacent methylene protons. |
| -CH(NH₂)-CH₂- | ~1.7-1.9 | Multiplet (m) | 2H | These methylene protons are diastereotopic and will be split by both the methine and methyl protons. |
| -NH₂ | ~1.5 (variable) | Broad Singlet (br s) | 2H | The amine protons often appear as a broad signal and can exchange with trace water, affecting their chemical shift and coupling. |
| Ar-H (ortho to alkyl) | ~7.2 | Doublet (d) | 2H | Aromatic protons ortho to the propan-1-amine group. |
| Ar-H (meta to alkyl) | ~7.3 | Doublet (d) | 2H | Aromatic protons meta to the propan-1-amine group. |
| -CH(NH₂)- | ~3.8-4.0 | Triplet (t) or Doublet of Doublets (dd) | 1H | The benzylic proton is deshielded by the aromatic ring and the amine group and is coupled to the adjacent methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-(4-tert-butylphenyl)propan-1-amine in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine the multiplicities.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C(C H₃)₃ | ~31 | Shielded aliphatic carbon of the tert-butyl group. |
| -C (CH₃)₃ | ~34 | Quaternary carbon of the tert-butyl group. |
| -CH₂-C H₃ | ~10 | Shielded terminal methyl carbon. |
| -CH(NH₂)-C H₂- | ~30 | Aliphatic methylene carbon. |
| -C H(NH₂) | ~58 | Carbon attached to the nitrogen is deshielded. |
| Ar-C (ipso to alkyl) | ~140 | Quaternary aromatic carbon attached to the propan-1-amine group. |
| Ar-C (ortho to alkyl) | ~127 | Aromatic methine carbons. |
| Ar-C (meta to alkyl) | ~125 | Aromatic methine carbons. |
| Ar-C (para to alkyl) | ~150 | Quaternary aromatic carbon attached to the tert-butyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For 1-(4-tert-butylphenyl)propan-1-amine, the primary amine and aromatic functionalities will have characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-3500 | Medium, two bands | N-H stretch | Characteristic of a primary amine (R-NH₂), showing symmetric and asymmetric stretching vibrations.[2] |
| 2850-3000 | Medium-Strong | C-H stretch | Aliphatic C-H stretching from the propyl and tert-butyl groups. |
| ~3030 | Weak-Medium | C-H stretch | Aromatic C-H stretching. |
| 1580-1650 | Medium | N-H bend | Scissoring vibration of the primary amine.[2] |
| 1450-1600 | Medium, multiple bands | C=C stretch | Aromatic ring skeletal vibrations. |
| 1020-1250 | Medium | C-N stretch | Aliphatic amine C-N stretching vibration. |
| 800-850 | Strong | C-H bend | Out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Record the spectrum and identify the key absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Rationale |
| 191 | [M]⁺ | Molecular ion peak. |
| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 162 | [M - C₂H₅]⁺ | Benzylic cleavage, loss of an ethyl radical, a common pathway for benzylamines.[3] |
| 134 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety.[3] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as dichloromethane or methanol.
-
Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Workflow for Spectroscopic Confirmation
Sources
A-Comparative-Guide-to-the-Isomers-of-1-(4-tert-butylphenyl)propan-1-amine
Introduction: The Critical Role of Isomerism in Drug Development
In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that share the same chemical formula but differ in their atomic arrangement are known as isomers. This guide focuses on 1-(4-tert-butylphenyl)propan-1-amine, a substituted phenethylamine, and explores the profound impact of isomerism on its potential pharmacological profile.[1] As researchers and drug development professionals, understanding these differences is paramount for designing safe, selective, and effective therapeutic agents.
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of psychoactive drugs, including stimulants, hallucinogens, and appetite suppressants.[1][2] For any such molecule with a chiral center, such as 1-(4-tert-butylphenyl)propan-1-amine, stereoisomers (enantiomers) can exhibit dramatically different potencies, receptor affinities, and metabolic fates.[3] This guide will provide a framework for comparing these isomers, supported by established principles and detailed experimental protocols.
Understanding the Isomers of 1-(4-tert-butylphenyl)propan-1-amine
Isomerism for this compound can be broadly categorized into two types:
-
Positional Isomers: These isomers differ in the position of the tert-butyl group on the phenyl ring (e.g., 2-tert-butyl, 3-tert-butyl, or 4-tert-butyl). While they share the same molecular weight, their electronic and steric properties can vary significantly, leading to different biological activities. For instance, the positional isomer 1-(4-tert-butylphenyl)propan-2-one is a known chemical intermediate with distinct properties.[4]
-
Stereoisomers (Enantiomers): The primary focus of this guide is the chiral center at the first carbon of the propane chain (C1). This chirality gives rise to two non-superimposable mirror-image isomers: (S)-1-(4-tert-butylphenyl)propan-1-amine and (R)-1-(4-tert-butylphenyl)propan-1-amine. These enantiomers are physically and chemically identical in an achiral environment but can interact very differently with chiral biological systems like receptors and enzymes.
Caption: Enantiomers of 1-(4-tert-butylphenyl)propan-1-amine.
Anticipated Pharmacological Divergence: Lessons from Analogs
While direct comparative data for the isomers of 1-(4-tert-butylphenyl)propan-1-amine is scarce, its structural relationship to known adrenergic agents allows for informed hypotheses. This compound serves as a key intermediate for the synthesis of Butaxamine, a selective β2-adrenergic receptor antagonist.[5][6] Studies on the isomers of butaxamine and related compounds have shown significant stereoselectivity. For instance, D(-)-butoxamine is a potent β-adrenergic receptor blocker, whereas the L(+)-isomer is substantially less active.[7] This strongly suggests that the stereocenter, which is analogous to the one in our topic compound, is critical for receptor interaction.
We can hypothesize that the (S) and (R) enantiomers of 1-(4-tert-butylphenyl)propan-1-amine will exhibit different affinities and efficacies at adrenergic receptors. This is a common phenomenon among phenethylamines, where one enantiomer (the eutomer) possesses the majority of the desired pharmacological activity, while the other (the distomer) may be inactive, less active, or even contribute to side effects.
A Validated Experimental Workflow for Isomer Comparison
To definitively characterize the pharmacological differences between the isomers, a systematic experimental approach is required. The following workflow outlines the necessary steps from separation to functional characterization.
Caption: Experimental workflow for isomer comparison.
Protocol 1: Chiral Resolution of Racemic 1-(4-tert-butylphenyl)propan-1-amine
Objective: To separate the racemic mixture into its constituent (S) and (R) enantiomers.
Principle: This method relies on forming diastereomeric salts by reacting the racemic amine with a chiral acid. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization.[8][9]
Step-by-Step Methodology:
-
Salt Formation: Dissolve one equivalent of racemic 1-(4-tert-butylphenyl)propan-1-amine in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid, to the amine solution.
-
Stir the mixture at room temperature to allow for the formation of diastereomeric salts. One diastereomer will preferentially crystallize due to lower solubility.
-
Isolation: Collect the precipitated crystals by filtration. This first crop will be enriched in one diastereomer (e.g., the (R)-amine-(+)-tartrate salt).
-
Liberation of Free Amine: Dissolve the isolated crystals in water and basify the solution with a strong base (e.g., 1M NaOH) to a pH > 12. This deprotonates the amine, making it insoluble in water.
-
Extraction: Extract the free amine into an organic solvent like dichloromethane or diethyl ether.
-
Drying and Evaporation: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched free amine.
-
Repeat for the other enantiomer: The mother liquor from step 4 is now enriched in the other diastereomer. This can be recovered and treated similarly to isolate the second enantiomer.
Protocol 2: Determination of Enantiomeric Purity via Chiral HPLC
Objective: To quantify the enantiomeric excess (% ee) of the separated isomers.
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[10][11][12][13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a standard solution of the racemic mixture (e.g., 1 mg/mL) and solutions of each isolated enantiomer in the mobile phase.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP, such as Chiralcel® OD-H or Chiralpak® IA, is often effective for chiral amines.[11]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times for the (R) and (S) peaks.
-
Inject each resolved enantiomer sample to obtain its chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Protocol 3: Pharmacological Characterization
Objective: To determine the binding affinity (Kᵢ) of each isomer for a specific target, such as the β2-adrenergic receptor.
Principle: Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[14][15] The assay measures the ability of a test compound (the isomer) to compete with a known radiolabeled ligand for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Use a commercially available membrane preparation from cells expressing the human β2-adrenergic receptor or prepare them from cultured cells.[16]
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177), and varying concentrations of the unlabeled test isomer ((S)-isomer, (R)-isomer, or racemic mixture).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of specific radioligand binding). Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Objective: To measure the functional activity of each isomer (e.g., agonist or antagonist) at the β2-adrenergic receptor.
Principle: The β2-adrenergic receptor is a Gs-coupled GPCR.[17] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists block this effect. Modern assays use bioluminescent or fluorescence-based methods to measure cAMP levels.[18][19][20]
Step-by-Step Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human β2-adrenergic receptor.
-
Assay Procedure (Antagonist Mode):
-
Seed the cells in a 384-well plate and allow them to attach.
-
Pre-incubate the cells with varying concentrations of each test isomer.
-
Stimulate the cells with a known β2-agonist (e.g., isoproterenol) at its EC₈₀ concentration.
-
Incubate to allow for cAMP production.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as a GloSensor™ cAMP Assay or a FRET-based assay, following the manufacturer's protocol.[17][19][21]
-
Data Analysis: Plot the measured signal (e.g., luminescence) against the logarithm of the isomer concentration. Fit the data to a dose-response curve to determine the IC₅₀ for antagonists or the EC₅₀ and Eₘₐₓ for agonists.
Data Presentation and Interpretation
The data generated from these experiments should be compiled into a clear, comparative format.
Table 1: Hypothetical Comparative Data for Isomers of 1-(4-tert-butylphenyl)propan-1-amine
| Compound | Enantiomeric Purity (% ee) | β2-AR Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) |
| Racemic Mixture | N/A | 50 | 65 |
| (S)-Isomer | >99% | 5 | 8 |
| (R)-Isomer | >99% | 1500 | >10,000 |
This table represents hypothetical data to illustrate expected outcomes.
Interpretation: In this hypothetical example, the (S)-isomer is the eutomer, exhibiting significantly higher binding affinity and functional potency as an antagonist compared to the (R)-isomer (the distomer). The activity of the racemic mixture is an average of its components, masking the true potency of the active enantiomer.
Conclusion
The comparison of isomers is not merely an academic exercise; it is a regulatory and scientific necessity in modern drug development.[22] For a compound like 1-(4-tert-butylphenyl)propan-1-amine, which belongs to the pharmacologically rich phenethylamine class, a thorough investigation of its positional and, most critically, its stereoisomers is essential. By employing a systematic workflow of chiral resolution, analytical purity assessment, and robust pharmacological profiling, researchers can elucidate the distinct properties of each isomer. This knowledge is crucial for selecting the optimal candidate for further development, maximizing therapeutic benefit while minimizing potential off-target effects and metabolic liabilities. The protocols and principles outlined in this guide provide a comprehensive framework for conducting such a critical evaluation.
References
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). vertexaisearch.cloud.google.com.
- cAMP-Glo™ Assay Protocol.
- GloSensor™ cAMP Assay Protocol.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem. benchchem.com.
- Functional Assays Protocols. PDSP. pdsp.unc.edu.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2014).
- STERIC ASPECTS OF ADRENERGIC DRUGS. VIII. OPTICAL ISOMERS OF BETA ADRENERGIC RECEPTOR ANTAGONISTS. (1968). sciencedirect.com.
- Functional Assays. Gifford Bioscience. giffordbioscience.com.
- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz
- Chiral Columns for enantiomer separ
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025).
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024).
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020).
- Receptor binding assay protocol. Sigma-Aldrich.
- Butaxamine. Wikipedia.
- Receptor-Ligand Binding Assays. Revvity. revvity.com.
- A) Representative pharmaceutically relevant β‐phenethylamines. B)... | Download Scientific Diagram.
- Butoxamine. MeSH - NCBI.
- 3-Amino-1-(4-tert-butylphenyl)propan-1-ol. (2023). Smolecule.
- Receptor-Ligand Binding Assays. Labome.
- butoxamine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Dose effects of butoxamine, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive r
- Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society.
- Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissoci
- Substituted phenethylamine. Wikipedia.
- Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure.
- (S)-1-(4-(tert-butyl)phenyl)propan-1-amine 250mg. Dana Bioscience.
- (1S)-1-(4-tert-butylphenyl)propan-1-amine | C13H21N | CID. PubChem.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2018). MDPI.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm (RSC Publishing).
- 1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283. PubChem.
- US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases.
- 2,5-Dimethoxy-4-sec-butylamphetamine. Wikipedia.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butaxamine - Wikipedia [en.wikipedia.org]
- 6. Butoxamine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scas.co.jp [scas.co.jp]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. cAMP-Glo™ Assay Protocol [promega.de]
- 19. GloSensor™ cAMP Assay Protocol [promega.kr]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 22. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Enigmatic Profile of 1-(4-Tert-butylphenyl)propan-1-amine: A Comparative Guide to its Predicted Biological Activity
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery
In the vast landscape of neuropharmacology, the phenethylamine scaffold serves as a foundational blueprint for a multitude of psychoactive compounds. Simple substitutions on the phenyl ring, side chain, or amino group can dramatically alter a molecule's interaction with monoamine transporters and receptors, leading to a wide spectrum of biological activities. This guide delves into the predicted biological profile of 1-(4-tert-butylphenyl)propan-1-amine, a lesser-known phenethylamine derivative. Due to the scarcity of direct experimental data on this specific compound, this analysis will employ a structure-activity relationship (SAR) framework, drawing comparisons with well-characterized amines such as phenethylamine, amphetamine, and their para-substituted analogs. Through this comparative lens, we aim to provide researchers with a rational, data-supported perspective on the likely pharmacological characteristics of this intriguing molecule.
The Foundational Scaffold: Phenethylamine and the Impact of Alkyl Substitutions
Phenethylamine, an endogenous trace amine, forms the backbone of the compounds under discussion. Its biological activity is complex, acting as a neuromodulator and weak agonist at trace amine-associated receptor 1 (TAAR1). The quintessential psychostimulant, amphetamine (alpha-methylphenethylamine), introduces a methyl group on the alpha-carbon of the ethylamine side chain. This seemingly minor addition profoundly increases its potency as a releasing agent of dopamine and norepinephrine by interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET).[1]
The focus of this guide, 1-(4-tert-butylphenyl)propan-1-amine, features a bulky tert-butyl group at the para-position of the phenyl ring and an ethyl group at the alpha-position of the side chain. To understand its potential biological activity, we must dissect the influence of these structural modifications.
The Influence of the Para-Tert-Butyl Group: A Shift in the Pharmacological Paradigm
Substitutions at the para-position of the phenethylamine ring are known to significantly modulate activity at monoamine transporters and receptors. While smaller substituents can maintain or even enhance stimulant properties, bulkier groups often lead to a decrease in potency at DAT and NET.
A key comparator for our target molecule is 4-tert-butylamphetamine (also known as DOTB, though this designation is more commonly used for the dimethoxy analog). While not a perfect match due to the additional methoxy groups in some reported cases, the presence of the para-tert-butyl group provides critical insights. Studies on 2,5-dimethoxy-4-tert-butylamphetamine have shown it to be inactive as a hallucinogen in humans at oral doses up to 25 mg.[2] Furthermore, it acts as a partial agonist at the serotonin 5-HT2A receptor with an intrinsic efficacy of about 30% for phosphatidylinositol hydrolysis.[2] This suggests that the large tert-butyl group may hinder the optimal interaction with monoamine transporters required for a classic stimulant effect, while potentially favoring engagement with serotonin receptors.
Based on these observations, it is hypothesized that the para-tert-butyl group in 1-(4-tert-butylphenyl)propan-1-amine will likely diminish its affinity and efficacy as a dopamine and norepinephrine releasing agent compared to amphetamine.
Comparative Biological Activity at Key Neuromodulatory Targets
To build a predictive profile for 1-(4-tert-butylphenyl)propan-1-amine, we will compare the known activities of key amines at the primary targets for psychostimulants: the dopamine transporter (DAT), the norepinephrine transporter (NET), the serotonin transporter (SERT), and the 5-HT2A receptor.
Monoamine Transporter Interactions
The primary mechanism of action for many psychostimulants is their interaction with DAT, NET, and SERT, leading to an increase in extracellular monoamines. This is typically measured through radioligand binding assays (to determine affinity, Ki) and uptake inhibition assays (to determine functional potency, IC50).
| Compound | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Primary Mechanism |
| d-Amphetamine | ~25-100 | ~5-40 | >2000 | Releaser |
| Phenethylamine | >1000 | >1000 | >1000 | Weak Agonist (TAAR1) |
| 4-Fluoroamphetamine | ~100-200 | ~50-100 | ~500-1000 | Releaser/Inhibitor |
| Predicted: 1-(4-tert-butylphenyl)propan-1-amine | High (likely >500) | High (likely >500) | High (likely >1000) | Likely Weak Inhibitor/Releaser |
Note: The values presented are approximate and can vary between studies. The predicted values for 1-(4-tert-butylphenyl)propan-1-amine are based on SAR principles.
The bulky tert-butyl group is expected to sterically hinder the binding of 1-(4-tert-butylphenyl)propan-1-amine to the monoamine transporters, resulting in significantly lower affinity compared to amphetamine.
Serotonin 5-HT2A Receptor Activity
While classic stimulants have low affinity for 5-HT2A receptors, some substituted phenethylamines exhibit significant activity at this site, often leading to psychedelic effects.
| Compound | 5-HT2A Affinity (Ki, nM) | Functional Activity |
| d-Amphetamine | >3000 | Negligible |
| DOI (2,5-dimethoxy-4-iodoamphetamine) | ~1-3 | Full Agonist |
| 2,5-dimethoxy-4-tert-butylamphetamine (DOTB analog) | High Affinity (qualitative) | Partial Agonist |
| Predicted: 1-(4-tert-butylphenyl)propan-1-amine | Moderate to High | Likely Partial Agonist or Antagonist |
The data from the DOTB analog suggests that 1-(4-tert-butylphenyl)propan-1-amine may possess an appreciable affinity for the 5-HT2A receptor.[2] Its functional activity is likely to be that of a partial agonist or potentially an antagonist, rather than a full agonist, due to the conformational constraints imposed by the tert-butyl group.
Experimental Methodologies for Pharmacological Characterization
To empirically determine the biological activity of 1-(4-tert-butylphenyl)propan-1-amine, a series of in vitro and in vivo assays would be necessary.
In Vitro Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.
Protocol Outline: Competitive Radioligand Binding Assay for DAT, NET, and SERT
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) or cultured cells expressing the transporter of interest in a suitable buffer.
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (1-(4-tert-butylphenyl)propan-1-amine).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
These functional assays measure the ability of a compound to block the transport of monoamines into cells.
Protocol Outline: [³H]Dopamine Uptake Inhibition Assay
-
Cell Culture: Use cells stably expressing the dopamine transporter (e.g., HEK293-DAT cells).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Uptake Initiation: Add [³H]dopamine to initiate uptake.
-
Termination: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular [³H]dopamine using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for uptake inhibition.
Caption: Monoamine Uptake Inhibition Assay Workflow.
In Vivo Assays
This behavioral assay is a primary indicator of the stimulant or depressant effects of a compound.
Protocol Outline: Rodent Locomotor Activity Assessment
-
Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., open-field arena).
-
Administration: Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal injection).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software for a set duration.
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group.
Predicted In Vivo Effects and Therapeutic Potential
Based on the SAR analysis, 1-(4-tert-butylphenyl)propan-1-amine is not expected to exhibit strong psychostimulant properties akin to amphetamine. The bulky para-substituent likely precludes potent activity as a dopamine and norepinephrine releaser. Therefore, it is predicted to have a minimal effect on locomotor activity.
The potential interaction with the 5-HT2A receptor opens avenues for other central nervous system effects. Depending on whether it acts as a partial agonist or an antagonist, it could modulate serotonergic neurotransmission. If it possesses antagonist properties, it might have therapeutic potential in conditions characterized by excessive 5-HT2A receptor activation. However, without empirical data, this remains speculative.
Conclusion: A Call for Empirical Investigation
1-(4-tert-butylphenyl)propan-1-amine represents an intriguing yet understudied molecule within the vast family of phenethylamines. Structure-activity relationship principles, guided by data from structurally related compounds, predict a pharmacological profile distinct from classic psychostimulants. The presence of the bulky para-tert-butyl group likely attenuates its interaction with monoamine transporters, while potentially conferring affinity for the 5-HT2A receptor.
This comparative guide, by necessity, relies on predictive analysis. It underscores the critical need for empirical investigation to elucidate the true biological activity of 1-(4-tert-butylphenyl)propan-1-amine. The detailed experimental protocols provided offer a roadmap for researchers to unravel the pharmacological secrets of this and other novel phenethylamine derivatives, ultimately contributing to a deeper understanding of the intricate relationship between chemical structure and biological function in the central nervous system.
References
- Ferris, R. M., & Tang, F. L. (1979). Comparison of the effects of the optical isomers of amphetamine, methylphenidate and deoxypipradrol on the uptake of 3H-(l)-norepinephrine and 3H-dopamine by synaptic vesicles from rat whole brain, striatum and hypothalamus. The Journal of pharmacology and experimental therapeutics, 210(3), 422–428.
-
Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of psychopharmacology (Oxford, England), 27(6), 479–496. [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40. [Link]
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
-
Wikipedia contributors. (2023, December 1). 2,5-Dimethoxy-4-tert-butylamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
-
Marona-Lewicka, D., Rhee, G. S., Sprague, J. E., & Nichols, D. E. (1995). Psychostimulant-like effects of p-fluoroamphetamine in the rat. European journal of pharmacology, 287(2), 105–113. [Link]
-
Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., & Baumann, M. H. (2019). The reinforcing effects of psychostimulants are associated with their effects on the dopamine transporter. Neuropharmacology, 158, 107727. [Link]
-
Jones, S., & Kauer, J. A. (1999). Amphetamine depresses excitatory synaptic transmission via serotonin receptors in the ventral tegmental area. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(22), 9780–9787. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50. [Link]
-
Piazza, P. V., Deminiere, J. M., Le Moal, M., & Simon, H. (1989). Factors that predict individual vulnerability to amphetamine self-administration. Science (New York, N.Y.), 245(4925), 1511–1513. [Link]
-
Kahlig, K. M., Binda, F., Khoshbouei, H., Javitch, J. A., Gether, U., & Galli, A. (2005). Amphetamine induces dopamine efflux through a dopamine transporter channel. Proceedings of the National Academy of Sciences of the United States of America, 102(9), 3495–3500. [Link]
Sources
A Researcher's Guide to the Spectroscopic Signatures of 1-(4-tert-butylphenyl)propan-1-amine and Its Derivatives
Introduction
1-(4-tert-butylphenyl)propan-1-amine serves as a valuable chiral building block in medicinal chemistry and materials science. Its structural scaffold, featuring a bulky tert-butyl group, a phenyl ring, and a primary amine on a propyl chain, offers multiple sites for chemical modification. Understanding the spectroscopic characteristics of this parent molecule and its derivatives is paramount for reaction monitoring, quality control, and structural elucidation.
This guide provides an in-depth comparative analysis of the spectroscopic profiles of 1-(4-tert-butylphenyl)propan-1-amine and two key derivatives: its N-acetylated and N,N-dimethylated analogs. By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral fingerprints that arise from subtle changes to the amine functional group. The methodologies and interpretations presented herein are designed to be a self-validating system, empowering researchers to confidently characterize this important class of compounds.
Molecular Structures and Derivatization Logic
The core structure allows for straightforward derivatization at the primary amine. We will focus on two common modifications: N-acetylation, which converts the amine to an amide, and N,N-dimethylation, which yields a tertiary amine. These modifications drastically alter the electronic and steric environment of the nitrogen atom, providing clear and instructive changes in the resulting spectra.
Caption: Derivatization pathways from the parent primary amine.
Experimental Protocols: A Framework for Reliable Data Acquisition
The validity of spectroscopic data hinges on meticulous experimental execution. The following protocols are presented as a robust framework.
General Sample Preparation
For NMR and FT-IR analysis, ensure samples are free of solvent residue from synthesis. Drying under high vacuum is recommended. For mass spectrometry, samples are typically dissolved in a suitable volatile solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed structural information, revealing the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for this class of nonpolar to moderately polar compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for calibrating chemical shifts to 0.00 ppm.[1][2]
-
Instrumentation: A 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer is sufficient for unambiguous analysis.[1]
-
¹H NMR Protocol:
-
Dissolve 5-10 mg of the analyte in ~0.6 mL of CDCl₃.
-
Add a small drop of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum at room temperature. Key parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled spectrum. This simplifies the spectrum by collapsing all carbon signals into singlets.[2]
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR is highly sensitive to the presence of specific functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation. It is particularly effective for distinguishing primary amines, amides, and tertiary amines.[3][4][5]
-
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹, co-adding 16-32 scans for clarity.
-
Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for these amine derivatives, typically producing a protonated molecular ion [M+H]⁺.
-
Protocol (ESI-MS):
-
Prepare a dilute solution of the analyte (~1 mg/mL) in an appropriate solvent (e.g., methanol).
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-400 amu).
-
Caption: General experimental workflow for spectroscopic analysis.
Results and Comparative Analysis
The following sections detail the expected spectroscopic data for the parent amine and its derivatives. The interpretation highlights the key differences that enable unambiguous identification.
¹H NMR Spectroscopic Comparison
The proton NMR spectra are rich in information. The aromatic region shows a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The signals for the protons on the propyl chain and the amine are most diagnostic.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | 1-(4-tert-butylphenyl)propan-1-amine (δ, ppm) | N-acetyl Derivative (δ, ppm) | N,N-dimethyl Derivative (δ, ppm) | Rationale for Shift |
| tert-Butyl (9H, s) | ~1.31 | ~1.31 | ~1.30 | Remote from modification, minimal change. |
| -NH₂ / -NH- (br s) | ~1.5 (variable) | ~5.8 (br d) | Absent | Amine protons are exchangeable. The amide proton is highly deshielded and couples to H-1. |
| -CH₂-CH₃ (3H, t) | ~0.90 | ~0.88 | ~0.85 | Minor shifts due to changes in the overall electronic environment. |
| -CH₂-CH₃ (2H, m) | ~1.65 | ~1.75 | ~1.60 | Adjacent to the chiral center, shows complex multiplicity. |
| H-1 (Benzylic, 1H) | ~3.80 (t) | ~4.95 (q) | ~3.15 (t) | Most diagnostic proton. N-acetylation causes significant deshielding due to the C=O group's anisotropic effect. N-dimethylation causes a slight upfield shift. |
| Acetyl -CH₃ (3H, s) | N/A | ~2.00 | N/A | Characteristic singlet for the acetyl methyl group. |
| N-(CH₃)₂ (6H, s) | N/A | N/A | ~2.25 | Characteristic singlet for the two equivalent methyl groups on the nitrogen. |
| Aromatic (4H, m) | ~7.25-7.35 | ~7.20-7.35 | ~7.20-7.35 | The aromatic proton environment is largely unaffected. |
¹³C NMR Spectroscopic Comparison
The ¹³C NMR spectrum confirms the carbon framework. The benzylic carbon (C-1) and the carbons attached to the nitrogen are the most sensitive to derivatization.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | 1-(4-tert-butylphenyl)propan-1-amine (δ, ppm) | N-acetyl Derivative (δ, ppm) | N,N-dimethyl Derivative (δ, ppm) | Rationale for Shift |
| tert-Butyl (-C(CH₃)₃) | ~31.4 | ~31.3 | ~31.4 | Remote from modification. |
| tert-Butyl (-C(CH₃)₃) | ~34.5 | ~34.5 | ~34.4 | Remote from modification. |
| -CH₂-CH₃ | ~10.8 | ~10.5 | ~11.5 | Minor environmental changes. |
| -CH₂-CH₃ | ~30.5 | ~29.7 | ~26.0 | Affected by steric and electronic changes at the nitrogen. |
| C-1 (Benzylic) | ~57.0 | ~55.5 | ~68.0 | Most diagnostic carbon. N-dimethylation leads to significant deshielding (downfield shift). N-acetylation causes a slight shielding effect. |
| Acetyl -CH₃ | N/A | ~23.3 | N/A | Characteristic acetyl methyl carbon signal. |
| Acetyl C=O | N/A | ~169.5 | N/A | Diagnostic amide carbonyl signal in the far downfield region. |
| N-(CH₃)₂ | N/A | N/A | ~41.0 | Characteristic signal for the N-methyl carbons. |
| Aromatic Carbons | ~125.5, 126.5, 142.0, 149.5 | ~125.6, 126.0, 140.0, 150.0 | ~125.3, 127.0, 139.5, 149.0 | Subtle shifts in the aromatic region reflect changes in the substituent's electronic nature. |
FT-IR Spectroscopic Comparison
FT-IR provides a rapid and definitive method to distinguish between the primary amine, secondary amide, and tertiary amine functionalities.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | 1-(4-tert-butylphenyl)propan-1-amine | N-acetyl Derivative | N,N-dimethyl Derivative | Interpretation |
| N-H Stretch | 3380 & 3300 (two sharp bands) | ~3280 (one broad band) | Absent | Primary amines show two N-H stretches (symmetric and asymmetric).[3][6] Secondary amides show a single, often broader, N-H stretch. Tertiary amines have no N-H bonds. |
| C-H Stretch (Aromatic/Aliphatic) | ~3050, 2960-2850 | ~3050, 2960-2850 | ~3050, 2960-2850 | Present in all compounds. |
| C=O Stretch (Amide I) | Absent | ~1640 (strong, sharp) | Absent | The presence of this very strong absorption is definitive proof of N-acetylation. |
| N-H Bend | ~1600 (medium) | ~1550 (strong, Amide II) | Absent | The primary amine N-H bend is often weaker and can overlap with aromatic C=C stretches. The amide II band is a strong, characteristic feature.[4] |
| C-N Stretch | ~1220 (medium) | ~1250 (strong) | ~1200 (medium) | The C-N bond in the amide is stronger, resulting in a higher frequency vibration. |
Mass Spectrometry Comparison
MS confirms the molecular weight changes resulting from derivatization and shows characteristic fragmentation patterns. The loss of the tert-butyl group is a common fragmentation pathway.
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Ion | 1-(4-tert-butylphenyl)propan-1-amine | N-acetyl Derivative | N,N-dimethyl Derivative | Interpretation |
| [M+H]⁺ (m/z) | 192.2 | 234.2 | 220.2 | Confirms the molecular weight of each compound. (Parent: C₁₃H₂₁N=191.17, Acetyl: C₁₅H₂₃NO=233.18, Dimethyl: C₁₅H₂₅N=219.20). |
| [M-15]⁺ (Loss of CH₃) | 176.2 | 218.2 | 204.2 | Loss of a methyl group from the tert-butyl moiety. |
| [M-56]⁺ (Loss of isobutylene) | 136.1 | 178.1 | 164.1 | A common fragmentation for tert-butylphenyl compounds. |
| Base Peak (m/z) | 135.1 | 177.1 | 163.1 | Often corresponds to the stable benzylic cation formed after cleavage of the propyl chain. |
Conclusion
The spectroscopic analysis of 1-(4-tert-butylphenyl)propan-1-amine and its N-acetyl and N,N-dimethyl derivatives reveals a set of distinct and predictable fingerprints.
-
¹H NMR: The chemical shift of the benzylic proton (H-1) is the most sensitive indicator of N-functionalization, shifting significantly downfield upon acetylation.
-
¹³C NMR: The benzylic carbon (C-1) and the appearance or absence of signals for N-alkyl or N-acyl carbons provide clear structural evidence.
-
FT-IR: This technique offers the most rapid and unambiguous confirmation of the functional group transformation, with the N-H stretching region (3200-3400 cm⁻¹) and the amide C=O stretch (~1640 cm⁻¹) being definitive.
-
Mass Spectrometry: The molecular ion peak ([M+H]⁺) provides unequivocal confirmation of the success of the derivatization reaction.
By leveraging these complementary techniques and understanding the causal relationships between structural changes and spectral responses, researchers can confidently synthesize, monitor, and characterize this versatile family of chemical compounds.
References
-
University of California, Davis. "IR Spectroscopy Tutorial: Amines." Chemistry LibreTexts. [Link]
-
WikiEducator. "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)." [Link]
-
LibreTexts. "24.10: Spectroscopy of Amines." Chemistry LibreTexts. [Link]
-
Illinois State University. "Infrared Spectroscopy." Department of Chemistry. [Link]
-
LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. [Link]
-
PubChem. "1-(4-tert-butylphenyl)propan-2-one." National Center for Biotechnology Information. [Link]
-
PubChemLite. "1-(4-tert-butylphenyl)propan-1-amine." University of Luxembourg. [Link]
-
Supporting Information, "General procedure for N-Boc protection of amines." Source document. [Link]
-
Supporting Information, "General Procedure for Hydroboration of Imines." Source document. [Link]
-
Zając, G., et al. (2019). "Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones..." Crystals, 9(11), 555. [Link]
-
SpectraBase. "(1R)-1-(4-Tert-butylphenyl)ethan-1-amine, N-acetyl-." John Wiley & Sons, Inc.[Link]
-
MDPI. "Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones..." MDPI. [Link]
-
PubChemLite. "1-(4-tert-butylphenyl)ethan-1-amine." University of Luxembourg. [Link]
-
PubChem. "(1S)-1-(4-tert-butylphenyl)propan-1-amine." National Center for Biotechnology Information. [Link]
-
El-Azab, I. H., et al. (2024). "Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound..." Scientific Reports, 14(1), 2634. [Link]
-
ResearchGate. "¹³C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with ¹³C-labeled CO₂..." ResearchGate. [Link]
-
Siddiqui, H. L., et al. (2018). "Synthesis, spectroscopic characterization, molecular docking and theoretical studies (DFT) of N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide..." Journal of Molecular Structure, 1155, 335-346. [Link]
-
ResearchGate. "¹H NMR spectrum of a pure active compound (2, 4 DTBP)." ResearchGate. [Link]
-
Doc Brown's Chemistry. "Carbon-13 NMR spectrum of propan-1-ol." docbrown.info. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. wikieducator.org [wikieducator.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Tert-butylphenyl)propan-1-amine
Introduction: The Analytical Imperative for 1-(4-tert-butylphenyl)propan-1-amine
1-(4-tert-butylphenyl)propan-1-amine is a substituted phenethylamine derivative. As with any compound intended for pharmaceutical research or development, the rigorous validation of analytical methods used for its characterization is not merely a regulatory formality but a cornerstone of scientific integrity. The data generated from these methods underpin critical decisions throughout the drug development lifecycle, from purity and stability assessments of the active pharmaceutical ingredient (API) to its quantification in various matrices. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 1-(4-tert-butylphenyl)propan-1-amine. It delves into the causality behind experimental choices and presents a framework for method validation in line with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
The choice of an analytical method is contingent upon a multitude of factors, including the physicochemical properties of the analyte, the intended application of the method (e.g., impurity profiling, content uniformity), and the required sensitivity and selectivity.[3][4] This guide will explore the practical application of HPLC and GC-MS for the analysis of 1-(4-tert-butylphenyl)propan-1-amine, providing detailed, albeit illustrative, experimental protocols and comparative data to inform the selection and validation process.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful and versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.[5] For a primary amine like 1-(4-tert-butylphenyl)propan-1-amine, reversed-phase HPLC with UV detection is a common and robust choice.
Principle of HPLC for Amine Analysis
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The separation is based on the differential partitioning of the analyte between the two phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The amine functional group can be protonated in an acidic mobile phase, which can improve peak shape and retention.
Illustrative HPLC Method Protocol
Objective: To develop and validate an HPLC method for the quantification of 1-(4-tert-butylphenyl)propan-1-amine in a bulk drug substance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of 1-(4-tert-butylphenyl)propan-1-amine standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the sample solution by accurately weighing and dissolving the bulk drug substance in the mobile phase to a final concentration of approximately 50 µg/mL.
HPLC Method Validation
The validation of this HPLC method would involve assessing the following parameters as per ICH guidelines:[1][2][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and a placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[7][8]
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it an excellent choice for the confirmation of identity and quantification of volatile and semi-volatile compounds.[3][9]
Challenges and Solutions for Amine Analysis by GC-MS
Primary amines like 1-(4-tert-butylphenyl)propan-1-amine can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape (tailing) and adsorption to the column.[10] To overcome these issues, a derivatization step is often employed to increase the volatility and thermal stability of the analyte.[1][11]
Illustrative GC-MS Method Protocol with Derivatization
Objective: To develop and validate a GC-MS method for the identification and quantification of 1-(4-tert-butylphenyl)propan-1-amine.
Instrumentation:
-
GC-MS system with an autosampler and a mass selective detector.
Derivatization:
-
To a 1 mg/mL solution of the sample or standard in a suitable solvent (e.g., ethyl acetate), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]
-
Heat the mixture at 70 °C for 30 minutes to facilitate the reaction.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode would be used for initial identification.
GC-MS Method Validation
The validation of a GC-MS method follows the same principles as HPLC validation, with some specific considerations for the mass spectrometric detection.[13]
-
Specificity: In GC-MS, specificity is exceptionally high due to the combination of retention time and the mass spectrum of the analyte. The uniqueness of the fragmentation pattern of the derivatized 1-(4-tert-butylphenyl)propan-1-amine provides a high degree of confidence in its identification.[14]
-
Linearity, Accuracy, and Precision: These are determined similarly to the HPLC method, using calibration standards prepared from the derivatized analyte.
-
LOD and LOQ: These are typically lower for GC-MS in SIM mode compared to HPLC with UV detection, offering higher sensitivity.
-
Robustness: The validation should include an evaluation of the effect of small variations in parameters such as the derivatization reaction time and temperature, and the GC oven temperature ramp rate.
Comparative Analysis of HPLC and GC-MS for 1-(4-tert-butylphenyl)propan-1-amine
The choice between HPLC and GC-MS will depend on the specific analytical needs. The following table provides a comparative summary of the expected performance of each technique for the analysis of 1-(4-tert-butylphenyl)propan-1-amine, based on typical validation data for similar compounds.[7][8][15][16]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Rationale |
| Specificity | Good to Excellent | Excellent | HPLC specificity relies on chromatographic separation. GC-MS adds the dimension of mass fragmentation, providing a higher degree of certainty in identification.[14] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both techniques can achieve excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can provide high accuracy. The derivatization step in GC-MS can sometimes introduce variability if not well controlled. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC methods for bulk drug analysis typically exhibit very high precision. The additional sample preparation step (derivatization) in GC-MS can slightly increase the variability. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL (in SIM mode) | GC-MS in SIM mode is generally more sensitive than HPLC with UV detection. |
| Sample Throughput | Higher | Lower | The derivatization step required for GC-MS analysis increases the overall sample preparation time, leading to lower throughput compared to a direct injection HPLC method. |
| Instrumentation Cost | Moderate | High | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems. |
| Thermal Stability Requirement | Not required | Required | The analyte must be thermally stable or be made so through derivatization for GC analysis. |
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A generalized workflow for analytical method validation.
Caption: Comparison of analytical pathways for the target analyte.
Conclusion: Selecting the Appropriate Validated Method
Both HPLC and GC-MS are powerful techniques that can be successfully validated for the analysis of 1-(4-tert-butylphenyl)propan-1-amine. The choice between them is a strategic one, guided by the specific requirements of the analysis.
-
HPLC is often the method of choice for routine quality control applications, such as the assay and purity determination of the bulk drug substance, due to its robustness, higher throughput, and lower cost.
-
GC-MS excels in applications requiring high specificity and sensitivity, such as impurity identification, analysis of trace levels of the analyte in complex matrices, and as a confirmatory method.
Ultimately, a comprehensive analytical strategy for 1-(4-tert-butylphenyl)propan-1-amine may involve the use of both techniques. For example, an HPLC method could be used for routine release testing, while a validated GC-MS method could be employed for the characterization of impurities and for stability studies where trace-level degradants may be present. Regardless of the method chosen, a thorough and well-documented validation study is paramount to ensure the generation of reliable and defensible analytical data.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Wikipedia. Substituted phenethylamine. [Link]
-
Noggle, F. T., Clark, C. R., & DeRuiter, J. (1996). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, 34(6), 253-259. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Wang, S. M., Chien, C. S., & Lee, C. H. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(9), 10549-10563. [Link]
-
Kim, T. K., Lee, J. H., & Kim, K. S. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 499-506. [Link]
-
SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]
-
Ganzera, M., & Stuppner, H. (2005). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of pharmaceutical and biomedical analysis, 39(1-2), 107–113. [Link]
-
Shimadzu. (2024). Automatic Derivatization System for Phenethylamine Drugs. [Link]
-
Nakano, K., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(30), 10497-10505. [Link]
-
Popa, D. E., et al. (2012). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. Scientific Papers-Series D-Animal Science, 55, 593-598. [Link]
-
Baston, O., et al. (2012). Validation study of a HPLC method able to measure biogenic amines in chicken meat. The Annals of the University Dunarea de Jos of Galati. Fascicle VI-Food Technology, 36(2). [Link]
-
da Silva, A. F., et al. (2017). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology, 37(4), 606-612. [Link]
-
Lin, H. R., et al. (2020). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, 44(8), 835-844. [Link]
-
Giorgetti, A., & Giorgetti, R. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. La Clinica terapeutica, 173(5), 449–456. [Link]
-
ResearchGate. HPLC chromatograms of 2-phenylethylamine metabolites. [Link]
-
Van den Eede, N., et al. (2015). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1406, 273-280. [Link]
-
Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1901-1928. [Link]
-
Khederlou, A. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uaiasi.ro [uaiasi.ro]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthesis of 1-(4-tert-butylphenyl)propan-1-amine: An In-Depth Analysis of Chemical and Biocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-tert-butylphenyl)propan-1-amine is a primary amine of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various biologically active compounds. The strategic placement of the tert-butyl group on the phenyl ring and the chiral center at the benzylic position makes it a valuable synthon for creating diverse molecular architectures. This guide provides a comprehensive comparative study of the different synthesis routes for 1-(4-tert-butylphenyl)propan-1-amine, offering an objective analysis of their performance supported by experimental insights. We will delve into classical chemical methods such as reductive amination and the Leuckart reaction, as well as modern asymmetric and biocatalytic approaches, providing detailed protocols and a critical evaluation of their respective advantages and limitations.
Precursor Synthesis: The Gateway to 1-(4-tert-butylphenyl)propan-1-amine
The common precursor for the majority of the synthetic routes discussed herein is 4'-tert-butylpropiophenone . Its efficient preparation is crucial for the overall success of the synthesis. The most prevalent method for its synthesis is the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride or propionic anhydride.
Experimental Protocol: Friedel-Crafts Acylation of tert-Butylbenzene
Reaction:
Procedure:
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable solvent such as dichloromethane or dichloroethane at 0 °C, propanoyl chloride (1.0 eq.) is added dropwise. The mixture is stirred for 15-30 minutes, after which tert-butylbenzene (1.0 eq.) is added slowly, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC). The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product, 4'-tert-butylpropiophenone, is purified by vacuum distillation or recrystallization.
Expertise & Experience: The choice of a Lewis acid catalyst is critical; while aluminum chloride is widely used, other catalysts like ferric chloride (FeCl3) can also be employed.[1] The reaction is highly regioselective, yielding predominantly the para-substituted product due to the steric hindrance of the tert-butyl group.[2] Careful control of the reaction temperature is essential to minimize the formation of byproducts.
Synthesis Route 1: Classical Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of a primary amine like 1-(4-tert-butylphenyl)propan-1-amine, ammonia is used as the nitrogen source.
Experimental Protocol: Reductive Amination of 4'-tert-butylpropiophenone
Reaction:
Procedure:
A solution of 4'-tert-butylpropiophenone (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol) is saturated with ammonia gas or treated with an ammonia source like ammonium acetate. A reducing agent is then added portion-wise at a controlled temperature. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2/Pd-C).[3] After the reaction is complete, the solvent is evaporated, and the residue is worked up by acid-base extraction. The crude amine is then purified by distillation or column chromatography.
Trustworthiness: This method is widely applicable and generally provides good yields. However, a significant drawback is the potential for the formation of secondary and tertiary amine byproducts through over-alkylation of the primary amine product.[4] To minimize this, a large excess of ammonia is often used.
Synthesis Route 2: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[5][6]
Experimental Protocol: Leuckart Reaction of 4'-tert-butylpropiophenone
Reaction:
(CH3)3C-C6H4-COCH2CH3 + Amino Donor --(Transaminase)--> (R)- or (S)-(CH3)3C-C6H4-CH(NH2)CH2CH3 + Ketone Byproduct
Caption: Overview of synthetic pathways to 1-(4-tert-butylphenyl)propan-1-amine.
Leuckart-Wallach Reaction Mechanism
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
References
-
Chegg.com. (2017, November 10). Solved 2. tert-Butyl benzene (6) undergoes Friedel-Crafts | Chegg.com. Retrieved from [Link]
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.
- Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.
-
designer-drug.com. (n.d.). Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. Retrieved from [Link]
- Yus, M. (2013). Discussion Addendum for: Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338.
-
ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
- Alsughayer, A., Elassar, A.-Z. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Download Table]. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Leuckart Reaction | PDF | Amine. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Sciencemadness.org. (2008, December 28). Preparation of Tertiary Amines by the Leuckart Reaction. Retrieved from [Link]
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Transaminase biocatalysis: optimization and application. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]
-
MDPI. (2019, May 10). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Retrieved from [Link]
-
Frontiers. (n.d.). Protein engineering of amine transaminases. Retrieved from [Link]
-
UCL Discovery - University College London. (2024, January 31). Natural transaminase fusions for biocatalysis. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (2021, December 15). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive Amination Using Ammonia Borane | Request PDF. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]
-
Research Explorer - The University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Retrieved from [Link]
Sources
A Comparative Guide to the Enantioselective Synthesis of 1-(4-Tert-butylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical development. Among these, 1-(4-tert-butylphenyl)propan-1-amine stands as a crucial building block and pharmacophore. Its stereochemistry is paramount to its biological activity, necessitating highly efficient and selective synthetic routes. This guide provides an in-depth, objective comparison of the leading methodologies for the enantioselective synthesis of this target amine, supported by experimental data and field-proven insights to inform your selection of the most suitable strategy.
Introduction: The Challenge of Asymmetric Amine Synthesis
The synthesis of enantiomerically pure amines from prochiral ketones, such as 4-tert-butylpropiophenone, presents several challenges. These include the need for highly selective catalysts to control the stereochemical outcome, the often harsh conditions required for traditional methods, and the generation of stoichiometric byproducts. This guide will dissect and compare four prominent strategies that have emerged to address these challenges:
-
Asymmetric Reductive Amination
-
Asymmetric Hydrogenation of Imines
-
Chiral Auxiliary-Mediated Synthesis (tert-Butanesulfinamide)
-
Biocatalysis (Transaminases and Reductive Aminases)
Each of these methodologies offers a distinct set of advantages and disadvantages in terms of efficiency, selectivity, substrate scope, and operational simplicity. The following sections will delve into the mechanistic underpinnings and practical considerations of each approach, providing a clear framework for comparison.
Method 1: Asymmetric Reductive Amination
Direct asymmetric reductive amination (ARA) of a ketone is an atom-economical and highly attractive one-pot approach for the synthesis of chiral primary amines.[1][2] This method typically involves the in-situ formation of an imine from the ketone and an ammonia source, followed by asymmetric reduction using a chiral catalyst and a reducing agent, often molecular hydrogen.
Causality of Experimental Choices: The success of this method hinges on the careful selection of a chiral catalyst that can effectively differentiate between the two prochiral faces of the imine intermediate. Ruthenium and Iridium complexes with chiral phosphine ligands are commonly employed due to their high activity and selectivity.[2] The choice of ammonia source (e.g., ammonium salts) and additives can also significantly influence the reaction rate and enantioselectivity.[3]
Workflow for Asymmetric Reductive Amination:
Figure 1: Generalized workflow for asymmetric reductive amination.
Performance Data:
| Catalyst System | Amine Source | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ru/C3-TunePhos | NH4OAc | H2 (50 atm) | MeOH | 80 | High | >90 | [2] |
| Ir-complex | NH3/NH4Cl | H2 | Toluene | 60 | Good | High | [3] |
Table 1: Representative data for the asymmetric reductive amination of aryl ketones.
Method 2: Asymmetric Hydrogenation of Pre-formed Imines
This two-step approach involves the initial formation and isolation of the imine from 4-tert-butylpropiophenone, followed by its asymmetric hydrogenation using a chiral catalyst. While less atom-economical than direct reductive amination, this method allows for the optimization of both the imine formation and the hydrogenation steps independently, which can sometimes lead to higher overall yields and selectivities.[4]
Causality of Experimental Choices: The stability of the imine intermediate is a critical factor. N-aryl or N-sulfonyl imines are often more stable and easier to handle than the corresponding N-H imines. The choice of the chiral catalyst, typically based on rhodium, iridium, or palladium with chiral diphosphine ligands, is crucial for achieving high enantioselectivity.[4][5] The reaction conditions, such as hydrogen pressure and temperature, must be carefully controlled to ensure complete conversion and prevent side reactions.
Workflow for Asymmetric Hydrogenation of Imines:
Figure 2: Workflow for the synthesis of chiral amines via asymmetric hydrogenation of isolated imines.
Performance Data:
| Imine Type | Catalyst System | H2 Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| N-Aryl | [Ir(COD)Cl]2 / Chiral Ligand | 20-50 | Toluene | 10-25 | >95 | >95 | [6] |
| N-Tosyl | Pd(OAc)2 / Chiral Ligand | 50 | Toluene | 60 | High | High | [5] |
Table 2: Representative data for the asymmetric hydrogenation of acyclic imines.
Method 3: Chiral Auxiliary-Mediated Synthesis using tert-Butanesulfinamide
The use of a chiral auxiliary, such as tert-butanesulfinamide (tBS), offers a reliable and highly diastereoselective route to chiral amines.[7][8][9] The synthesis involves the condensation of the ketone with enantiopure tBS to form an N-sulfinylimine. Subsequent reduction of the C=N bond is directed by the bulky and stereochemically defined sulfinyl group, leading to a high degree of stereocontrol. The auxiliary can then be readily cleaved under acidic conditions.[10]
Causality of Experimental Choices: The choice of the reducing agent is critical for achieving high diastereoselectivity. Sterically hindered reducing agents, such as L-Selectride, often provide the best results. The condensation step to form the sulfinylimine is typically promoted by a Lewis acid like titanium(IV) ethoxide, which also acts as a water scavenger.[11]
Workflow for tert-Butanesulfinamide Method:
Figure 3: Synthesis of chiral amines using the tert-butanesulfinamide auxiliary.
Performance Data:
| Ketone | Reducing Agent | Diastereomeric Ratio (dr) | Cleavage Conditions | Overall Yield (%) | ee (%) | Reference |
| Aryl Alkyl Ketones | NaBH4 / Ti(OEt)4 | 90:10 to 97:3 | HCl in MeOH | 66-86 | >98 | [11] |
| Dialkyl Ketones | NaBH4 / Ti(OEt)4 | High | HCl in MeOH | Good | High | [11] |
Table 3: Performance of the tert-butanesulfinamide method for the synthesis of α-branched amines.
Method 4: Biocatalysis with Transaminases and Reductive Aminases
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[12] Enzymes such as transaminases (TAs) and imine reductases (IREDs)/reductive aminases (RedAms) offer exquisite enantioselectivity and operate under mild, aqueous conditions.
Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate. The reaction is reversible, and strategies to drive the equilibrium towards the product, such as using a large excess of the amine donor or removing the ketone byproduct, are often necessary.[9]
Reductive Aminases (RedAms): RedAms catalyze the reductive amination of ketones using ammonia and a nicotinamide cofactor (NAD(P)H). A cofactor regeneration system, often employing a dehydrogenase and a sacrificial substrate like glucose or formate, is required for the process to be economically viable.
Workflow for Biocatalytic Amination:
Figure 4: Comparison of biocatalytic routes using Transaminase and Reductive Aminase.
Performance Data:
| Enzyme Type | Substrate | Amine Source | Key Features | Yield (%) | ee (%) | Reference |
| Transaminase (TA) | Aryl Ketones | Isopropylamine | Equilibrium driven | 88-89 | >99 | [9] |
| Reductive Aminase (RedAm) | Various Ketones | Ammonia | Requires cofactor regeneration | High | >99 |
Table 4: Representative data for biocatalytic amination of ketones.
Comparative Analysis and Recommendations
| Methodology | Advantages | Disadvantages | Best Suited For |
| Asymmetric Reductive Amination | High atom economy, one-pot procedure. | Catalyst screening may be required, potential for catalyst inhibition. | Large-scale, cost-effective synthesis where catalyst development is feasible. |
| Asymmetric Hydrogenation of Imines | High yields and selectivities, modular approach. | Two-step process, imine isolation can be challenging. | Situations where fine-tuning of reaction conditions for both steps is necessary to maximize yield and ee. |
| tert-Butanesulfinamide Auxiliary | High reliability and predictability, broad substrate scope. | Stoichiometric use of chiral auxiliary, additional protection/deprotection steps. | Laboratory-scale synthesis and when a robust, well-established method is preferred. |
| Biocatalysis | Exceptional enantioselectivity, mild and sustainable conditions. | Enzyme discovery and optimization may be required, potential for substrate inhibition. | Green chemistry applications and the synthesis of highly pure enantiomers. |
The choice of the optimal synthetic route for 1-(4-tert-butylphenyl)propan-1-amine depends on a variety of factors including the desired scale of production, cost considerations, available expertise, and the required level of enantiopurity.
-
For large-scale industrial production , asymmetric reductive amination offers the most atom-economical and potentially cost-effective route, provided a suitable catalytic system is identified and optimized.
-
Asymmetric hydrogenation of the pre-formed imine provides a robust alternative where process control and optimization of individual steps are critical.
-
For laboratory-scale synthesis and rapid access to the target molecule with high enantiopurity , the tert-butanesulfinamide method is a highly reliable and well-documented choice.
-
Finally, biocatalysis represents the future of sustainable chiral amine synthesis, offering unparalleled selectivity under environmentally benign conditions, making it an increasingly attractive option for pharmaceutical manufacturing.
This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make informed decisions in the synthesis of this important chiral amine. Further investigation into the specific application of these methods to 4-tert-butylpropiophenone in the primary literature is recommended for detailed protocol development.
References
- (No specific reference for this general st
- (No specific reference for this general st
- Suh, J. M., et al. (1999). A one-pot method for the asymmetric synthesis of tert-butanesulfinyl-protected amines from ketones. Tetrahedron Letters, 40(43), 7755-7758.
- Wikipedia. (2023). tert-Butanesulfinamide.
- Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.
- Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University.
- Magano, J., & Dunetz, J. R. (2012). Recent advances in the enantioselective synthesis of chiral amines via transition metal-catalyzed asymmetric hydrogenation. Chemical reviews, 111(3), 2177-2250.
- (No specific reference for this general st
- Roiban, G. D., et al. (2020). RedAm-catalysed reductive amination using ammonia to access chiral primary amines. Catalysis Science & Technology, 10(16), 5482-5487.
- Paizs, C., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′, 4′-disubstituted phenyl)propan-2-amines. RSC advances, 10(67), 40894-40903.
- Tararov, V. I., et al. (2004). Highly Enantioselective Hydrogen-Transfer Reductive Amination.
- (No specific reference for this general st
- Zhang, Z., et al. (2019). Pd (OAc) 2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines.
- (No specific reference for this general st
- Nugent, T. C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
- (No specific reference for this general st
- Li, K., et al. (2011). Chiral counteranion-aided asymmetric hydrogenation of acyclic imines. Journal of the American Chemical Society, 133(40), 16002-16005.
- Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027.
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- Bódai, V., & Paizs, C. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′, 4′-disubstituted phenyl) propan-2-amines. RSC advances, 11(1), 1-10.
Sources
- 1. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. d-nb.info [d-nb.info]
- 8. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 10. Biocatalytic, Enantioenriched Primary Amination of Tertiary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20210114977A1 - AN IMPROVED ASYMMETRIC SYNTHESIS OF alpha-BRANCHED CHIRAL AMINES - Google Patents [patents.google.com]
- 12. Biocatalytic, Enantioenriched Primary Amination of Tertiary C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chiral Separation of 1-(4-tert-butylphenyl)propan-1-amine Enantiomers
For researchers, scientists, and professionals in drug development, the precise and reliable chiral separation of enantiomers is a cornerstone of robust analytical chemistry. In this guide, we delve into the chiral separation of 1-(4-tert-butylphenyl)propan-1-amine, a primary amine with structural similarities to pharmacologically active compounds where enantiomeric purity is paramount. This document provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies, supported by proposed experimental protocols and the rationale behind their design.
The Criticality of Enantiomeric Resolution
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The United States Food and Drug Administration (FDA) mandates that for chiral drugs, each enantiomer should be studied for its pharmacological and metabolic pathways. This underscores the necessity for accurate and precise analytical methods to quantify the enantiomeric excess (e.e.) of chiral compounds like 1-(4-tert-butylphenyl)propan-1-amine.
Comparative Analysis: HPLC vs. SFC for Chiral Amine Separation
The two primary chromatographic techniques for chiral separations are HPLC and SFC. The choice between them often depends on the desired throughput, solvent consumption, and the specific nature of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the main mobile phase component. |
| Advantages | Robust and widely applicable, with a vast library of available chiral stationary phases (CSPs).[1] | High-speed analysis, reduced organic solvent consumption ("greener" chemistry), and lower backpressure allowing for higher flow rates.[2] |
| Considerations for Primary Amines | Basic amines can exhibit poor peak shape on silica-based CSPs due to strong interactions with residual silanols. Mobile phase additives are often necessary. | Excellent for normal-phase separations, which are often optimal for chiral recognition on many CSPs.[2] |
| Typical Mobile Phases | Normal-phase: Hexane/Alcohol mixtures. Reversed-phase: Acetonitrile/Water with buffers or additives. | CO2 with a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol.[3] |
Methodological Approaches to Chiral Separation
Two principal strategies exist for the chiral resolution of 1-(4-tert-butylphenyl)propan-1-amine: direct separation on a chiral stationary phase and indirect separation following derivatization.
Direct Enantioseparation on Chiral Stationary Phases (CSPs)
Direct methods are generally preferred due to their simplicity and avoidance of potential side reactions or kinetic resolution associated with derivatization. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a broad range of chiral compounds, including aromatic amines.[1]
Mechanism of Chiral Recognition: Polysaccharide-based CSPs function through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The three-dimensional structure of the polysaccharide derivative creates chiral cavities and surfaces that preferentially interact with one enantiomer over the other, leading to differential retention times.
Indirect Enantioseparation via Chiral Derivatization
In cases where direct separation is challenging or when enhanced detection sensitivity is required, indirect separation is a valuable alternative. This method involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column.
A commonly used derivatizing agent for primary amines is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[4][5] This reagent reacts with the primary amine to form a highly fluorescent derivative, significantly improving detection limits.[6]
Proposed Experimental Protocols
The following protocols are designed based on established methodologies for the separation of structurally similar primary aromatic amines.
Protocol 1: Direct Chiral HPLC Separation
This protocol focuses on the direct separation of 1-(4-tert-butylphenyl)propan-1-amine enantiomers using a polysaccharide-based CSP.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IE (amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel). This CSP is known for its broad applicability and robustness.[7][8]
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting condition would be 90:10 (v/v) n-Hexane:IPA with 0.1% diethylamine (DEA). The ratio of hexane to IPA can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of 1-(4-tert-butylphenyl)propan-1-amine in the mobile phase to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
The use of a normal-phase mobile phase (hexane/IPA) is often superior for chiral recognition on polysaccharide CSPs.
-
The basic additive (DEA) is crucial to prevent peak tailing by masking the acidic silanol groups on the silica support, ensuring symmetrical peak shapes for the basic amine.
-
CHIRALPAK® IE is an immobilized CSP, which allows for the use of a wider range of solvents if further method development is needed.[9][10]
Protocol 2: Direct Chiral SFC Separation
This protocol offers a high-throughput, environmentally friendly alternative for the direct separation of the enantiomers.
Instrumentation and Columns:
-
SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Chiral Stationary Phase: A cyclofructan-based CSP or a polysaccharide-based CSP such as CHIRALPAK® IE.
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 with a modifier of methanol containing 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA). A typical gradient could be from 5% to 40% modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
SFC offers faster separations due to the low viscosity of the mobile phase.[2]
-
The combination of an acidic (TFA) and a basic (TEA) additive in the modifier can improve peak shape and selectivity for primary amines on certain CSPs.[2]
-
Methanol is a common and effective polar modifier in SFC for chiral separations on polysaccharide-based CSPs.[3]
Protocol 3: Indirect Chiral HPLC Separation via NBD-Cl Derivatization
This protocol is suitable for situations requiring high sensitivity or when direct methods fail to provide adequate resolution.
Step 1: Derivatization Procedure
-
To a solution of 1-(4-tert-butylphenyl)propan-1-amine (1 mg) in ethanol (1 mL), add a 2-4 fold molar excess of NBD-Cl.
-
Add a 10-fold molar excess of sodium bicarbonate.
-
Stir the mixture at room temperature for 12 hours.[11]
-
Filter the resulting mixture to remove excess sodium bicarbonate.
-
Dilute the sample with the mobile phase before injection.
Step 2: HPLC Analysis of Diastereomers
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A standard achiral C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
-
Injection Volume: 10 µL
Causality Behind Experimental Choices:
-
The reaction with NBD-Cl converts the primary amine into a fluorescent derivative, allowing for highly sensitive detection.[4][6]
-
The formation of diastereomers allows for separation on a readily available and robust achiral C18 column.
-
Reversed-phase chromatography is well-suited for the separation of the relatively non-polar NBD-derivatives.
Expected Performance Data
The following table summarizes the anticipated performance of the proposed methods based on data from the separation of analogous compounds.
| Method | Expected Resolution (Rs) | Expected Selectivity (α) | Expected Analysis Time |
| Direct HPLC | > 1.5 | 1.2 - 1.5 | 10 - 20 minutes |
| Direct SFC | > 1.5 | 1.2 - 1.5 | 3 - 8 minutes |
| Indirect HPLC | > 2.0 | > 1.1 | 15 - 25 minutes |
Visualizing the Workflows
Caption: Workflow for Direct Chiral HPLC Separation.
Caption: Workflow for Indirect Chiral HPLC Separation.
Conclusion
The chiral separation of 1-(4-tert-butylphenyl)propan-1-amine is readily achievable through both direct and indirect chromatographic methods. For routine analysis and high-throughput screening, direct SFC on a polysaccharide or cyclofructan-based CSP is recommended due to its speed and reduced environmental impact. Direct HPLC on a polysaccharide-based CSP offers a robust and widely accessible alternative. In situations where high sensitivity is paramount or direct methods prove insufficient, indirect HPLC following derivatization with NBD-Cl provides a reliable solution. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols provided in this guide serve as a strong starting point for method development and optimization.
References
-
ResearchGate. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection | Request PDF. [Link]
-
Application of NBD-Cl for the determination of amines and amino acids using HPLC. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. [Link]
-
Daicel Chiral Technologies' Frequently Asked Questions. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. [Link]
-
National Center for Biotechnology Information. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. [Link]
-
ResearchGate. Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. [Link]
-
National Center for Biotechnology Information. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]
-
National Center for Biotechnology Information. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
Royal Society of Chemistry. Efficient amidation of weak amines: synthesis, chiral separation by SFC, and antimicrobial activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide. [Link]
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . [Link]
-
National Center for Biotechnology Information. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [Link]
-
ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
-
Semantic Scholar. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]
-
Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. [Link]
-
Universitas Indonesia. 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. [Link]
-
Journal of Chromatography A - AFMPS. [Link]
-
Amerigo Scientific. CHIRALPAK® IE / CHIRALPAK® IE-3 Polysaccharide-Based Chiral Columns. [Link]
-
ResearchGate. Preparation of chiral aliphatic amines as NBD derivatives. [Link]
-
Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ct-k.com [ct-k.com]
- 8. CHIRALPAK® IE / CHIRALPAK® IE-3 Polysaccharide-Based Chiral Columns [amerigoscientific.com]
- 9. chiraltech.com [chiraltech.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of 1-(4-Tert-butylphenyl)propan-1-amine Salts: A Case Study in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges. One of the most critical stages in this process is the selection of an appropriate solid-state form of the API. The physicochemical properties of the solid form, such as solubility, stability, and manufacturability, can significantly impact the drug's bioavailability and therapeutic efficacy.[1][2] Salt formation is a widely employed and effective strategy to modulate these properties.[3][4]
This guide provides an in-depth, technical comparison of hypothetical salt forms of 1-(4-tert-butylphenyl)propan-1-amine, a novel amine-containing compound. While specific crystallographic data for this compound's salts are not publicly available, this guide will utilize a case-study approach to illustrate the principles and methodologies involved in salt screening, selection, and characterization, with a focus on X-ray crystallography. This will equip researchers with the foundational knowledge to navigate this critical phase of drug development.
The Imperative of Salt Screening: Beyond the Free Form
The free base or acid form of an API often possesses suboptimal properties for formulation into a final dosage form. For instance, poor aqueous solubility can lead to low bioavailability, while issues like hygroscopicity can compromise the chemical and physical stability of the drug product.[5] Salt formation, which involves the reaction of an ionizable API with a pharmaceutically acceptable counterion, can address these limitations.[1][3] The primary objectives of a salt selection study are to identify a crystalline salt form with:
-
Optimal Aqueous Solubility: Tailored to the desired dissolution profile for the intended route of administration.[1][6]
-
Enhanced Stability: Both chemically and physically, under various environmental conditions.[2][4]
-
Favorable Crystallinity and Polymorphic Control: Ensuring consistent and reproducible manufacturing processes.[1][7]
-
Reduced Hygroscopicity: Minimizing moisture uptake to improve handling and stability.[4][5]
-
Ease of Synthesis and Purification: Leading to a cost-effective and scalable manufacturing process.[8]
A Hypothetical Case Study: 1-(4-Tert-butylphenyl)propan-1-amine
To illustrate the comparative analysis of different salt forms, let us consider two common, hypothetical salts of 1-(4-tert-butylphenyl)propan-1-amine: the hydrochloride (HCl) salt and the L-tartrate salt.
Molecular Structures
Caption: Molecular structures of the parent amine and its hypothetical salt forms.
Comparative Physicochemical and Crystallographic Data
The selection of the optimal salt form is a data-driven process. Below is a table summarizing hypothetical, yet plausible, experimental data for our two candidate salts.
| Property | 1-(4-Tert-butylphenyl)propan-1-amine HCl | 1-(4-Tert-butylphenyl)propan-1-amine L-Tartrate | Justification for Comparison |
| Molecular Formula | C₁₃H₂₂ClN | C₁₇H₂₇NO₆ | Different counterions lead to different molecular formulas and weights. |
| Molecular Weight | 227.77 g/mol | 341.40 g/mol | Impacts the drug load in the final formulation. |
| Melting Point (°C) | 185-188 | 162-165 | Higher melting points often indicate greater crystal lattice energy and potentially lower solubility. |
| Aqueous Solubility (mg/mL at 25°C) | 15 | 5 | Demonstrates the significant impact of the counterion on solubility. |
| Hygroscopicity (Weight % gain at 80% RH) | 1.2% (Slightly hygroscopic) | 0.5% (Non-hygroscopic) | Critical for handling, processing, and packaging decisions. |
| Crystal System | Monoclinic | Orthorhombic | Determined by single-crystal X-ray diffraction, indicating different packing arrangements.[7] |
| Space Group | P2₁/c | P2₁2₁2₁ | Provides information about the symmetry of the crystal lattice.[9] |
| Unit Cell Dimensions | a=10.2 Å, b=8.5 Å, c=15.1 Å, β=95° | a=12.3 Å, b=14.8 Å, c=10.1 Å | These parameters define the size and shape of the repeating unit in the crystal.[10] |
| Calculated Density (g/cm³) | 1.15 | 1.25 | Reflects the efficiency of molecular packing in the crystal. |
Analysis of the Hypothetical Data:
In this hypothetical scenario, the hydrochloride salt offers a significant advantage in terms of aqueous solubility (15 mg/mL vs. 5 mg/mL), which could be crucial for achieving the desired bioavailability for an orally administered drug. However, it is slightly hygroscopic, which might necessitate controlled manufacturing and storage conditions.
Conversely, the L-tartrate salt exhibits superior hygroscopicity properties, making it potentially easier to handle and more stable in humid environments. Its lower solubility might be advantageous for developing a modified-release formulation. The different crystal systems and space groups (Monoclinic P2₁/c for HCl vs. Orthorhombic P2₁2₁2₁ for L-tartrate) are a direct consequence of the different shapes and hydrogen bonding capabilities of the counterions, leading to distinct three-dimensional packing arrangements of the ions in the crystal lattice. This fundamental structural difference underpins the observed variations in macroscopic properties like melting point and density.
The Crystallographic Workflow: From Crystal to Structure
The determination of the crystal structure through single-crystal X-ray diffraction is a cornerstone of solid-state characterization in pharmaceuticals.[7][10] It provides unambiguous proof of salt formation and reveals the precise three-dimensional arrangement of atoms, which is essential for understanding the observed physicochemical properties.[11]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 8. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 9. books.rsc.org [books.rsc.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Computational Modeling of 1-(4-tert-butylphenyl)propan-1-amine and Its Analogs
This guide provides a comprehensive comparison of computational modeling techniques for characterizing 1-(4-tert-butylphenyl)propan-1-amine, a small molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the predictive assessment of molecular properties.
Introduction to 1-(4-tert-butylphenyl)propan-1-amine and the Imperative for Computational Scrutiny
1-(4-tert-butylphenyl)propan-1-amine is a primary amine featuring a chiral center and a bulky tert-butyl group on the phenyl ring.[1] Its structural motifs are common in pharmacologically active compounds, making it an interesting candidate for in-silico investigation. While experimental data on this specific molecule is limited, its predicted properties, such as a boiling point of approximately 284.7°C and a density of around 0.915 g/cm³, provide a baseline for computational validation.[2]
Computational modeling offers a powerful and cost-effective avenue to explore the physicochemical properties, conformational landscape, and potential biological interactions of such molecules before committing to extensive laboratory synthesis and testing.[3] This guide will compare two cornerstone computational methodologies: Density Functional Theory (DFT), a quantum mechanical approach ideal for elucidating electronic structure[4][5][6], and Molecular Dynamics (MD), a classical method for simulating the dynamic behavior of molecules over time.[7][8][9][10][11]
For a robust comparative analysis, we will consider a structurally similar alternative, 1-(4-sec-butylphenyl)propan-1-amine , to investigate the influence of the butyl isomer on the molecule's properties.[12]
Methodology Comparison: DFT vs. Molecular Dynamics
The choice between DFT and MD is dictated by the scientific question at hand. DFT provides a static, high-resolution picture of electronic properties, while MD offers a dynamic, lower-resolution view of molecular motion and interactions.
| Feature | Density Functional Theory (DFT) | Molecular Dynamics (MD) |
| Fundamental Principle | Solves the Schrödinger equation using electron density to determine the electronic structure of a system.[5] | Solves Newton's equations of motion for a system of atoms and molecules. |
| Primary Outputs | Optimized molecular geometry, electronic energies (HOMO/LUMO), vibrational frequencies, electrostatic potential. | Trajectories of atomic positions over time, conformational changes, interaction energies, diffusion coefficients. |
| Strengths | High accuracy for electronic properties, bond energies, and reaction mechanisms. | Ability to simulate large systems (e.g., a molecule in a solvent box), study dynamic processes, and calculate thermodynamic properties.[9] |
| Limitations | Computationally expensive, typically limited to smaller systems (hundreds of atoms). Does not inherently account for temperature and dynamics. | Accuracy is dependent on the quality of the force field. Does not explicitly model electrons. |
| Typical Application | Calculating reaction energies, predicting spectroscopic properties, understanding chemical reactivity.[6] | Studying protein-ligand binding, simulating membrane transport, analyzing conformational flexibility.[8][10] |
Workflow for Computational Property Prediction
The following diagram outlines the general workflow for predicting molecular properties using computational methods.
Caption: General workflow for predicting molecular properties using DFT and MD.
Experimental Protocol: Density Functional Theory (DFT) Analysis
This protocol details the steps for calculating the optimized geometry and electronic properties of 1-(4-tert-butylphenyl)propan-1-amine.
Objective: To obtain a highly accurate single-molecule conformation and its ground-state electronic properties.
1. Initial Structure Preparation:
- Sketch the 2D structure of 1-(4-tert-butylphenyl)propan-1-amine in a molecular editor (e.g., ChemDraw or MarvinSketch).
- Convert the 2D structure to a preliminary 3D conformation.
- Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
2. DFT Calculation Setup:
- Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA, or Spartan).
- Method Selection: Choose a suitable functional and basis set. For organic molecules of this size, the B3LYP functional is a robust choice that balances accuracy and computational cost.[13]
- Basis Set Selection: The 6-31G(d,p) basis set is a good starting point, providing a reasonable description of electron distribution and polarization.
- Specify the calculation type as "Geometry Optimization" followed by a "Frequency" calculation to ensure the optimized structure is a true energy minimum.
- Define the charge of the molecule (0 for the neutral species) and its spin multiplicity (singlet).
3. Execution and Analysis:
- Submit the calculation to a high-performance computing cluster.
- Upon completion, verify that the frequency calculation yields no imaginary frequencies, confirming a local minimum on the potential energy surface.
- Analyze the output to extract key properties:
- Optimized Cartesian coordinates.
- Total electronic energy.
- Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.
- Electrostatic potential (ESP) map to visualize regions of positive and negative charge.
"Start" [label="Initial 3D Structure", shape=ellipse, fillcolor="#FFFFFF"];
"Setup" [label="Define Functional (B3LYP)\nand Basis Set (6-31G(d,p))"];
"Opt" [label="Geometry Optimization"];
"Freq" [label="Frequency Calculation"];
"Check" [label="Check for Imaginary Frequencies", shape=diamond, fillcolor="#FBBC05"];
"Properties" [label="Extract Electronic Properties\n(HOMO, LUMO, ESP)"];
"End" [label="Final Optimized Structure\nand Properties", shape=ellipse, fillcolor="#FFFFFF"];
"Start" -> "Setup" -> "Opt" -> "Freq" -> "Check";
"Check" -> "Properties" [label="None"];
"Check" -> "Opt" [label="Found"];
"Properties" -> "End";
}
Caption: Step-by-step workflow for a DFT calculation.
Experimental Protocol: Molecular Dynamics (MD) Simulation
This protocol outlines the procedure for simulating the dynamic behavior of 1-(4-tert-butylphenyl)propan-1-amine in an aqueous environment.
Objective: To understand the conformational flexibility and solvation of the molecule.
1. System Preparation:
- Start with the DFT-optimized structure of 1-(4-tert-butylphenyl)propan-1-amine.
- Use a molecular modeling suite like GROMACS, AMBER, or NAMD.[13]
- Force Field Assignment: Assign a suitable force field, such as GAFF (General Amber Force Field), which is parameterized for small organic molecules.
- Solvation: Place the molecule in the center of a periodic box of water molecules (e.g., TIP3P water model). Ensure a sufficient buffer distance (e.g., 10 Å) between the molecule and the box edges.
- Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the molecule is charged.
2. Simulation Protocol:
- Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.
- Equilibration:
- NVT Ensemble (Canonical): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.
- NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure (e.g., 1 atm) to allow the density of the system to relax to the correct value.
- Production Run: Once the system is well-equilibrated, run the production simulation for a desired length of time (e.g., 100 ns). Save the atomic coordinates at regular intervals (e.g., every 10 ps).
3. Trajectory Analysis:
- Analyze the resulting trajectory to understand the molecule's dynamic behavior.
- Root Mean Square Deviation (RMSD): Calculate the RMSD of the solute to assess its structural stability over time.
- Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual atoms to identify flexible regions of the molecule.
- Radial Distribution Function (RDF): Analyze the RDF between the solute's amine group and water molecules to understand the local solvation structure.
- Conformational Clustering: Identify the most populated conformations of the molecule during the simulation.
"Start" [label="Optimized Structure", shape=ellipse, fillcolor="#FFFFFF"];
"Setup" [label="Assign Force Field (GAFF)\nSolvate with Water (TIP3P)\nAdd Ions"];
"Minimization" [label="Energy Minimization"];
"Equilibration" [label="NVT (Heating)\nNPT (Pressure Coupling)"];
"Production" [label="Production MD Run (100 ns)"];
"Analysis" [label="Trajectory Analysis\n(RMSD, RMSF, RDF)"];
"End" [label="Dynamic Properties and\nConformational Ensemble", shape=ellipse, fillcolor="#FFFFFF"];
"Start" -> "Setup" -> "Minimization" -> "Equilibration" -> "Production" -> "Analysis" -> "End";
}
Caption: Step-by-step workflow for an MD simulation.
Comparative Analysis of Predicted Properties
Here we present a hypothetical comparison of properties for 1-(4-tert-butylphenyl)propan-1-amine and its isomer, 1-(4-sec-butylphenyl)propan-1-amine, as predicted by DFT and MD.
| Property | 1-(4-tert-butylphenyl)propan-1-amine | 1-(4-sec-butylphenyl)propan-1-amine | Method | Rationale for Difference |
| HOMO-LUMO Gap | ~5.8 eV | ~5.7 eV | DFT | The slightly different inductive effect of the sec-butyl group may marginally alter the electronic structure. |
| Dipole Moment | ~1.5 D | ~1.6 D | DFT | The change in the symmetry of the butyl group can lead to a small change in the overall molecular dipole moment. |
| Solvation Free Energy | -7.5 kcal/mol | -7.8 kcal/mol | MD | The less sterically hindered sec-butyl group may allow for slightly more favorable interactions with the surrounding water molecules. |
| Conformational Flexibility (RMSF of propyl chain) | Lower | Higher | MD | The tert-butyl group's bulkiness restricts the rotation of the phenyl ring, leading to less flexibility in the attached propyl chain compared to the sec-butyl analog. |
Conclusion and Future Directions
This guide has provided a comparative overview of DFT and MD simulations for characterizing 1-(4-tert-butylphenyl)propan-1-amine. DFT is invaluable for obtaining accurate electronic properties and a precise optimized geometry, while MD is essential for understanding the molecule's dynamic behavior in a condensed phase. The choice of methodology should be guided by the specific research question.
Future work could involve using these computational models to predict more complex properties, such as pKa, lipophilicity (LogP), and binding affinities to biological targets. Furthermore, combining these methods in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach could provide a more accurate description of chemical reactions or ligand-receptor interactions in a biological environment.
References
-
Computational study of small organic molecular using density functional theory (DFT). (n.d.). SlideShare. Retrieved January 21, 2026, from [Link]
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Density functional theory. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Role of Molecular Dynamics and Related Methods in Drug Discovery. (2016). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Molecular dynamics-driven drug discovery. (2025). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Density-Enriched Representation of Molecules: QTAIM Graphs for Molecular Property Prediction. (n.d.). eScholarship.org. Retrieved January 21, 2026, from [Link]
-
Molecular Dynamics Simulation small molecule. (2022). YouTube. Retrieved January 21, 2026, from [Link]
-
Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. (n.d.). Hep Journals. Retrieved January 21, 2026, from [Link]
-
(1S)-1-(4-tert-butylphenyl)propan-1-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
1-(4-tert-butylphenyl)-3-phenyl-1-propanone. (n.d.). ChemSynthesis. Retrieved January 21, 2026, from [Link]
-
1-(4-tert-Butylphenyl)propan-2-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
1-(4-tert-butylphenyl)propan-1-amine. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]
-
tert-butyl-n-propyl-amine. (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]
-
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. (n.d.). MAGIC Knowledge Base. Retrieved January 21, 2026, from [Link]
-
1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
1-(4-(1,1-Dimethylethyl)phenyl)-3-(4-methoxyphenyl)-1,3-propanediol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Solvatochromic Parameters of Four Amines in Propane-1,3-diol at 298.15 K. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
Sources
- 1. (1S)-1-(4-tert-butylphenyl)propan-1-amine | C13H21N | CID 7176023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-butylphenyl)propan-1-amine CAS#: 1020985-17-4 [m.chemicalbook.com]
- 3. Density-Enriched Representation of Molecules: QTAIM Graphs for Molecular Property Prediction [escholarship.org]
- 4. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular dynamics-driven drug discovery - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. scbt.com [scbt.com]
- 13. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Tert-butylphenyl)propan-1-amine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Tert-butylphenyl)propan-1-amine. As a substituted phenethylamine derivative, this compound requires careful handling to mitigate potential health risks.[1][2] The following protocols are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research.
Hazard Assessment: Understanding the Risks
While specific toxicological data for 1-(4-Tert-butylphenyl)propan-1-amine is not widely available, a conservative approach to safety is mandated by examining structurally related compounds, such as 4-tert-Butylphenol. The hazard classifications for this surrogate provide a baseline for necessary precautions.
Table 1: Hazard Profile of a Structurally Related Compound (4-tert-Butylphenol)
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [3][4][5] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [3][4][5] |
| Reproductive Toxicity | H361f | Suspected of damaging fertility. | [3][4][5] |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | [3][5] |
| Acute Toxicity | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [6] |
The primary routes of exposure are inhalation, skin contact, and eye contact.[7] The potential for reproductive harm necessitates stringent controls to prevent any level of exposure.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling 1-(4-Tert-butylphenyl)propan-1-amine.
-
Eye and Face Protection: Due to the risk of serious eye damage, chemical safety goggles are the minimum requirement.[7] A face shield should be worn in conjunction with goggles when there is a splash hazard.[8]
-
Skin and Body Protection: A lab coat is standard, but for procedures with a higher risk of splashes or spills, chemically resistant aprons or coveralls are recommended.[9] Long-sleeved clothing should be worn under the lab coat.[10]
-
Hand Protection: Impervious gloves, such as nitrile rubber, are essential.[6] Always inspect gloves for tears or punctures before use. For extended tasks or when handling larger quantities, consider double-gloving.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][11] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]
Task-Specific PPE Selection Workflow
The level of PPE required is dictated by the specific task and the potential for exposure. The following flowchart outlines a decision-making process for selecting the appropriate level of protection.
Caption: PPE selection workflow based on task-specific exposure potential.
Standard Operating Procedures
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Coverall: Put on the lab coat or chemical-resistant coverall, ensuring it is fully fastened.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer gloves are over the sleeves of the lab coat.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step to prevent exposure. This process should be performed in a designated area.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Coverall and Apron: Unfasten the lab coat or coverall, rolling it away from the body to contain any contaminants on the outer surface. Dispose of it appropriately.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures and Disposal Plan
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with soap and water.[3][12] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE (gloves, aprons, etc.) that has come into contact with 1-(4-Tert-butylphenyl)propan-1-amine must be considered hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.[13]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and a description of the contents.[13]
-
Storage: Keep the waste container closed at all times, except when adding waste.[13]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[13] Never dispose of this waste in the regular trash or down the drain.[6][11]
Conclusion
The responsible handling of 1-(4-Tert-butylphenyl)propan-1-amine is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can create a safe laboratory environment that protects both personnel and the integrity of their scientific work.
References
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ark-chem.co.jp [ark-chem.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. fishersci.se [fishersci.se]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. (1S)-1-(4-tert-butylphenyl)propan-1-amine | C13H21N | CID 7176023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. med.virginia.edu [med.virginia.edu]
- 19. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
